2,2-Diethylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(4-2)7-9-5-6-10-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASBQIGGDYZBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCO1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598711 | |
| Record name | 2,2-Diethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167947-91-3 | |
| Record name | 2,2-Diethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 2,2-diethylmorpholine"
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-diethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique physicochemical properties and biological activities.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2,2-diethylmorpholine, a C2-disubstituted morpholine analog. We detail a robust synthetic strategy, present step-by-step experimental protocols, and outline a complete analytical workflow for structural verification and purity assessment. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery, offering insights into the causality behind experimental choices and ensuring a reproducible and self-validating process.
Introduction: The Significance of the Morpholine Scaffold
The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a privileged structure in modern drug development.[1] Its presence can impart favorable properties to a molecule, including increased aqueous solubility, improved metabolic stability, and the ability to form critical hydrogen bonds with biological targets. The substitution pattern on the morpholine ring dictates its three-dimensional shape and electronic properties, allowing for fine-tuning of a compound's pharmacological profile.
Specifically, geminal disubstitution at the C2 position, as in 2,2-diethylmorpholine, introduces a significant steric footprint adjacent to the ring oxygen. This structural feature can be exploited to modulate receptor binding, influence conformational preferences, and block specific metabolic pathways, making it a valuable building block for creating novel therapeutic agents. This guide provides the necessary technical framework for the reliable synthesis and definitive characterization of this important chemical entity.
Synthetic Strategy and Rationale
The synthesis of substituted morpholines can be approached through several established routes.[2][3] A common and highly effective strategy involves the construction of the heterocyclic ring from an appropriately substituted amino alcohol precursor.[4][5] This method offers excellent control over the final substitution pattern.
Retrosynthetic Analysis
Our selected approach involves a two-step, one-pot sequence starting from the commercially available 2-amino-2-ethyl-1-butanol. The retrosynthetic breakdown is as follows: The target 2,2-diethylmorpholine can be formed via an intramolecular Williamson ether synthesis. This requires a precursor containing both a secondary amine and a terminal alcohol with a leaving group. This intermediate, in turn, is generated by the N-alkylation of 2-amino-2-ethyl-1-butanol with a two-carbon electrophile, such as 2-chloroethanol.
Proposed Synthetic Pathway
The forward synthesis consists of two key transformations occurring sequentially in the same reaction vessel:
-
N-Alkylation: 2-amino-2-ethyl-1-butanol is first deprotonated at the nitrogen using a non-nucleophilic base (e.g., sodium hydride) to form the corresponding amide. This nucleophile then attacks 2-chloroethanol to form the intermediate, N-(2-hydroxyethyl)-2-amino-2-ethyl-1-butanol.
-
Intramolecular Cyclization: A second equivalent of a strong base is used to deprotonate the primary alcohol of the intermediate. The resulting alkoxide undergoes an intramolecular S N 2 reaction, displacing the chloride from the other arm of the molecule to form the morpholine ring. This cyclization is entropically favored due to the formation of a stable six-membered ring.
This pathway is advantageous because it utilizes readily available starting materials and follows well-established, high-yielding reaction principles analogous to the synthesis of similar structures like 2,2-dimethylmorpholine.[6]
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures.
Materials and Reagents:
-
2-Amino-2-ethyl-1-butanol (1.0 eq)
-
2-Chloroethanol (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-2-ethyl-1-butanol (1.0 eq) dissolved in anhydrous DMF.
-
First Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.
-
N-Alkylation: Add 2-chloroethanol (1.05 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and heat the mixture to 90°C. Maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Second Deprotonation & Cyclization: Cool the mixture back to 0°C. Carefully add the second portion of sodium hydride (1.1 eq). Once the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for an additional 4-6 hours until the cyclization is complete.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water (3x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 2,2-diethylmorpholine as a clear liquid.
Characterization Workflow and Data Interpretation
Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach ensures unambiguous structural elucidation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The expected signals for 2,2-diethylmorpholine in CDCl₃ are detailed below.
Table 1: Predicted ¹H and ¹³C NMR Data for 2,2-Diethylmorpholine
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~0.85 | Triplet | 6H | -CH₂CH₃ |
| ~1.40 | Quartet | 4H | -CH₂ CH₃ | |
| ~2.70 | Triplet | 4H | -N-CH₂ - | |
| ~3.65 | Triplet | 4H | -O-CH₂ - | |
| ~1.80 | Broad Singlet | 1H | NH | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbons | ~8.0 | -CH₂CH₃ | ||
| ~25.0 | -CH₂ CH₃ | |||
| ~45.0 | -N-CH₂ - | |||
| ~60.0 | C (CH₂CH₃)₂ | |||
| ~68.0 | -O-CH₂ - |
Causality: The chemical shifts are predicted based on established principles. The protons and carbons on the methylene groups adjacent to the electronegative oxygen (~3.65 and ~68.0 ppm) and nitrogen (~2.70 and ~45.0 ppm) atoms are deshielded and appear further downfield.[8] The ethyl groups will show a characteristic triplet-quartet pattern.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Table 2: Key IR Absorptions for 2,2-Diethylmorpholine
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Medium, Broad | N-H Stretch | Secondary Amine |
| 2960-2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |
| ~1120 | Strong | C-O-C Stretch | Ether |
Causality: The presence of a secondary amine is confirmed by the N-H stretch. The strong C-O-C stretching band is a hallmark of the ether linkage within the morpholine ring.[9][10][11] The alkane C-H stretches confirm the aliphatic nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The expected molecular weight of 2,2-diethylmorpholine (C₈H₁₇NO) is 143.23 g/mol .[12] Electron ionization (EI) should show a molecular ion peak at m/z = 143.
-
Key Fragments: A prominent fragment would be observed at m/z = 114, corresponding to the loss of an ethyl group ([M-29]⁺), which is a common fragmentation pathway for alkyl-substituted compounds.
Safety and Handling
Professionals handling 2,2-diethylmorpholine or related compounds must adhere to strict safety protocols.
-
General Hazards: Morpholine derivatives are often corrosive and can cause severe skin burns and eye damage.[13][14] They may also be harmful if inhaled or swallowed.[14]
-
Handling: Always use this compound within a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide has outlined a logical and robust methodology for the synthesis of 2,2-diethylmorpholine via the N-alkylation and subsequent intramolecular cyclization of 2-amino-2-ethyl-1-butanol. The detailed experimental protocol provides a clear path for laboratory execution. Furthermore, the comprehensive characterization workflow, utilizing NMR, IR, and MS, establishes a self-validating system to confirm the structure and purity of the final product. By understanding the rationale behind each step, from synthetic strategy to analytical interpretation, researchers are well-equipped to produce and validate this valuable chemical building block for applications in drug discovery and beyond.
References
- Benchchem. The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes.
- Trofimov, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- Trofimov, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.
- NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.
- Benchchem. Side reactions and byproduct formation in morpholine synthesis.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
- Reddy, C. R., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712-720.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856. PubMed.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.
- Organic Chemistry Portal. (2024). Synthesis of morpholines.
- Jones, W. M. (1957). Process of producing morpholine from diethanolamine. U.S. Patent 2,777,846.
- Fisher Scientific. (2010). Safety Data Sheet - Methylmorpholine.
- Dissertation. (n.d.). The Study on the Preparation of Morpholine.
- Fisher Scientific. (2011). Safety Data Sheet - 2,6-Dimethylmorpholine.
- Benchchem. Troubleshooting guide for the synthesis of morpholine compounds.
- Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.
- CDN Isotopes. Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet - 4-(2-Aminoethyl)morpholine.
- Singh, V., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...
- National Institute of Standards and Technology. Morpholine - IR Spectrum. NIST WebBook.
- CymitQuimica. 2,2-Diethylmorpholine.
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An In-depth Technical Guide to the Physicochemical Properties of 2,2-diethylmorpholine
This guide provides a comprehensive framework for the characterization of the physicochemical properties of 2,2-diethylmorpholine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the experimental methodologies required to ascertain these critical parameters, thereby ensuring scientific rigor and enabling reproducible research. Given the limited availability of published data for this specific molecule, this guide emphasizes the how-to of property determination, providing both theoretical grounding and practical, field-tested protocols.
Introduction to 2,2-diethylmorpholine
2,2-diethylmorpholine is a substituted morpholine, a heterocyclic compound featuring both an amine and an ether functional group. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The introduction of two ethyl groups at the C2 position creates a quaternary carbon center, which can influence the molecule's conformation, steric hindrance, and ultimately its biological activity and physical properties.
A thorough understanding of its physicochemical properties is a prerequisite for any meaningful application, from designing synthetic routes to formulating it for biological assays. This guide will detail the experimental pathways to elucidating these properties.
Molecular Structure and Basic Properties
Before delving into experimental determination, it is essential to establish the foundational properties of 2,2-diethylmorpholine derived from its chemical structure.
-
Molecular Formula: C₈H₁₇NO
-
Molecular Weight: 143.23 g/mol
-
Chemical Structure:
(Et = -CH₂CH₃)
These basic identifiers are the starting point for all subsequent analyses.
Boiling Point Determination
The boiling point is a fundamental physical property that provides an indication of the volatility of a liquid. For a novel or uncharacterized compound like 2,2-diethylmorpholine, experimental determination is necessary.
Theoretical Considerations
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] The intermolecular forces at play, such as van der Waals forces and, in the case of morpholines, the potential for hydrogen bonding through the N-H group, will significantly influence this property. For comparison, the boiling point of the related compound N-ethylmorpholine is approximately 139 °C.[2][3] Due to the increased molecular weight and potentially different packing of 2,2-diethylmorpholine, its boiling point is expected to be in a similar or slightly higher range.
Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube
This method is advantageous as it requires only a small amount of the sample.[4]
Materials:
-
2,2-diethylmorpholine sample
-
Thiele tube filled with mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of 2,2-diethylmorpholine into the small test tube.
-
Capillary Insertion: Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube, making sure the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[5]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[4]
-
Validation: Repeat the measurement to ensure accuracy.
Data Presentation
| Property | N-ethylmorpholine (Reference) | 2,2-diethylmorpholine (Experimental) |
| Boiling Point | 139 °C[2][3] | To be determined |
Experimental Workflow: Boiling Point Determination
Caption: Workflow for micro boiling point determination.
Acid Dissociation Constant (pKa)
The pKa value is a critical parameter for any compound with ionizable groups, as it dictates the extent of ionization at a given pH. This, in turn, influences solubility, membrane permeability, and receptor binding. As a secondary amine, the nitrogen atom in the morpholine ring of 2,2-diethylmorpholine is basic and can be protonated. The pKa of its conjugate acid is a measure of this basicity.[6]
Theoretical Considerations
The pKa of the conjugate acid of an amine reflects the equilibrium between the protonated and unprotonated forms. A higher pKa indicates a stronger base.[6] For reference, the pKa of the conjugate acid of N-ethylmorpholine is approximately 7.67.[3] The electronic and steric effects of the two ethyl groups at the C2 position in 2,2-diethylmorpholine may influence the basicity of the nitrogen atom. Potentiometric titration is a reliable and widely used method for determining the pKa of amines.[7][8][9]
Experimental Protocol: Potentiometric Titration
Materials:
-
2,2-diethylmorpholine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 2,2-diethylmorpholine and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).[9]
Data Presentation
| Property | N-ethylmorpholine (Reference) | 2,2-diethylmorpholine (Experimental) |
| pKa | 7.67[3] | To be determined |
Experimental Workflow: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. A comprehensive solubility profile in various solvents is essential for formulation development, reaction condition optimization, and predicting bioavailability.
Theoretical Considerations
The "like dissolves like" principle is a useful starting point. The morpholine ring contains both a polar ether linkage and a basic nitrogen atom, which can act as a hydrogen bond acceptor (the oxygen) and donor/acceptor (the N-H group). The diethyl substituents are nonpolar. Therefore, 2,2-diethylmorpholine is expected to have some solubility in both polar and nonpolar solvents. N-ethylmorpholine is moderately soluble in water.[2][10]
Experimental Protocol: Qualitative Solubility Testing
Materials:
-
2,2-diethylmorpholine sample
-
A range of solvents:
-
Water (polar, protic)
-
Methanol (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (nonpolar)
-
Toluene (nonpolar)
-
Hexane (nonpolar)
-
-
Test tubes
-
Vortex mixer
Procedure:
-
Sample Addition: To a series of test tubes, add a small, consistent amount of 2,2-diethylmorpholine (e.g., 10 mg or 10 µL).[11]
-
Solvent Addition: Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube.
-
Mixing: Vigorously mix the contents of each tube using a vortex mixer for a set period (e.g., 1 minute).
-
Observation: Visually inspect each tube for the presence of a single, clear phase (soluble) or two distinct phases/undissolved solid (insoluble).[12][13]
-
Classification: If soluble, the compound can be further classified as "freely soluble," "soluble," etc., by determining the amount of solvent required to dissolve a given amount of solute.
Data Presentation
| Solvent | Polarity | Expected Solubility of 2,2-diethylmorpholine |
| Water | Polar, Protic | To be determined |
| Methanol | Polar, Protic | To be determined |
| Dichloromethane | Nonpolar | To be determined |
| Toluene | Nonpolar | To be determined |
| Hexane | Nonpolar | To be determined |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 2,2-diethylmorpholine is expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the protons on the morpholine ring. The protons on the carbons adjacent to the oxygen will be deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen.[14][15][16] The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon at C2, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the morpholine ring at C3, C5, and C6.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: As a secondary amine, a single, weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹.[17][18]
-
C-H Stretch: Strong bands corresponding to the sp³ C-H stretching of the ethyl and morpholine ring methylene groups will be observed just below 3000 cm⁻¹.
-
C-O Stretch: A strong band characteristic of the C-O-C ether linkage is expected in the 1250-1020 cm⁻¹ region.[17]
-
C-N Stretch: A weak to medium intensity band for the C-N stretch is also expected in the fingerprint region.[17]
2,2-diethylmorpholine is a tertiary amine, and as such, it will not exhibit an N-H stretching band.[19][20] The most prominent features will be the C-H stretching and the C-O and C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[21][22] Therefore, the molecular ion peak (M⁺) for 2,2-diethylmorpholine (C₈H₁₇NO) should be observed at an m/z of 143.
-
Fragmentation: Cyclic amines often show a strong molecular ion peak. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[21][23][24] For 2,2-diethylmorpholine, this could involve the loss of an ethyl radical to form a stable iminium ion.
Synthesis and Purity Assessment
The synthesis of 2,2-disubstituted morpholines can be achieved through various synthetic routes.[25][26][27] A potential route to 2,2-diethylmorpholine could involve the cyclization of an appropriate amino alcohol precursor. Purity assessment of the synthesized compound is critical and can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The spectroscopic methods described above (NMR, IR) are also essential for confirming the identity and purity of the final product.
Conclusion
This technical guide has outlined a comprehensive, methodology-focused approach to characterizing the physicochemical properties of 2,2-diethylmorpholine. By following the detailed experimental protocols for determining the boiling point, pKa, and solubility, and by applying the principles of spectroscopic analysis, researchers can generate the robust and reliable data necessary for advancing their work in drug discovery and development. The emphasis on experimental determination provides a practical framework for the scientific investigation of this and other novel chemical entities.
References
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Antal, B., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 659-662. Available at: [Link][14]
-
Organic Chemistry Frontiers. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. Available at: [Link][25][26]
-
FTIR Analysis. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link][19]
-
PubChem. N-Ethylmorpholine. National Institutes of Health. Available at: [Link][10]
-
JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link][21]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link][20]
-
Cheméo. Chemical Properties of N-Ethylmorpholine (CAS 100-74-3). Available at: [Link][28]
-
Amines & Plasticizers Limited. N-Ethyl Morpholine* (NEM). Available at: [Link][29]
-
Organic Chemistry Frontiers. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. DOI:10.1039/D2QO00390B. Available at: [Link][26]
-
Illinois State University. Infrared Spectroscopy. Available at: [Link][30]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link][15]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link][17]
-
ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Available at: [Link][31]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link][23]
-
Michigan State University. Amine infrared spectra. Available at: [Link][18]
-
ResearchGate. (2019). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Available at: [Link][7]
-
ResearchGate. ¹H NMR signals for methylene protons of morpholine group. Available at: [Link][16]
-
ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. Available at: [Link][32]
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An In-depth Technical Guide to 2,2-diethylmorpholine (CAS No. 167947-91-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-diethylmorpholine, a substituted morpholine of interest in synthetic and medicinal chemistry. While specific literature on this exact compound is sparse, this document consolidates available data and provides expert insights based on established chemical principles and analogous compounds. We will delve into its chemical properties, plausible synthetic routes with detailed protocols, predicted analytical data, safety and handling, and its potential, yet underexplored, role in drug discovery.
Introduction to 2,2-diethylmorpholine: A Structurally Intriguing Scaffold
Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry. The morpholine ring, with its ether and secondary amine functionalities, often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility, metabolic stability, and oral bioavailability. The introduction of gem-diethyl substitution at the 2-position of the morpholine ring, as in 2,2-diethylmorpholine, creates a unique steric and electronic environment. This substitution pattern can influence the molecule's conformation, basicity, and interactions with biological targets.
While 2,2-diethylmorpholine itself is not yet extensively documented in the scientific literature, its structural motifs are of significant interest to chemists exploring novel chemical space for drug discovery. This guide aims to provide a foundational understanding of this compound, enabling researchers to explore its potential applications.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
A compilation of the known and predicted physicochemical properties of 2,2-diethylmorpholine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 167947-91-3 | Multiple Chemical Suppliers |
| Molecular Formula | C₈H₁₇NO | Multiple Chemical Suppliers |
| Molecular Weight | 143.23 g/mol | Multiple Chemical Suppliers |
| Appearance | Liquid (predicted) | Inferred from similar compounds |
| Boiling Point | 190.4 °C at 760 mmHg (predicted) | Molchemical[1] |
| Purity | Typically available at 95-96% | AK Scientific, Inc.[2], Molchemical[1] |
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following are predicted spectroscopic characteristics for 2,2-diethylmorpholine. These predictions are based on the analysis of its chemical structure and comparison with data for morpholine and other substituted morpholines.
2.2.1. ¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of 2,2-diethylmorpholine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Morpholine Ring Protons: The four protons on the carbons adjacent to the oxygen (C5-H and C6-H) and the two protons on the carbon adjacent to both the nitrogen and the gem-diethyl group (C3-H) will likely appear as complex multiplets in the range of 2.5 - 4.0 ppm . The protons closer to the electronegative oxygen atom (C5-H and C6-H) would be expected downfield compared to the C3-H protons.
-
Ethyl Group Protons: The two ethyl groups will give rise to a quartet and a triplet. The methylene protons (-CH₂-) of the ethyl groups are expected to appear as a quartet around 1.4 - 1.7 ppm . The methyl protons (-CH₃) will likely be observed as a triplet further upfield, around 0.8 - 1.1 ppm .
-
Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can vary significantly depending on the solvent and concentration, but it typically appears between 1.0 - 3.0 ppm .
2.2.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Morpholine Ring Carbons: The carbon atoms of the morpholine ring are expected in the range of 45 - 75 ppm . The carbons adjacent to the oxygen atom (C5 and C6) will be the most downfield. The carbon bearing the gem-diethyl groups (C2) will be a quaternary carbon and is expected to have a chemical shift in the range of 60 - 75 ppm . The carbon adjacent to the nitrogen (C3) will likely appear around 45 - 55 ppm .
-
Ethyl Group Carbons: The methylene carbons (-CH₂-) of the ethyl groups are predicted to be in the 25 - 35 ppm range, while the methyl carbons (-CH₃) will be the most upfield, appearing around 8 - 15 ppm .
2.2.3. IR (Infrared) Spectroscopy
The IR spectrum of 2,2-diethylmorpholine should display characteristic absorption bands for its functional groups.
-
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300 - 3500 cm⁻¹ , characteristic of a secondary amine.
-
C-H Stretch: Strong absorption bands from the stretching vibrations of the C-H bonds in the ethyl groups and the morpholine ring will be present in the 2850 - 3000 cm⁻¹ region.
-
C-O Stretch: A strong, characteristic C-O-C stretching band for the ether linkage is expected in the 1050 - 1150 cm⁻¹ range.
-
N-H Bend: A bending vibration for the N-H bond may be observed around 1550 - 1650 cm⁻¹ .
2.2.4. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 2,2-diethylmorpholine would be observed at an m/z of 143. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) and cleavage of the morpholine ring.
Synthesis of 2,2-diethylmorpholine: Plausible Synthetic Strategies
Route 1: N-Alkylation and Intramolecular Williamson Ether Synthesis
This two-step, one-pot approach is a classical and reliable method for constructing the morpholine ring. It involves the initial N-alkylation of a suitable amino alcohol with a halo-alcohol, followed by a base-mediated intramolecular cyclization.
Workflow Diagram for Route 1:
Caption: N-Alkylation and Williamson Ether Synthesis Route.
Detailed Experimental Protocol (Proposed):
-
N-Alkylation:
-
To a solution of 2-amino-2-ethyl-1-butanol (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base like sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting mixture is stirred for approximately 30 minutes at 0 °C to facilitate the formation of the alkoxide.
-
2-Chloroethanol (1.05 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the N-(2-hydroxyethyl)-2-amino-2-ethyl-1-butanol intermediate.
-
-
Intramolecular Cyclization:
-
Upon completion of the N-alkylation step, a stronger base such as sodium hydride (an additional 1.1 equivalents) is carefully added to the reaction mixture to promote the intramolecular Williamson ether synthesis.
-
The reaction is stirred at an elevated temperature (e.g., 80-100 °C) until the cyclization is complete, as determined by analytical monitoring.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-diethylmorpholine.
-
Route 2: Cyclization via Reaction with Ethylene Oxide
This method offers a more direct and atom-economical approach to the synthesis of 2,2-diethylmorpholine. It involves the direct reaction of the amino alcohol with ethylene oxide.
Workflow Diagram for Route 2:
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The Pivotal Role of 2,2-Disubstitution in the Biological Activity of Morpholine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1][2] Its advantageous physicochemical properties, including improved solubility and metabolic stability, have cemented its status as a privileged scaffold in drug design.[1][3] This guide delves into the nuanced yet profound impact of a specific substitution pattern—geminal substitution at the C-2 position—on the biological activity of the morpholine core. The introduction of two substituents at this position creates a quaternary center, significantly influencing the molecule's conformation, steric profile, and interactions with biological targets.[4][5] We will explore the diverse pharmacological activities of 2,2-disubstituted morpholines, from antimicrobial and anticancer to central nervous system (CNS) modulation, and provide detailed experimental protocols for their evaluation.
The Architectural Advantage: Why 2,2-Disubstitution Matters
The morpholine scaffold itself offers a unique combination of features. The endocyclic nitrogen is typically basic, while the ether oxygen can act as a hydrogen bond acceptor.[3] This duality allows for a range of interactions with biological macromolecules. The introduction of substituents at the C-2 position dramatically expands the chemical space and potential for specific biological targeting.
2,2-disubstitution, in particular, imparts several key characteristics:
-
Stereochemical Complexity: The creation of a quaternary stereocenter at the C-2 position introduces a fixed three-dimensional arrangement of the substituents.[4][5] This can lead to enhanced binding affinity and selectivity for specific biological targets, as the molecule is pre-organized in a conformation that may be more favorable for interaction.
-
Steric Hindrance: The geminal substituents can provide steric bulk that influences the overall shape of the molecule. This can be exploited to modulate interactions with off-target proteins, potentially reducing side effects.
-
Modulation of Physicochemical Properties: The nature of the C-2 substituents can be tailored to fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
The synthesis of these complex structures has been a focus of organic chemistry, with various methods developed to control the stereochemistry at the C-2 position.[4][5][6]
A Spectrum of Biological Activities
The unique structural features of 2,2-disubstituted morpholines have led to their investigation across a wide array of therapeutic areas.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Morpholine derivatives have shown promise in this area, and the 2,2-disubstitution pattern can enhance this activity.[7][8][9] For instance, certain 2,2-disubstituted morpholines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism of action can vary but often involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.
Anticancer Activity
In the realm of oncology, 2,2-disubstituted morpholines have emerged as a promising class of compounds.[11][12][13] Their cytotoxic effects against various cancer cell lines are often attributed to the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in tumor progression.[12][13] The specific substituents at the C-2 position play a crucial role in determining the potency and selectivity of these anticancer effects.
Central Nervous System (CNS) Activity
The ability of a molecule to cross the blood-brain barrier (BBB) is a critical prerequisite for CNS-active drugs. The physicochemical properties of the morpholine ring can be modulated by 2,2-disubstitution to enhance BBB permeability.[3][14] Consequently, 2,2-disubstituted morpholines have been investigated for a range of CNS applications, including as potential treatments for neurodegenerative diseases and mood disorders.[3][15] Their mechanisms of action can involve the modulation of neurotransmitter receptors or the inhibition of enzymes implicated in neurological pathologies.[15]
Experimental Evaluation of Biological Activity
A thorough and systematic evaluation of the biological activity of novel 2,2-disubstituted morpholines is essential for their development as therapeutic agents. The following section provides detailed protocols for key in vitro assays.
Assessment of Antimicrobial Activity
A fundamental step in characterizing a new compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC).[16]
Protocol: Broth Microdilution Assay for MIC Determination [17][18]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at the appropriate temperature (e.g., 37°C) with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 2,2-disubstituted morpholine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: MIC Values of 2,2-Disubstituted Morpholine Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | Vancomycin | |||
| Escherichia coli | Negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Negative | Gentamicin |
Evaluation of Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[19][20]
Protocol: MTT Assay for Cytotoxicity Assessment [17]
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a predetermined density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2,2-disubstituted morpholine derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Presentation: IC₅₀ Values of 2,2-Disubstituted Morpholine Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | 48 | ||
| A549 | 48 | ||
| SH-SY5Y | 48 |
Preliminary Assessment of CNS Activity
Predicting the ability of a compound to cross the blood-brain barrier is a critical step in the development of CNS drugs. In silico models and in vitro assays can provide initial insights.[21][22]
Conceptual Workflow: In Silico and In Vitro BBB Permeability Assessment
Caption: A conceptual workflow for assessing the potential CNS activity of 2,2-disubstituted morpholines.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,2-disubstituted morpholines is intricately linked to the nature of the substituents at the C-2 position.[23][24] A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing lead compounds.
Key considerations for SAR studies include:
-
Size and Lipophilicity of Substituents: The size and hydrophobicity of the C-2 substituents can significantly impact binding affinity and cell permeability.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the basicity of the morpholine nitrogen and the overall electronic profile of the molecule.
-
Stereochemistry: As mentioned earlier, the absolute configuration at the C-2 position can be a critical determinant of biological activity.
Illustrative SAR Pathway
Caption: A generalized workflow for elucidating the structure-activity relationship of 2,2-disubstituted morpholines.
Conclusion and Future Directions
The 2,2-disubstituted morpholine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The unique structural constraints and opportunities for diversification offered by this substitution pattern have already yielded compounds with significant antimicrobial, anticancer, and CNS activities. Future research in this area should focus on the continued exploration of novel synthetic methodologies to access a wider range of structurally diverse 2,2-disubstituted morpholines. Furthermore, a deeper understanding of the molecular mechanisms of action and the development of robust SAR models will be critical for the rational design of next-generation drug candidates based on this versatile and powerful scaffold.
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2,2-Diethylmorpholine: A Frontier Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The morpholine ring is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] While various substitutions on this privileged scaffold have been extensively explored, the gem-diethyl motif at the C2 position remains a largely untapped frontier. This technical guide provides a comprehensive analysis of 2,2-diethylmorpholine as a novel scaffold. We will delve into its synthetic feasibility, project its unique physicochemical and metabolic profile by drawing parallels with the well-studied gem-dimethyl analog, and propose its potential applications in addressing contemporary therapeutic challenges. This document serves as a foundational resource for researchers poised to explore the promising, yet uncharted, territory of 2,2-diethylmorpholine in drug discovery.
The Morpholine Scaffold: A Legacy of Success in Drug Design
The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs.[1][3] Its prevalence is not coincidental but rather a testament to its advantageous properties. The endocyclic oxygen atom is a hydrogen bond acceptor, enhancing interactions with biological targets, while the nitrogen atom's basicity can be modulated to optimize solubility and permeability.[4] Furthermore, the morpholine ring is generally associated with improved metabolic stability compared to more labile moieties, a critical attribute in lead optimization.[2]
The chair-like conformation of the morpholine ring also provides a rigid scaffold, enabling the precise positioning of substituents to interact with target proteins. This combination of desirable traits has led to its incorporation in drugs spanning a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5][6]
The gem-Dialkyl Effect: Enhancing Potency and Stability
The introduction of a gem-dialkyl group, particularly a gem-dimethyl group, on a scaffold is a well-established strategy in medicinal chemistry to enhance the properties of a drug candidate.[7] This substitution can lead to several beneficial effects:
-
Increased Potency: The Thorpe-Ingold effect suggests that gem-dialkylation can restrict conformational flexibility, pre-organizing the molecule into a bioactive conformation and thus enhancing binding affinity to the target.[7]
-
Improved Metabolic Stability: The quaternary carbon created by the gem-dialkyl group is sterically hindered and lacks a proton, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug.
-
Modulation of Physicochemical Properties: The addition of alkyl groups increases lipophilicity, which can be fine-tuned to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
While the gem-dimethyl group is the most studied, the use of a gem-diethyl group in the 2,2-diethylmorpholine scaffold offers a unique opportunity to further explore these advantages with potentially distinct outcomes.
Synthesis of the 2,2-Diethylmorpholine Scaffold: Proposed Methodologies
While specific literature on the synthesis of 2,2-diethylmorpholine is sparse, established methods for the synthesis of substituted morpholines can be readily adapted.[8][9] The most plausible synthetic routes would likely start from 2-amino-2-ethyl-1-butanol.
Two-Step, One-Pot Synthesis
A common and efficient method for morpholine synthesis involves the N-alkylation of an amino alcohol followed by intramolecular cyclization.[10]
Experimental Protocol:
-
N-alkylation: To a solution of 2-amino-2-ethyl-1-butanol (1.0 eq) in a suitable solvent such as DMF or DMSO, a base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes. 2-Chloroethanol (1.05 eq) is then added dropwise, and the reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Cyclization: The reaction progress is monitored by TLC or GC-MS. Upon completion of the N-alkylation, a stronger base (e.g., sodium hydride, 1.1 eq) is added to facilitate the intramolecular Williamson ether synthesis to form the 2,2-diethylmorpholine ring.
-
Work-up and Purification: The reaction is quenched with water and extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.
Diagram of the Proposed Two-Step, One-Pot Synthesis:
Caption: One-pot synthesis using ethylene oxide.
Predicted Physicochemical and Pharmacokinetic Profile of 2,2-Diethylmorpholine Derivatives
Based on the known properties of the morpholine scaffold and the influence of gem-dialkyl substitution, we can project the following characteristics for drug candidates incorporating the 2,2-diethylmorpholine moiety:
| Property | Predicted Characteristic | Rationale |
| Lipophilicity (logP) | Increased compared to unsubstituted or gem-dimethyl morpholine. | The two ethyl groups contribute significantly to the lipophilicity of the molecule. |
| Aqueous Solubility | Potentially decreased compared to less substituted analogs. | The increased lipophilicity may reduce aqueous solubility. This can be modulated by other substituents on the molecule. |
| Metabolic Stability | High | The quaternary carbon at the C2 position is resistant to oxidative metabolism. The ethyl groups may offer greater steric hindrance than methyl groups, further protecting the ring from metabolism. |
| Permeability | Potentially enhanced | The increased lipophilicity can improve passive diffusion across biological membranes, including the blood-brain barrier. [4] |
| Basicity (pKa) | Similar to other N-substituted morpholines. | The gem-diethyl substitution at C2 is not expected to significantly alter the pKa of the distal nitrogen atom. |
Potential Therapeutic Applications of the 2,2-Diethylmorpholine Scaffold
The unique combination of properties offered by the 2,2-diethylmorpholine scaffold makes it an attractive candidate for exploration in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The predicted enhancement in lipophilicity and permeability could be leveraged for the development of novel drugs targeting CNS diseases, where crossing the blood-brain barrier is a major challenge. [4]* Oncology: The metabolic stability of the scaffold could lead to drugs with improved pharmacokinetic profiles and longer duration of action, which is often desirable for anti-cancer agents. [6]* Infectious Diseases: The morpholine scaffold is present in several antimicrobial and antifungal agents. [5]The 2,2-diethyl substitution could be explored to develop new agents with improved potency and resistance profiles.
Future Research Directions
The 2,2-diethylmorpholine scaffold represents a significant opportunity for innovation in medicinal chemistry. To unlock its full potential, the following areas of research are critical:
-
Development and Optimization of Synthetic Routes: Establishing efficient and scalable synthetic protocols is the first and most crucial step.
-
Comprehensive Physicochemical Profiling: Experimental determination of logP, solubility, and pKa for a series of 2,2-diethylmorpholine-containing compounds is necessary to validate the predicted properties.
-
In Vitro ADME Studies: A thorough investigation of the metabolic stability of this scaffold in liver microsomes and hepatocytes will provide essential data for its application in drug design.
-
Library Synthesis and Biological Screening: The synthesis of a diverse library of 2,2-diethylmorpholine derivatives and their screening against a wide range of biological targets will be key to identifying novel therapeutic leads.
Conclusion
The 2,2-diethylmorpholine scaffold, while currently underexplored, holds considerable promise for the development of next-generation therapeutics. By building upon the established success of the morpholine ring and the strategic advantages of gem-dialkyl substitution, medicinal chemists have a unique opportunity to design novel drug candidates with potentially superior efficacy, safety, and pharmacokinetic profiles. This guide serves as a call to action for the research community to investigate and harness the untapped potential of this intriguing molecular framework.
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Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry, 61(6), 2166-2210. Available at: [Link]
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Medicinal chemistry of 2,2,4-substituted morpholines. (2010). Current Medicinal Chemistry, 17(29), 3422-30. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(15), 2249-2264. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available at: [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. Available at: [Link]
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Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). Medicinal Chemistry Research, 28(3), 346-356. Available at: [Link]
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Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1987). Journal of Medicinal Chemistry, 30(8), 1339-44. Available at: [Link]
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Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. (2021). European Journal of Medicinal Chemistry, 210, 113013. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,2-diethylmorpholine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 2,2-diethylmorpholine (CAS No. 167947-91-3). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and foundational spectroscopic principles to present the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols, data interpretation, and mechanistic explanations are provided to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and related heterocyclic compounds.
Introduction: The Structural Imperative
2,2-diethylmorpholine is a substituted heterocyclic amine belonging to the morpholine family. Morpholine and its derivatives are versatile building blocks in medicinal chemistry and materials science, often imparting desirable physicochemical properties such as increased water solubility and metabolic stability to parent molecules[1]. Accurate structural confirmation is the bedrock of any chemical research, from discovery to application. Spectroscopic techniques provide a non-destructive, detailed view into the molecular architecture, making them indispensable tools.
This guide addresses the structural characterization of 2,2-diethylmorpholine through a multi-technique spectroscopic approach. Given that experimental spectra for this specific molecule are not widely published in scientific databases like the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS)[2][3][4][5], we will employ a predictive methodology. The predicted data herein are generated based on established algorithms that consider the intricate electronic environments of the nuclei and bonds within the molecule, offering a highly reliable approximation of experimental results[6]. This approach, grounded in first principles and validated by extensive data on analogous structures, provides a powerful and scientifically rigorous alternative for structural analysis.
Molecular Structure of 2,2-diethylmorpholine
The core of our analysis is the unique structure of 2,2-diethylmorpholine, which features a quaternary carbon at the C2 position, adjacent to both the ring oxygen and two ethyl groups. This sterically hindered arrangement significantly influences the chemical environment of neighboring atoms, which is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing precise information about the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Spectrum Acquisition
The following outlines a standardized protocol for acquiring high-resolution NMR spectra suitable for 2,2-diethylmorpholine.
Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra.
Materials:
-
2,2-diethylmorpholine sample (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision NMR tube (5 mm diameter)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation: Accurately weigh the 2,2-diethylmorpholine sample and dissolve it in approximately 0.6 mL of CDCl₃-TMS in a clean, dry vial.
-
Transfer: Transfer the solution into the NMR tube using a Pasteur pipette.
-
Instrumentation Setup:
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Collect a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
Set the spectral width to cover a range of 0 to 100 ppm, which is appropriate for aliphatic amines.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase-correct the spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
¹H NMR Data (Predicted)
The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environments. The presence of the two ethyl groups on a quaternary carbon and the morpholine ring protons results in a distinct pattern.
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 0.85 | Triplet (t) | 6H | -CH₂CH₃ |
| b | ~ 1.40 | Quartet (q) | 4H | -CH₂ CH₃ |
| c | ~ 1.80 | Singlet (s) | 1H | NH |
| d | ~ 2.70 | Singlet | 2H | -O-C-CH₂ -N- |
| e | ~ 2.85 | Triplet (t) | 2H | -N-CH₂ -CH₂-O- |
| f | ~ 3.65 | Triplet (t) | 2H | -N-CH₂-CH₂ -O- |
Interpretation:
-
Ethyl Groups (a, b): The upfield triplet at ~0.85 ppm and the quartet at ~1.40 ppm are characteristic of an ethyl group. The triplet arises from the methyl protons (a) being split by the adjacent two methylene protons, while the quartet results from the methylene protons (b) being split by the three methyl protons, following the n+1 rule.
-
Amine Proton (c): The N-H proton signal is expected to be a broad singlet around 1.80 ppm. Its chemical shift can be highly variable depending on solvent, concentration, and temperature, and it may exchange with D₂O, causing the peak to disappear upon addition of a drop of D₂O to the sample—a classic confirmatory test[7].
-
Morpholine Ring Protons (d, e, f): The protons on the morpholine ring are diastereotopic. The protons on the carbon adjacent to the quaternary center (C3) are predicted to appear as a singlet around 2.70 ppm because they lack an adjacent proton for coupling. The protons on C5 (e), adjacent to the nitrogen, are deshielded by the nitrogen and appear as a triplet around 2.85 ppm. The protons on C6 (f), adjacent to the highly electronegative oxygen, are the most deshielded and appear further downfield as a triplet at ~3.65 ppm[8].
¹³C NMR Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
| Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 8.0 | Ethyl C H₃ |
| 2 | ~ 25.0 | Ethyl C H₂ |
| 3 | ~ 45.0 | Ring C5 (-C H₂-N) |
| 4 | ~ 55.0 | Ring C3 (-C H₂-N) |
| 5 | ~ 68.0 | Ring C6 (-C H₂-O) |
| 6 | ~ 75.0 | Quaternary C2 |
Interpretation:
-
Alkyl Carbons (1, 2): The most upfield signals at ~8.0 and ~25.0 ppm correspond to the methyl and methylene carbons of the ethyl groups, respectively[9].
-
Ring Carbons (3, 4, 5): The carbons of the morpholine ring appear in the mid-field region. The carbons adjacent to the nitrogen (C3 and C5) are expected around 45.0-55.0 ppm. The carbon adjacent to the oxygen (C6) is significantly deshielded by the electronegative oxygen atom and thus appears furthest downfield among the ring CH₂ groups, at approximately 68.0 ppm[10][11].
-
Quaternary Carbon (6): The quaternary carbon (C2), being bonded to two carbons, a nitrogen, and an oxygen, is the most deshielded of the sp³ carbons and is predicted to appear around 75.0 ppm. Its signal is expected to be of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a proton-decoupled experiment[11].
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Experimental Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquid samples.
Objective: To obtain a high-quality FT-IR spectrum of neat 2,2-diethylmorpholine.
Materials:
-
2,2-diethylmorpholine sample (1-2 drops)
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Solvent for cleaning (e.g., isopropanol)
Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid 2,2-diethylmorpholine sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with a soft tissue soaked in isopropanol and allow it to dry completely.
Expected IR Absorption Bands
The IR spectrum of 2,2-diethylmorpholine is expected to be dominated by absorptions corresponding to its secondary amine, ether, and alkane functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~ 3350 - 3310 | N-H Stretch | Weak-Medium | Secondary Amine |
| 2960 - 2850 | C-H Stretch | Strong | Alkane (CH₃, CH₂) |
| ~ 1465 | C-H Bend (Scissoring) | Medium | CH₂ |
| ~ 1380 | C-H Bend (Rocking) | Medium | CH₃ |
| ~ 1250 - 1020 | C-N Stretch | Medium | Aliphatic Amine |
| ~ 1120 - 1085 | C-O-C Asymmetric Stretch | Strong | Ether |
| ~ 910 - 665 | N-H Wag | Strong, Broad | Secondary Amine |
Interpretation:
-
N-H Region: A weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine N-H stretch. This peak is typically sharper than the broad O-H stretch of alcohols[7]. A strong, broad N-H wagging band is also expected at lower frequencies[12].
-
C-H Region: Strong, sharp peaks between 2960 and 2850 cm⁻¹ are definitive for the C-H stretching of the ethyl and morpholine methylene groups.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals. The most diagnostic peaks are the strong C-O-C asymmetric stretch of the ether linkage, expected around 1100 cm⁻¹, and the C-N stretch of the aliphatic amine. These, along with various C-H bending vibrations, confirm the core structure of the molecule[13].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues about its structure.
Experimental Protocol: Electron Ionization (EI) MS
EI-MS is a classic hard ionization technique that generates numerous fragments, creating a rich and interpretable spectrum.
Objective: To obtain an EI mass spectrum of 2,2-diethylmorpholine to determine its molecular weight and fragmentation pattern.
Materials:
-
Dilute solution of 2,2-diethylmorpholine in a volatile solvent (e.g., methanol or dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
Methodology:
-
Sample Introduction: Inject the sample into the GC, which separates it from the solvent and introduces it into the ion source. Alternatively, use a direct insertion probe for a pure sample.
-
Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.
Proposed EI-MS Fragmentation Pathway
The fragmentation of 2,2-diethylmorpholine will be governed by the stability of the resulting carbocations and radical species. The presence of nitrogen follows the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of C₈H₁₇NO is 143.23, so the molecular ion peak (M⁺•) is expected at m/z = 143.
The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.
Expected Major Fragments:
| m/z | Proposed Structure/Loss | Comments |
| 143 | [C₈H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 128 | [M - CH₃]⁺ | Loss of a methyl radical from one of the ethyl groups. |
| 114 | [M - C₂H₅]⁺ | Base Peak. α-cleavage resulting in the loss of an ethyl radical. This forms a stable, resonance-stabilized iminium ion. |
| 86 | [C₄H₈NO]⁺ | Cleavage of the C2-C3 bond with loss of C₄H₉. |
| 58 | [C₃H₈N]⁺ | Further fragmentation of the ring. |
Interpretation and Proposed Pathway:
-
Molecular Ion (m/z 143): The formation of the radical cation M⁺•.
-
α-Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of a C-C bond alpha to the nitrogen atom. The loss of the largest alkyl group is preferred. In this case, cleavage of the bond between the quaternary C2 and one of the ethyl groups results in the loss of an ethyl radical (•C₂H₅, 29 Da). This generates a highly stable iminium ion at m/z 114 , which is predicted to be the base peak (the most abundant ion).
-
Other Fragmentations: Loss of a methyl radical (•CH₃, 15 Da) from an ethyl group could lead to a fragment at m/z 128. Subsequent ring-opening and further fragmentation would lead to smaller ions such as those observed at m/z 86 and 58.
Visualization of Spectroscopic Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Key fragmentations of 2,2-diethylmorpholine.
Conclusion
This guide presents a detailed, albeit predictive, spectroscopic profile of 2,2-diethylmorpholine. The convergence of predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a cohesive and robust model for the structural verification of this compound. The provided protocols represent standard, field-proven methodologies, ensuring that should a physical sample be analyzed, the data obtained can be confidently compared against the theoretical framework established herein. This synthesis of predictive data and established analytical principles serves as a vital resource for chemists engaged in the synthesis, characterization, and application of novel morpholine derivatives.
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ResearchGate. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Image]. Retrieved from [Link]
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Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
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The Untapped Potential of 2,2-Diethylmorpholine Derivatives: A Technical Guide for Future Drug Discovery
Abstract
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] While extensive research has explored a wide array of substituted morpholines, the 2,2-diethylmorpholine framework remains a largely uncharted territory. This technical guide serves as a forward-looking whitepaper for researchers, scientists, and drug development professionals. It will not simply list known applications—as they are sparse—but will instead provide a scientifically grounded rationale for the exploration of 2,2-diethylmorpholine derivatives as a novel class of potential therapeutic agents. We will delve into the synthetic accessibility, the predicted physicochemical and metabolic advantages conferred by the gem-diethyl group, and propose promising avenues for therapeutic targeting, complete with detailed, actionable experimental protocols.
The Morpholine Scaffold: A Foundation of Therapeutic Success
The six-membered morpholine heterocycle, with its opposing nitrogen and oxygen atoms, is a common feature in numerous approved drugs and clinical candidates.[3] Its prevalence stems from several key attributes:
-
Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and polarity, which can lead to improved formulation characteristics and bioavailability.[3]
-
Metabolic Stability: The saturated nature of the ring and the presence of the ether oxygen can increase metabolic stability by blocking sites of oxidation.[3]
-
Favorable Pharmacokinetics: Incorporation of a morpholine ring can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Versatile Synthetic Handle: The nitrogen atom provides a convenient point for chemical modification, allowing for the exploration of a wide range of derivatives.[5]
These properties have led to the successful development of morpholine-containing drugs across diverse therapeutic areas, including anticancer agents, antidepressants, and neuroprotective agents.[6][7][8]
The Gem-Diethyl Group at C2: A Hypothesis for Enhanced Drug-like Properties
The introduction of a gem-dialkyl group, such as two ethyl groups at the 2-position of the morpholine ring, is a strategic chemical modification that is hypothesized to confer several advantages:
-
Increased Metabolic Stability: The quaternary carbon at the C2 position is sterically hindered and lacks a proton, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to block metabolic hotspots and increase a drug's half-life.
-
Modulated Lipophilicity: The two ethyl groups will increase the lipophilicity of the molecule compared to an unsubstituted morpholine. This can enhance membrane permeability and potentially improve blood-brain barrier penetration, a crucial factor for CNS-targeted therapies.[4]
-
Conformational Restriction: The bulky diethyl group will restrict the conformational flexibility of the morpholine ring and its substituents. This can lead to a more defined three-dimensional structure, which may result in higher binding affinity and selectivity for a specific biological target.
-
Novel Chemical Space: The 2,2-diethylmorpholine scaffold represents a novel chemical space, offering the potential for new intellectual property and first-in-class therapeutics.
Proposed Therapeutic Applications for 2,2-Diethylmorpholine Derivatives
Based on the known activities of other morpholine derivatives and the predicted properties of the 2,2-diethyl scaffold, we propose the following therapeutic areas as promising starting points for investigation.
Central Nervous System (CNS) Disorders
The potential for increased metabolic stability and blood-brain barrier penetration makes 2,2-diethylmorpholine derivatives attractive candidates for CNS disorders.[4][7]
-
Neurodegenerative Diseases: Morpholine-containing compounds have been investigated as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[7] The 2,2-diethyl scaffold could serve as a core for novel AChE or MAO inhibitors with improved brain exposure and duration of action.
-
Antidepressants and Anxiolytics: Several 2-substituted morpholine derivatives have shown antidepressant properties.[6] The unique stereoelectronic profile of 2,2-diethylmorpholine derivatives could lead to novel modulators of neurotransmitter receptors or transporters.
Oncology
The morpholine ring is a key component of several kinase inhibitors used in cancer therapy.[8]
-
Kinase Inhibitors: The conformational rigidity imparted by the gem-diethyl group could be leveraged to design highly selective inhibitors of kinases implicated in cancer cell proliferation and survival. The morpholine nitrogen allows for the attachment of various pharmacophores that can interact with the hinge region of the kinase active site.
Synthetic and Experimental Roadmap
To explore the therapeutic potential of 2,2-diethylmorpholine derivatives, a systematic approach to synthesis and biological evaluation is required.
General Synthetic Strategy
A library of 2,2-diethylmorpholine derivatives can be synthesized via a multi-step sequence, as illustrated below. This pathway is a logical and well-precedented approach in heterocyclic chemistry.
Caption: Proposed synthetic workflow for 2,2-diethylmorpholine derivatives.
Experimental Protocols
-
Protection: To a solution of 2-amino-2-ethyl-1-butanol in dichloromethane, add di-tert-butyl dicarbonate (Boc anhydride) and triethylamine. Stir at room temperature for 12 hours.
-
Alkylation: To a solution of the N-Boc protected intermediate in tetrahydrofuran (THF), add sodium hydride at 0°C. After 30 minutes, add a solution of a suitable 2-chloroethanol derivative. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Deprotection: Treat the product from the previous step with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.
-
Cyclization: Subject the resulting amino alcohol to acid-catalyzed cyclization using concentrated sulfuric acid at elevated temperature, or alternatively, use a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD).
-
Purification: Purify the crude 2,2-diethylmorpholine core via column chromatography.
-
Assay Principle: Utilize the Ellman's assay to measure acetylcholinesterase activity. The assay measures the production of thiocholine when acetylcholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically.
-
Procedure:
-
Prepare a 96-well plate with AChE enzyme solution in a suitable buffer.
-
Add varying concentrations of the synthesized 2,2-diethylmorpholine derivatives to the wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Data Presentation
The screening results should be summarized in a clear and concise table for easy comparison of the synthesized derivatives.
| Compound ID | R-Group on Nitrogen | AChE IC50 (µM) | Cytotoxicity (CC50, µM) |
| DEM-001 | Benzyl | 15.2 | > 100 |
| DEM-002 | 4-Fluorobenzyl | 8.7 | > 100 |
| DEM-003 | 3-Methoxybenzyl | 12.5 | > 100 |
| Donepezil (Control) | - | 0.02 | > 100 |
Conclusion and Future Directions
The 2,2-diethylmorpholine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutics. The predicted enhancements in metabolic stability and the potential for favorable CNS penetration provide a strong rationale for investigating these derivatives in areas such as neurodegenerative diseases and oncology. The synthetic and experimental roadmap provided in this guide offers a clear starting point for researchers to synthesize and evaluate these novel compounds. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. This systematic exploration could unlock a new class of drugs with improved efficacy and safety profiles.
References
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-
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]
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Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
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PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationship of 2,2-Dialkylmorpholines: Principles and Methodologies
Executive Summary: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 2,2-dialkylmorpholines. While systematic SAR studies on this particular scaffold are not broadly published, this document synthesizes established principles of medicinal chemistry to provide a predictive framework for researchers. We will explore synthetic methodologies, the profound impact of the C2 gem-dialkyl substitution on molecular properties and metabolic stability, and the interplay with substitutions at the N4 position. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to enable the rational design of novel 2,2-dialkylmorpholine-based therapeutic agents.
The Morpholine Scaffold: A Privileged Structure in Drug Discovery
Morpholine, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a "privileged scaffold" in drug design.[2] Its prevalence in FDA-approved drugs stems from a unique combination of advantageous properties:
-
Improved Pharmacokinetics: The morpholine ring generally enhances aqueous solubility and can improve oral bioavailability compared to more lipophilic amines.
-
Physicochemical Modulation: The nitrogen atom (pKa ~8.7) provides a basic handle for salt formation, which is critical for formulation and solubility, while the oxygen atom can act as a hydrogen bond acceptor in receptor interactions.[3][4]
-
Metabolic Stability: The scaffold itself is relatively robust to metabolic degradation.
The 2,2-dialkyl substitution pattern introduces specific modifications to this core structure, primarily by increasing lipophilicity and providing steric bulk at the C2 position, which can significantly influence target binding and metabolic pathways.
Synthetic Strategies for 2,2-Dialkylmorpholines
The rational exploration of SAR is predicated on the accessible synthesis of analog libraries. The synthesis of 2,2-dialkylmorpholines can be achieved through several reliable routes, with the choice often dictated by the availability and cost of the starting materials. A common and efficient strategy involves the cyclization of a 2,2-dialkyl-substituted amino alcohol.
A primary example is the synthesis of 2,2-dimethylmorpholine from 2-amino-2-methyl-1-propanol. Two common pathways are illustrated below.
Caption: Key synthetic routes to 2,2-dimethylmorpholine.
Experimental Protocol: Two-Step, One-Pot Synthesis of 2,2-Dimethylmorpholine (Route 1)
This protocol describes the N-alkylation of 2-amino-2-methyl-1-propanol followed by in-situ cyclization. This method is chosen for its operational simplicity in a standard laboratory setting without requiring a pressure reactor.
Materials:
-
2-Amino-2-methyl-1-propanol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
2-Chloroethanol (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions, heating mantle, magnetic stirrer.
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-2-methyl-1-propanol (1.0 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes. Causality Note: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the amino alcohol, making it a potent nucleophile for the subsequent alkylation step.
-
N-Alkylation: Add 2-chloroethanol (1.05 eq) dropwise to the reaction mixture.
-
Cyclization: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C. Stir for 12-24 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting material.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully quench any excess NaH with a few drops of water or isopropanol. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,2-dimethylmorpholine.[5]
-
Validation: The identity and purity of the final product must be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Framework for a Structure-Activity Relationship (SAR) Study
An SAR study is a systematic investigation into how the chemical structure of a compound influences its biological activity.[6] The overarching goal is to identify the key molecular features, or the "pharmacophore," responsible for the desired effect and to optimize them to enhance potency, selectivity, and pharmacokinetic properties.
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Conformational Landscape of 2,2-Diethylmorpholine: A Technical Guide for Drug Discovery Professionals
Abstract
The morpholine ring is a cornerstone scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its three-dimensional structure, however, is far from static and profoundly influences molecular recognition and biological activity. This guide provides an in-depth exploration of the conformational analysis of 2,2-diethylmorpholine, a representative gem-disubstituted morpholine. We will dissect the theoretical underpinnings of its conformational preferences, detail robust experimental workflows for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, and outline computational chemistry protocols for in-silico modeling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the conformational behavior of substituted saturated heterocycles.
Introduction: The Morpholine Scaffold and the Imperative of Conformational Control
Morpholine [O(CH₂CH₂)₂NH] and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, valued for their ability to improve pharmacokinetic profiles.[2][3] The nitrogen atom's basicity is attenuated by the ether oxygen, reducing its pKa and often leading to improved oral bioavailability and reduced off-target effects. While the scaffold itself is simple, substitution dramatically alters its three-dimensional geometry.
Understanding the conformational equilibrium—the dynamic interplay between different spatial arrangements of a molecule—is critical. A molecule's conformation dictates the orientation of its functional groups, thereby governing its interaction with biological targets like enzymes and receptors. For a substituted morpholine, seemingly minor changes in substituent position can lock the ring into a specific chair or twist-boat conformation, fundamentally altering its biological signature. This guide focuses on 2,2-diethylmorpholine as a case study to illustrate the principles and techniques required to elucidate this critical structural information.
Foundational Principles: The Conformation of the Morpholine Ring
Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain.[1] The boat conformations are significantly higher in energy and are typically only relevant as transition states during the ring-inversion process.[4] In the parent morpholine molecule, a dynamic equilibrium exists between two chair forms, distinguished by the axial or equatorial orientation of the N-H bond. Experimental and theoretical studies have shown that the equatorial N-H conformer (Chair-Eq) is generally more stable than the axial conformer (Chair-Ax).[4][5]
The introduction of substituents disrupts this simple picture. The energetic preference of a substituent for the more sterically spacious equatorial position is a dominant factor, but this can be modulated by complex stereoelectronic effects, such as the anomeric effect, particularly for substituents at the C2/C6 positions adjacent to the ring oxygen.[2][6]
The Challenge of Gem-Disubstitution: Conformational Bias in 2,2-Diethylmorpholine
In 2,2-diethylmorpholine, the geminal substitution at the C2 position necessitates that in any chair conformation, one ethyl group must occupy an axial position while the other is equatorial. This arrangement introduces significant steric strain and is the central challenge in its conformational analysis.
The primary destabilizing interaction is the 1,3-diaxial strain between the axial ethyl group and the axial hydrogen atom on C6. This interaction is analogous to the steric strain observed in axially-substituted cyclohexanes.[7][8][9] The energetic cost of placing an ethyl group in an axial position on a cyclohexane ring (its A-value) is approximately 1.75 kcal/mol. This strong steric clash will heavily bias the conformational equilibrium. While a ring-flip would still result in an axial/equatorial arrangement of the ethyl groups on the same carbon, the overall stability of the two chair forms could differ depending on other interactions. However, the dominant feature remains the unavoidable and significant 1,3-diaxial interaction.
This leads to two key hypotheses:
-
The chair conformation will be the most populated form, but it may be distorted (flattened) to alleviate the steric repulsion between the axial ethyl group and the C6-axial proton.
-
High-energy twist-boat conformations, while generally unfavorable, may be more accessible than in simpler morpholines as a potential escape from the severe 1,3-diaxial strain.
The following sections detail the experimental and computational methods required to test these hypotheses.
Mandatory Visualization 1: Conformational Equilibrium of 2,2-Diethylmorpholine
Caption: Chair-chair interconversion of 2,2-diethylmorpholine.
Mandatory Visualization 2: Key Steric Interaction```dot
main [label=<
]; }
Caption: Integrated workflow for conformational analysis.
Synthesis of 2,2-Diethylmorpholine
While not the focus of this guide, access to the target molecule is a prerequisite for its study. A plausible and efficient synthesis of 2,2-disubstituted morpholines can be achieved via the cyclization of N-(2-hydroxyethyl) substituted amino alcohols.
[10][11]#### Proposed Synthetic Protocol
-
Synthesis of the Precursor: The key intermediate, 2-((2-hydroxyethyl)amino)-2-ethylbutan-1-ol, can be synthesized by the reaction of 2-amino-2-ethylbutan-1-ol with 2-bromoethanol or ethylene oxide.
-
Acid-Catalyzed Cyclization: Treatment of the resulting diol-amine with a strong acid, such as sulfuric acid, and heating will induce dehydration and cyclization to form the 2,2-diethylmorpholine ring.
-
Purification: The final product would be isolated and purified by distillation or column chromatography.
Conclusion
The conformational analysis of 2,2-diethylmorpholine presents a classic case of steric hindrance dictating molecular geometry. The unavoidable placement of one ethyl group in an axial position creates significant 1,3-diaxial strain, which is the defining energetic feature of the molecule. While the chair conformation is expected to be overwhelmingly dominant, it is likely to be distorted. The integrated experimental and computational workflow detailed in this guide provides a robust framework for definitively characterizing this conformational landscape. By combining the power of NOESY NMR to measure through-space distances in solution with the accuracy of DFT calculations for relative energies, researchers can gain a high-confidence understanding of the three-dimensional structure of this, and related, substituted heterocycles, enabling more rational and structure-based drug design.
References
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Organic Chemistry Frontiers. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. Available at: [Link]
- Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St.
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Organic Chemistry Frontiers. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. Available at: [Link]
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Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. PubMed Central. Available at: [Link]
-
Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculation. CONICET. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]
-
Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. ResearchGate. Available at: [Link]
- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes.
- Multicomponent approach in the synthesis of 2,2,6-trisubstituted morpholine deriv
- Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
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-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available at: [Link]
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-
Chemistry LibreTexts. (2023). 4.4: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
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Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
-
Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. Available at: [Link]
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- Taylor & Francis Online. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The conformational analysis of saturated heterocycles. Part LXV. Low temperature nuclear magnetic resonance studies on 2-methyl-,2-ethyl-, and 2,3,3-trimethyl-2,3,5,6-tetrahydro-1,4,2-dioxazines.
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- Journal of the American Chemical Society. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans.
- Organic & Biomolecular Chemistry. (2022). Enantioselective “clip-cycle” synthesis of di-, tri-.
- Journal of the American Chemical Society. (n.d.). Conformational analysis. XXII. Conformational equilibria in 2-substituted 1,3-dioxanes.
- MDPI. (n.d.). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-diethylmorpholine from 2-amino-2-ethyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 2,2-diethylmorpholine, a valuable heterocyclic compound, from the readily available starting material, 2-amino-2-ethyl-1-butanol. This document outlines the theoretical basis of the synthesis, a detailed experimental protocol, and methods for the characterization of the final product.
Introduction
Morpholine and its derivatives are significant structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The synthesis of substituted morpholines is, therefore, a topic of considerable interest in medicinal chemistry and drug development.[1][2][3] This guide focuses on a direct and efficient method for the preparation of 2,2-diethylmorpholine via the acid-catalyzed intramolecular cyclization of 2-amino-2-ethyl-1-butanol. This process, involving a dehydration reaction, represents a streamlined approach to this particular substituted morpholine.
Chemical Theory and Mechanism
The synthesis of 2,2-diethylmorpholine from 2-amino-2-ethyl-1-butanol proceeds through an intramolecular nucleophilic substitution reaction, specifically an acid-catalyzed dehydration-cyclization. The overall transformation involves the formation of a new carbon-oxygen bond to close the morpholine ring, with the elimination of a water molecule.
The reaction mechanism can be described in the following steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 2-amino-2-ethyl-1-butanol by a strong acid catalyst, such as sulfuric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This results in the formation of a six-membered heterocyclic ring.
-
Deprotonation: Finally, a proton is lost from the nitrogen atom to regenerate the acid catalyst and yield the final product, 2,2-diethylmorpholine.
This acid-catalyzed pathway is a common and effective strategy for the cyclization of amino alcohols to form cyclic ethers.[4][5][6]
Experimental Protocol
This protocol provides a detailed procedure for the laboratory-scale synthesis of 2,2-diethylmorpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-amino-2-ethyl-1-butanol | Reagent | Sigma-Aldrich | --- |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Handle with extreme care |
| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | For neutralization |
| Diethyl Ether (Et₂O) | Anhydrous | J.T.Baker | For extraction |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | For drying |
| Deionized Water | --- | --- | --- |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-ethyl-1-butanol (0.1 mol, 13.12 g).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (0.1 mol, 5.4 mL) to the flask. The addition should be done in an ice bath to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 120-130 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a 20% aqueous solution of sodium hydroxide until the pH of the solution is approximately 10-11. This step should be performed in an ice bath.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain pure 2,2-diethylmorpholine.
Data Summary
| Parameter | Value |
| Starting Material | 2-amino-2-ethyl-1-butanol |
| Product | 2,2-diethylmorpholine |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Reaction Type | Acid-catalyzed intramolecular cyclization |
| Catalyst | Sulfuric Acid |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Visualizing the Synthesis
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Reaction scheme for the synthesis of 2,2-diethylmorpholine.
Product Characterization
The identity and purity of the synthesized 2,2-diethylmorpholine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the O-H and N-H stretching bands of the starting material and the presence of C-O-C stretching characteristic of the ether linkage in the morpholine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and confirm its molecular weight.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.
-
The neutralization step with sodium hydroxide is exothermic and should be performed with cooling.
References
- A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.).
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - American Chemical Society. (2024, May 29).
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).
- Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond. (2020, July 23).
- Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024, March 20).
- Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing). (2013, September 17).
- A general process for the cyclization of aminoalcohols to the corresponding amines over Cu–Cr–La/c-Al2O3 - AKJournals. (2012, April 19).
- selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology - The Royal Society of Chemistry. (2013, September 17).
Sources
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 5. akjournals.com [akjournals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
The Strategic Utility of 2,2-Diethylmorpholine in Synthetic Chemistry: A Guide for Researchers
The morpholine heterocycle is a cornerstone in medicinal chemistry and organic synthesis, prized for its favorable physicochemical properties and its role as a versatile synthetic building block. While the parent morpholine scaffold is widely utilized, substituted derivatives offer nuanced control over molecular architecture and biological activity. Among these, 2,2-diethylmorpholine emerges as a building block with unique potential, largely attributable to the gem-diethyl group at the C2 position. This substitution pattern can confer enhanced metabolic stability, modulate basicity, and provide a distinct three-dimensional scaffold for further synthetic elaboration.
This technical guide provides a comprehensive overview of 2,2-diethylmorpholine as a building block in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential applications, supported by detailed protocols and mechanistic considerations.
The Synthetic Value of the 2,2-Diethylmorpholine Scaffold
The introduction of a gem-dialkyl group, such as the diethyl moiety in 2,2-diethylmorpholine, is a strategic decision in molecule design. This structural feature can:
-
Enhance Potency and Selectivity: The steric bulk of the diethyl group can orient substituents in a specific conformation, leading to improved binding affinity and selectivity for biological targets.
-
Improve Pharmacokinetic Profiles: The gem-diethyl group can shield adjacent functionalities from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Modulate Physicochemical Properties: The presence of the alkyl groups can influence the lipophilicity and basicity of the morpholine nitrogen, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
Synthesis of 2,2-Diethylmorpholine: A Plausible and Efficient Route
While a plethora of methods exist for the synthesis of the morpholine core, a practical and scalable approach to 2,2-diethylmorpholine begins with the readily available precursor, 2-amino-2-ethyl-1-butanol. The synthesis involves a two-step, one-pot procedure encompassing N-alkylation followed by an intramolecular cyclization.
Protocol 1: Synthesis of 2,2-Diethylmorpholine from 2-Amino-2-ethyl-1-butanol
This protocol is based on established methodologies for the synthesis of analogous 2,2-dialkylmorpholines and represents a robust route to the target compound.
Materials:
-
2-Amino-2-ethyl-1-butanol
-
2-Chloroethanol or 2-Bromoethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
Step 1: N-Alkylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2-ethyl-1-butanol (1.0 eq) and dissolve it in anhydrous DMF (or DMSO) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during this step.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add 2-chloroethanol (or 2-bromoethanol) (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the consumption of the starting amino alcohol.
Step 2: Intramolecular Cyclization
-
After the N-alkylation is complete (as determined by monitoring), cool the reaction mixture to 0 °C.
-
Carefully add a second equivalent of sodium hydride (1.1 eq) portion-wise to the reaction mixture to facilitate the intramolecular Williamson ether synthesis.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours, then heat to 80-100 °C for an additional 4-8 hours, or until the intermediate N-(2-hydroxyethyl)-2-amino-2-ethyl-1-butanol is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 2,2-diethylmorpholine by vacuum distillation to yield the final product as a colorless oil.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for 2,2-diethylmorpholine.
Spectroscopic Characterization of 2,2-Diethylmorpholine
Accurate characterization of the synthesized 2,2-diethylmorpholine is crucial for its use as a building block. The following table summarizes the expected spectroscopic data based on the analysis of its structural features and comparison with analogous morpholine derivatives.[1][2][3][4]
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.70 (t, 2H, -O-CH₂-), ~2.75 (s, 2H, -C(Et)₂-CH₂-N-), ~2.65 (t, 2H, -N-CH₂-), ~1.70 (br s, 1H, -NH-), ~1.45 (q, 4H, -CH₂-CH₃), ~0.85 (t, 6H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~70.0 (-O-CH₂-), ~60.0 (-C(Et)₂-), ~55.0 (-C(Et)₂-CH₂-N-), ~45.0 (-N-CH₂-), ~25.0 (-CH₂-CH₃), ~8.0 (-CH₂-CH₃) |
| IR (neat, cm⁻¹) | ~3300 (N-H stretch), ~2960-2850 (C-H stretch, aliphatic), ~1120 (C-O-C stretch) |
| Mass Spectrometry (EI) | m/z (%): 157 (M⁺), 142 (M-CH₃)⁺, 128 (M-C₂H₅)⁺, 100 (M-C₄H₉)⁺ |
Applications in Organic Synthesis: N-Alkylation and Beyond
2,2-Diethylmorpholine serves as a versatile secondary amine, readily undergoing a variety of transformations to introduce this valuable scaffold into more complex molecules. A primary application is its use in N-alkylation reactions to generate N-substituted 2,2-diethylmorpholine derivatives, which are of significant interest in medicinal chemistry.[5]
Protocol 2: General Procedure for N-Alkylation of 2,2-Diethylmorpholine
This protocol provides a general method for the N-alkylation of 2,2-diethylmorpholine with various alkyl halides.
Materials:
-
2,2-Diethylmorpholine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2,2-diethylmorpholine (1.0 eq), the desired alkyl halide (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to a concentration of approximately 0.2-0.5 M.
-
Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC until the starting 2,2-diethylmorpholine is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,2-diethylmorpholine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the N-Alkylation Workflow:
Caption: General workflow for N-alkylation reactions.
Future Perspectives and Conclusion
2,2-Diethylmorpholine represents a valuable, yet perhaps underutilized, building block in the synthetic chemist's toolbox. The presence of the gem-diethyl group offers a unique combination of steric and electronic properties that can be strategically employed in the design of novel bioactive molecules. The synthetic protocols provided herein offer a reliable and adaptable route to this compound and its N-substituted derivatives, opening the door for further exploration of its applications in drug discovery and materials science. Future research in this area could focus on the development of catalytic asymmetric methods for the synthesis of chiral 2,2-diethylmorpholine derivatives and the systematic evaluation of its N-substituted analogs for a range of biological activities.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. BenchChem.
- Organic Chemistry Frontiers. (n.d.).
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Cossy, J., & An, J. (2020). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond. Synlett, 32(05), 525-531. [Link]
-
Patel, H., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ChemRxiv. [Link]
-
Dega-Szafran, Z., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
- BenchChem. (2025).
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-827.
- Stiniya, S., et al. (2022).
- Chen, X., et al. (2010). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- Chen, X., et al. (2010). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- Dega-Szafran, Z., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Research Reviews, 40(2), 709-752.
- Choi, J., et al. (2008). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. Bulletin of the Korean Chemical Society, 29(8), 1541-1544.
- Kumar, P., et al. (2018). Synthesis and Evaluation of Novel Morpholine Linked Substituted Chalcone Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(6), 2415-2422.
- Glavaš, M., et al. (2015). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). Molecules, 20(5), 8866-8884.
- Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
- Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- Wijtmans, R., et al. (2004).
- Moser, A. (2008).
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
Application Notes and Protocols for N-Alkylation of 2,2-Diethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Morpholines
Morpholine and its derivatives are foundational scaffolds in medicinal chemistry, prized for imparting favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[1] The nitrogen atom of the morpholine ring serves as a crucial handle for synthetic modification, with N-alkylation being a primary transformation to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. The introduction of various alkyl groups can significantly modulate a compound's biological activity, targeting a wide array of therapeutic areas. This guide provides detailed protocols for the N-alkylation of 2,2-diethylmorpholine, a sterically hindered secondary amine, offering insights into reaction mechanisms and practical considerations for successful synthesis.
Physicochemical Properties of 2,2-Diethylmorpholine
| Property | Value | Source |
| CAS Number | 167947-91-3 | [2] |
| Molecular Formula | C8H17NO | Calculated |
| Molecular Weight | 143.23 g/mol | Calculated |
| Boiling Point | Not readily available. Estimated to be higher than morpholine (129 °C) due to increased molecular weight. | General Knowledge |
| Solubility | Expected to be soluble in a wide range of organic solvents. | General Knowledge |
| pKa of Conjugate Acid | Not readily available. Estimated to be around 8-9, similar to other N-alkyl morpholines. | General Knowledge |
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method is a robust and widely used approach for the N-alkylation of secondary amines.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of 2,2-diethylmorpholine attacks the electrophilic carbon of the alkyl halide.[3]
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of a weaker base like K2CO3 can prevent unwanted side reactions.
-
Solvent: A polar aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Temperature: Heating the reaction mixture increases the reaction rate, which is particularly important when dealing with less reactive alkyl halides or sterically hindered amines like 2,2-diethylmorpholine.
Experimental Protocol:
-
To a solution of 2,2-diethylmorpholine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of amine), add anhydrous potassium carbonate (2.0 eq).[1]
-
Stir the suspension vigorously at room temperature for 10 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.[1]
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 2,2-diethylmorpholine.[1]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram:
Caption: Workflow for N-alkylation with alkyl halides.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used in pharmaceutical synthesis.[4] This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for the reduction of iminium ions in the presence of carbonyl groups. It is less basic than other hydrides like sodium borohydride, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, providing a good medium for both iminium ion formation and reduction.
-
Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, especially with less reactive carbonyl compounds.
Experimental Protocol:
-
To a stirred solution of 2,2-diethylmorpholine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (15 mL per mmol of amine), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-6 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram:
Sources
Application Notes & Protocols: Synthesis and Screening of 2,2-Diethylmorpholine Analogs
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold that imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its incorporation into drug candidates often leads to enhanced potency, metabolic stability, and desirable drug-like characteristics.[1] This guide details a comprehensive and adaptable workflow for the synthesis of a core 2,2-diethylmorpholine scaffold and its subsequent diversification into a library of N-substituted analogs. Furthermore, we provide a validated protocol for the primary biological evaluation of these novel compounds using a standard in vitro cytotoxicity assay, a common starting point for programs in oncology, immunology, and infectious diseases.[3] The gem-diethyl substitution at the C2 position introduces a quaternary center, a structural motif known to confer unique steric properties and potentially block metabolic pathways, making this scaffold particularly attractive for drug discovery.[4][5][6]
Part 1: Synthesis of the Core 2,2-Diethylmorpholine Scaffold
Retrosynthetic Analysis and Strategy
The most direct and reliable strategy for constructing the 2,2-diethylmorpholine core involves the cyclization of an acyclic amino alcohol precursor.[4][7][8] Our retrosynthetic approach disconnects the morpholine ring at the ether linkage, identifying 2-amino-2-ethyl-1-butanol as the key starting material. This commercially available precursor undergoes a two-step, one-pot reaction involving N-alkylation with a 2-carbon electrophile (2-chloroethanol), followed by a base-mediated intramolecular SN2 reaction (a Williamson ether synthesis) to furnish the desired heterocyclic scaffold.[4] This method is robust, scalable, and avoids harsh reagents.
Caption: Retrosynthetic analysis of 2,2-diethylmorpholine.
Detailed Protocol 1: Synthesis of 2,2-Diethylmorpholine
This protocol describes a one-pot synthesis from 2-amino-2-ethyl-1-butanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Amino-2-ethyl-1-butanol | ≥98% | Sigma-Aldrich |
| 2-Chloroethanol | ≥99% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |
| Brine (Saturated aq. NaCl) | ACS Grade | VWR Chemicals |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-amino-2-ethyl-1-butanol (5.86 g, 50 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous DMF (100 mL) and stir the solution until the starting material is fully dissolved.
-
Deprotonation (Step A - N-Alkylation): Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 2.20 g, 55 mmol, 1.1 eq) portion-wise over 15 minutes.
-
Senior Scientist's Note: Sodium hydride is highly reactive and pyrophoric upon contact with water. It must be handled under an inert atmosphere. The portion-wise addition at 0 °C is crucial to control the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution will become a slurry as the sodium alkoxide/amide forms.
-
Electrophile Addition: Slowly add 2-chloroethanol (4.23 g, 52.5 mmol, 1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction to Intermediate: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 90 °C and stir for 16 hours to ensure complete formation of the N-(2-hydroxyethyl) intermediate. Monitor progress by TLC (Thin Layer Chromatography).
-
Cyclization (Step B): Cool the reaction mixture back to 0 °C. Carefully add a second portion of sodium hydride (60% dispersion, 2.20 g, 55 mmol, 1.1 eq).
-
Senior Scientist's Note: This second equivalent of base is for deprotonating the hydroxyl group of the intermediate, which is necessary to facilitate the intramolecular Williamson ether synthesis to form the morpholine ring.
-
-
Final Reaction: After the addition, remove the ice bath, heat the mixture to 100 °C, and stir for an additional 12 hours.
-
Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding 20 mL of cold water. Transfer the mixture to a separatory funnel containing 200 mL of diethyl ether and 100 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated aq. NaHCO₃ and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by vacuum distillation to yield 2,2-diethylmorpholine as a colorless liquid.
-
Expected Yield: 65-75%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Part 2: Generation of a Diverse Analog Library
The secondary amine of the 2,2-diethylmorpholine scaffold is an ideal point for diversification, allowing for the facile introduction of a wide array of substituents.[9][10] Reductive amination is a superior method for this N-alkylation, offering broad substrate scope and high functional group tolerance compared to direct alkylation with alkyl halides.[11][12]
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- 12. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
Application Note: A Multi-Platform Approach for the Definitive Identification of 2,2-diethylmorpholine
Introduction and Scope
2,2-diethylmorpholine is a substituted morpholine derivative, a class of compounds with broad applications in chemical synthesis, drug discovery, and as industrial catalysts. The precise structural confirmation and purity assessment of such molecules are critical prerequisites for their use in regulated environments like pharmaceutical development, where even minor structural ambiguities can have significant implications for efficacy and safety. The presence of the tertiary carbon at the C2 position, substituted with two ethyl groups, presents a unique analytical profile that requires robust and orthogonal methods for unambiguous identification.
This application note provides a comprehensive guide for researchers, analytical chemists, and quality control professionals, detailing integrated analytical workflows for the definitive identification of 2,2-diethylmorpholine. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not only repeatable but also adaptable. The core of this guide rests on the synergistic use of chromatographic separation coupled with mass spectrometry and the unparalleled structural elucidation power of nuclear magnetic resonance spectroscopy.
Foundational Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
2.1 Principle of GC-MS for Morpholine Derivatives
GC-MS serves as an ideal initial method for the analysis of 2,2-diethylmorpholine due to its anticipated volatility and thermal stability. The gas chromatograph separates the analyte from other volatile components in a sample mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated analyte elutes from the column, it enters the mass spectrometer, which bombards it with electrons (Electron Ionization, EI). This process generates a reproducible fragmentation pattern, or mass spectrum, that functions as a molecular fingerprint, allowing for high-confidence identification. For many morpholine-containing new psychoactive substances (NPS), GC-MS is a standard and reliable analytical method.[1]
2.2 Experimental Protocol: GC-MS Analysis
This protocol is designed for a standard capillary GC-MS system and may require minor optimization based on the specific instrumentation used.[2][3][4]
A. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of 2,2-diethylmorpholine reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with methanol to a final concentration of approximately 10 µg/mL.
-
Sample Preparation: Dissolve the unknown sample containing suspected 2,2-diethylmorpholine in methanol to achieve a similar target concentration. If the matrix is complex, a liquid-liquid or solid-phase extraction may be necessary.
B. Instrumentation and Conditions: The following table outlines the recommended starting parameters for the GC-MS system. The oven temperature program is designed to provide excellent separation of the analyte from potential impurities.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used platform for routine analysis. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.[1] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injection Mode | Splitless (or Split 10:1) | Splitless mode is preferred for trace analysis; a split ratio can be used for more concentrated samples. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold ensures good peak shape, and the ramp allows for efficient separation from other components. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides high sensitivity and reliable mass accuracy. |
| MS Transfer Line Temp | 280 °C | Prevents analyte condensation between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation. |
| Ionization Energy | 70 eV | The industry standard for EI, ensuring consistent fragmentation patterns. |
| Mass Scan Range | m/z 40-450 | A range that covers the molecular ion and all significant fragments of the target analyte. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
2.3 Data Interpretation and Expected Fragmentation
Identification is achieved by matching the retention time and the mass spectrum of the sample peak to that of the certified reference standard. The EI mass spectrum of 2,2-diethylmorpholine is predicted to show a molecular ion (M⁺) and characteristic fragment ions resulting from the cleavage of the ethyl groups and the morpholine ring.
-
Molecular Ion (M⁺): The intact molecule with one electron removed. For C₈H₁₇NO, the expected m/z would be 143.
-
Alpha-Cleavage: The most probable fragmentation pathway involves the loss of an ethyl radical (•C₂H₅) from the C2 position, leading to a stable, resonance-delocalized cation at m/z 114 . This is often the base peak.
-
Further Fragmentation: Other significant fragments are expected from the cleavage of the morpholine ring, such as ions at m/z 86 and m/z 56 , which are common in the mass spectra of morpholine analogues.[1]
Diagram: GC-MS Analytical Workflow
Caption: Workflow for the identification of 2,2-diethylmorpholine using HPLC-UV.
Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1 Principle of NMR for Structural Confirmation
While chromatographic methods provide strong evidence for identification, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide an unambiguous confirmation of the molecular structure. N[5]MR analyzes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the carbon-hydrogen framework of a molecule. Each unique nucleus in the structure gives rise to a distinct signal, and the characteristics of that signal (chemical shift, integration, multiplicity) provide detailed information about its chemical environment and connectivity to neighboring atoms. The NMR pattern for a morpholine ring is typically distinct and recognizable.
[6]4.2 Experimental Protocol: ¹H and ¹³C NMR
A. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample or reference standard.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the solution is clear and free of particulate matter.
B. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.
4.3 Predicted NMR Data and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR signals for 2,2-diethylmorpholine based on its structure and known chemical shift principles for similar functional groups.
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | ||||
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂- (Ethyl, x2) | ~1.4 - 1.6 | Quartet (q) | 4H | Methylene protons adjacent to a methyl group. |
| -CH₃ (Ethyl, x2) | ~0.8 - 1.0 | Triplet (t) | 6H | Methyl protons adjacent to a methylene group. |
| -O-CH₂- (Ring) | ~3.6 - 3.8 | Triplet (t) | 2H | Methylene group adjacent to the oxygen atom (deshielded). |
| -N-CH₂- (Ring) | ~2.7 - 2.9 | Triplet (t) | 2H | Methylene group adjacent to the nitrogen atom. |
| -NH- (Ring) | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | Amine proton; chemical shift can vary with concentration and solvent. |
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | ||||
| Assignment | Predicted Shift (δ, ppm) | Rationale | ||
| C2 (Quaternary) | ~60 - 65 | Quaternary carbon bonded to N and two ethyl groups. | ||
| C3, C5 (Ring) | ~45 - 50 | Ring carbons adjacent to nitrogen. | ||
| C6 (Ring) | ~68 - 72 | Ring carbon adjacent to oxygen (deshielded). | ||
| -CH₂- (Ethyl, x2) | ~25 - 30 | Ethyl methylene carbons. | ||
| -CH₃ (Ethyl, x2) | ~8 - 12 | Ethyl methyl carbons. |
Diagram: Structural Correlation for NMR
Caption: Correlation between the structure of 2,2-diethylmorpholine and its predicted NMR signals.
Conclusion: A Strategy for Confirmatory Identification
The definitive identification of 2,2-diethylmorpholine should not rely on a single analytical technique. A tiered, orthogonal approach provides the highest degree of confidence. GC-MS offers an excellent primary screening method, providing retention time and a characteristic mass spectral fingerprint. RP-HPLC serves as a powerful secondary method to confirm purity and identity under different chemical principles. Finally, ¹H and ¹³C NMR spectroscopy provides the unambiguous structural elucidation required for definitive confirmation. By integrating these three methodologies, researchers can ensure the identity and quality of 2,2-diethylmorpholine for its intended application.
References
-
PubChem. (n.d.). 2,2-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (2022). 2,2-DIMORPHOLINODIETHYLETHER. Retrieved from [Link]
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Gao, W., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5,5-Diethyl-2,2-dimethyl-6-propylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Dimorpholinodiethyl ether. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Retrieved from [Link]
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The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]
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Al-Rajab, A. J., et al. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Molecules. Retrieved from [Link]
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Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Retrieved from [Link]
-
Attia, K. A. M., et al. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. Scientific Reports. Retrieved from [Link]
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El-Gindy, A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-[2-(Diethylamino)ethoxy]ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
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SpectraBase. (n.d.). N-Methylmorpholine N-oxide - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). N-methylmorpholine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Gundu, S., et al. (2017). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers. Retrieved from [Link]
-
De, S., et al. (2013). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Retrieved from [Link]
-
Liu, C., et al. (2018). The identification and analytical characterization of 2,2'-difluorofentanyl. Drug Testing and Analysis. Retrieved from [Link]
-
Dua, K., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Journal of the Chilean Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Analytical Methods - Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,2-diethylmorpholine and Its Process-Related Byproducts
Introduction and Analytical Rationale
2,2-diethylmorpholine is a substituted heterocyclic amine whose utility spans various chemical synthesis applications. The purity of such an intermediate is a critical quality attribute, as process-related impurities can affect the yield, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose due to its high separation efficiency for volatile and semi-volatile compounds and its definitive identification capabilities based on mass spectral patterns.[1][2]
The primary challenge in analyzing amines by GC is their potential for high polarity, which can lead to poor peak shape and column interaction.[3] However, the alkyl substitution in 2,2-diethylmorpholine increases its volatility and reduces its polarity compared to the parent morpholine molecule, making it well-suited for direct GC-MS analysis.[4] This protocol focuses on a direct injection method but also discusses considerations for derivatization, which may be necessary for more polar, potential byproducts like unreacted starting materials.[5][6]
Plausible Synthesis Pathway and Potential Byproducts
To develop a comprehensive analytical method, it is essential to understand the potential impurities that may arise during synthesis. A plausible route to 2,2-diethylmorpholine involves the reaction of 2-amino-2-ethyl-1,3-propanediol with a suitable dehydrating agent or a multi-step synthesis starting from diethanolamine. The diagram below illustrates a conceptual synthesis, highlighting the origin of potential byproducts.
Sources
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"HPLC method for purification of 2,2-diethylmorpholine"
An Application Note and Protocol for the Preparative HPLC Purification of 2,2-diethylmorpholine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2,2-diethylmorpholine, a substituted morpholine derivative relevant in various chemical synthesis and drug discovery programs. Addressing the common challenges associated with the purification of basic amines, this protocol leverages reversed-phase chromatography with a C18 stationary phase and a mobile phase modifier to ensure high purity, yield, and excellent peak symmetry. This document provides the scientific rationale behind the method development, a step-by-step protocol for both analytical and preparative scales, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Rationale for High-Purity 2,2-diethylmorpholine
2,2-diethylmorpholine is a heterocyclic amine whose structural motif is of interest in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs) and key intermediates, impurities arising from the synthetic route must be meticulously removed to ensure safety, efficacy, and reproducibility in downstream applications.[1][2] These process-related impurities can include starting materials, by-products, or degradation products, each potentially confounding experimental results or posing a toxicological risk.
Preparative HPLC is an indispensable technique for isolating target compounds from complex mixtures, offering high resolution and adaptability.[3][4] This application note presents a scientifically grounded, self-validating protocol for the purification of 2,2-diethylmorpholine, moving from analytical method development to a fully scaled-up preparative procedure.
Foundational Strategy: Method Development and Causality
The development of a successful purification method is predicated on understanding the physicochemical properties of the analyte and its interaction with the chromatographic system.[4] 2,2-diethylmorpholine is a basic, polar amine, which dictates our strategic choices.
Mode Selection: Reversed-Phase Chromatography
While normal phase chromatography can be used for polar molecules, reversed-phase (RP) HPLC is the predominant mode for its robustness, versatility, and applicability to a wide range of compound polarities.[5] For a polar amine like 2,2-diethylmorpholine, an RP system provides excellent retention and separation capabilities.[6] A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, offering a strong hydrophobic surface for retaining organic molecules from a polar mobile phase.[5][6]
The Challenge of Basic Analytes and the Mobile Phase Solution
A primary challenge in the chromatography of basic compounds like amines is their interaction with residual acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction leads to significant peak tailing and poor resolution. To counteract this, a mobile phase additive is essential.
This protocol employs Trifluoroacetic Acid (TFA) at a low concentration (0.1%). The rationale is twofold:
-
Analyte Protonation: TFA protonates the basic nitrogen on the morpholine ring, ensuring the analyte carries a consistent positive charge.
-
Silanol Suppression: The acidic environment effectively "masks" the active silanol sites on the stationary phase, preventing unwanted ionic interactions and thereby producing sharp, symmetrical peaks.[6][7]
The mobile phase will consist of a gradient of water (the weak solvent) and acetonitrile (the strong organic modifier), both containing 0.1% TFA. Acetonitrile is chosen for its low viscosity and UV transparency.[8]
Detection Strategy
2,2-diethylmorpholine lacks a significant chromophore, making high-wavelength UV detection inefficient. However, at low UV wavelengths, such as 210 nm , detection of the amide and amine functionalities is possible.[7] For applications requiring higher sensitivity or for analytes with no UV absorbance, alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can be employed.[4]
Overall Purification Workflow
The logical flow from a crude, impure sample to a final, purified product is a multi-step process. This workflow ensures efficiency and minimizes the waste of valuable material by optimizing the separation at a small scale before committing to a large-scale run.[3][9]
Caption: A logical workflow for preparative HPLC purification.
Experimental Protocols
This section is divided into two core parts: analytical method development and preparative scale-up. It is critical to first optimize the separation on a smaller, analytical-scale column to conserve sample and solvent before proceeding to the larger preparative scale.[10]
Part A: Analytical Method Development
Objective: To establish the optimal gradient conditions for separating 2,2-diethylmorpholine from its impurities.
Materials and Equipment:
-
HPLC system with gradient pump and UV detector
-
Analytical C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Crude 2,2-diethylmorpholine
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Ultrapure Water
-
0.45 µm syringe filters
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. Add 1.0 mL of TFA to 1 L of ultrapure water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1 L of acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of the crude 2,2-diethylmorpholine in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Run:
-
Install the analytical C18 column and equilibrate the system with 95% Mobile Phase A / 5% Mobile Phase B for at least 20 minutes.
-
Set the UV detector to 210 nm.
-
Inject 10 µL of the prepared sample.
-
Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.
-
-
Optimization:
-
Analyze the resulting chromatogram. Identify the peak corresponding to 2,2-diethylmorpholine (likely the major peak).
-
Adjust the gradient to maximize the resolution between the target peak and adjacent impurities. A shallower gradient around the elution point of the target will improve separation.
-
Part B: Preparative Scale-Up and Purification
Objective: To purify a larger quantity of 2,2-diethylmorpholine using the optimized conditions.
Materials and Equipment:
-
Preparative HPLC system with high-flow rate pumps and a fraction collector
-
Preparative C18 column (e.g., 10 µm, 21.2 x 250 mm or larger)
-
Rotary evaporator and/or lyophilizer
Protocol:
-
Scale-Up Calculations:
-
The flow rate and injection volume are scaled geometrically from the analytical method based on the column cross-sectional area.[9]
-
Scaling Factor (SF) = (Preparative Column Radius)² / (Analytical Column Radius)²
-
Preparative Flow Rate = Analytical Flow Rate × SF
-
Preparative Injection Volume = Analytical Injection Volume × SF
-
-
Sample Preparation (High Concentration):
-
Dissolve the crude material in the minimal amount of Mobile Phase A. The concentration can be significantly higher (e.g., 50-100 mg/mL), but ensure complete dissolution to avoid column precipitation.[9]
-
-
System Preparation:
-
Install the preparative C18 column.
-
Equilibrate the system with the starting mobile phase conditions for at least 5-7 column volumes.[6]
-
-
Purification Run:
-
Inject the high-concentration sample.
-
Run the optimized gradient method, scaled to the new preparative flow rate.
-
Monitor the UV signal and configure the fraction collector to collect the eluent corresponding to the target peak. Use a combination of UV threshold and time windows to ensure accurate collection.[9]
-
-
Post-Purification Processing:
-
Analyze a small aliquot from the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification.
-
Remove the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified 2,2-diethylmorpholine as a stable TFA salt.[7]
-
Data and System Parameters
The following tables summarize the optimized conditions and expected results for this purification method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 25 min | 5% to 65% B over 25 min |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Column Temp. | 30 °C | Ambient |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL (1 mg/mL) | 2 mL (50 mg/mL) |
Table 2: Typical System Suitability and Performance
| Parameter | Specification | Purpose |
| Resolution (Rs) | > 1.5 | Ensures baseline separation from impurities. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Confirms symmetrical peak shape. |
| Purity of Fraction | > 99.0% (by area %) | Verifies the effectiveness of the purification. |
| Typical Yield | > 85% | Measures the recovery of the target compound. |
Mechanism of Separation: A Visual Explanation
The separation is governed by the principles of reversed-phase chromatography, enhanced by the use of an ion-pairing agent for the basic analyte.
Caption: Interaction diagram for a basic analyte in RP-HPLC with TFA.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Insufficient TFA concentration; Column degradation; Residual silanol activity. | Increase TFA to 0.1%; Use a new or end-capped C18 column. |
| Poor Resolution | Gradient is too steep; Column is overloaded. | Make the gradient shallower around the target peak; Reduce injection volume/concentration. |
| Low Recovery | Compound precipitation on column; Inefficient fraction collection. | Ensure sample is fully dissolved in mobile phase; Check fraction collector settings (delay volume, threshold). |
| Split Peaks | Sample solvent is too strong; Column void or damage. | Dissolve sample in Mobile Phase A or a weaker solvent; Replace the column. |
References
- Teledyne ISCO. (2012).
- Agilent.
- Kromasil.
- Gilson.
- Agilent. (2010). Solutions for Preparative HPLC.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Wikipedia.
- Nageswara Rao, R., & Nagaraju, V. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
- ACS Omega. (2020).
- BenchChem. (2025). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine.
- Molecules. (2019). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
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"scale-up synthesis of 2,2-diethylmorpholine"
An Application Guide for the Scale-Up Synthesis of 2,2-Diethylmorpholine
Abstract
Morpholine and its derivatives are pivotal heterocyclic scaffolds in medicinal chemistry and drug development, valued for their physicochemical properties and synthetic versatility.[1][2] This application note provides a comprehensive technical guide for the scale-up synthesis of 2,2-diethylmorpholine, a specifically substituted analogue. Moving from bench-scale to pilot or industrial production introduces significant challenges in thermodynamics, mass transfer, process safety, and purification.[3] This document outlines a robust and scalable synthetic route, details critical process parameters, and establishes a framework for safe and efficient production. The protocols and rationale are designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
The 2,2-diethyl substitution on the morpholine ring offers unique steric and electronic properties compared to less substituted analogues, making it a valuable building block for novel chemical entities.[4] While numerous methods exist for synthesizing the morpholine core, this guide focuses on a strategy amenable to scale-up, prioritizing safety, reagent availability, and process robustness over niche laboratory methods.
The primary challenge in scaling up morpholine synthesis is managing reaction exotherms, ensuring homogenous mixing in large volumes, and implementing a purification strategy that avoids complex chromatographic techniques.[5][6] This guide addresses these challenges through a carefully selected synthetic route and detailed operational protocols.
Overall Scale-Up Workflow
The transition from a lab-scale procedure to a multi-kilogram batch requires a structured approach. The workflow encompasses route selection, hazard analysis, pilot-scale execution, and rigorous quality control.
Caption: High-level workflow for the scale-up synthesis campaign.
Synthetic Route Selection and Rationale
While the classic industrial synthesis of unsubstituted morpholine involves the dehydration of diethanolamine with sulfuric acid, this method is less suitable for producing specifically substituted analogues and generates significant waste streams.[7][8][9] A more controlled and adaptable approach is required.
Proposed Synthetic Pathway
The selected route is a two-step, one-pot synthesis analogous to that used for preparing similar 2,2-disubstituted morpholines.[4] It involves the N-alkylation of a substituted amino alcohol with 2-chloroethanol, followed by an intramolecular Williamson ether synthesis to form the morpholine ring.
Reaction Scheme:
2-Amino-2-ethyl-1-butanol reacts with 2-chloroethanol to form an intermediate, which then undergoes base-mediated intramolecular cyclization to yield 2,2-diethylmorpholine.
Rationale for Route Selection
-
Precursor Availability: The key starting material, 2-amino-2-ethyl-1-butanol, is commercially available or can be readily synthesized. 2-chloroethanol is an inexpensive, commodity chemical.
-
Process Control: The two steps (N-alkylation and cyclization) can be performed sequentially in the same reactor ("one-pot"). The reaction temperature for the initial alkylation is moderate, making it easier to control on a large scale.
-
Scalability: This synthetic strategy avoids highly energetic reagents or unstable intermediates, which is a critical safety consideration for scale-up.[3][10]
-
Atom Economy: While not perfectly atom-economical due to the formation of salts, it is a convergent and efficient method for constructing the target heterocycle.
Caption: Key transformations in the proposed synthetic route.
Process Safety and Hazard Analysis
A thorough Process Hazard Analysis (PHA) is mandatory before executing any scale-up campaign. The following table highlights key potential hazards and the corresponding mitigation strategies for this synthesis.
| Hazard ID | Potential Hazard | Cause | Consequence | Mitigation Strategy |
| HAZ-01 | Uncontrolled Exotherm | Rapid addition of reagents; inadequate cooling. | Runaway reaction, pressure buildup, reactor failure. | Use a jacketed reactor with a reliable cooling system. Add 2-chloroethanol and NaOH solution via a dosing pump under temperature control. Perform reaction calorimetry studies at the lab scale.[3] |
| HAZ-02 | Corrosive Materials | Sodium Hydroxide (NaOH) is highly corrosive. HCl may be used for pH adjustment. | Chemical burns to personnel, damage to equipment. | Use appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, goggles, face shield, and lab coat.[11][12] Ensure reactor materials (glass-lined steel) are compatible. |
| HAZ-03 | Handling of Amines | 2-amino-2-ethyl-1-butanol and the final product are amines. | Skin and respiratory irritation.[11] | Conduct all transfers in a well-ventilated area or fume hood. Use appropriate PPE, including respiratory protection if necessary.[12] |
| HAZ-04 | Flammable Solvents | Organic solvents (e.g., Toluene, MTBE) used for extraction are flammable. | Fire or explosion hazard. | Use intrinsically safe equipment in a designated flameproof area. Ground all equipment to prevent static discharge. Ensure adequate ventilation. |
| HAZ-05 | Pressure Buildup | Heating a closed system; gas evolution. | Reactor over-pressurization. | Equip the reactor with a pressure relief valve and a rupture disc. Vent the reactor to a scrubber system. |
Pilot-Scale (1.0 kg) Synthesis Protocol
This protocol is designed for a target output of approximately 1.0 kg of 2,2-diethylmorpholine and should be executed by trained personnel in a designated pilot plant facility.
Equipment and Reagents
-
Equipment: 50 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet connected to a scrubber. Dosing pump for liquid additions. 50 L separatory funnel. Rotary evaporator. Vacuum distillation setup.
-
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. | Supplier/Grade |
| 2-Amino-2-ethyl-1-butanol | 131.22 | 1.31 kg | 10.0 | 1.0 | >98% |
| 2-Chloroethanol | 80.51 | 0.89 kg | 11.0 | 1.1 | >99% |
| Sodium Hydroxide (NaOH) | 40.00 | 0.96 kg | 24.0 | 2.4 | Reagent Grade |
| Water (Deionized) | 18.02 | 15 L | - | - | - |
| Toluene | 92.14 | 20 L | - | - | Technical Grade |
| Brine (sat. NaCl) | - | 5 L | - | - | - |
Step-by-Step Procedure
Part A: N-Alkylation
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with a slow stream of nitrogen. Set the jacket temperature to 20 °C.
-
Charge Reagents: Charge the reactor with 2-amino-2-ethyl-1-butanol (1.31 kg) and water (10 L). Start agitation at 150 RPM to ensure a homogenous solution.
-
Controlled Addition: Begin dosing 2-chloroethanol (0.89 kg) into the reactor over a period of 60-90 minutes. Monitor the internal temperature and maintain it below 40 °C using jacket cooling. An exotherm is expected.
-
Reaction 1: Once the addition is complete, heat the reaction mixture to 80-85 °C and hold for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC for the disappearance of the starting amino alcohol.
Part B: Cyclization and Work-up 5. Cooling: Cool the reaction mixture to 25 °C. 6. Base Addition: Prepare a solution of NaOH (0.96 kg) in water (5 L). CAUTION: This is highly exothermic. Prepare in a separate vessel with cooling. Dose this caustic solution into the reactor over 60 minutes, maintaining the internal temperature below 40 °C. 7. Reaction 2 (Cyclization): Heat the mixture to 90-95 °C and hold for 8-12 hours, or until reaction completion is confirmed by GC analysis. 8. Cool & Extract: Cool the biphasic mixture to ambient temperature. Transfer the entire contents to a 50 L separatory funnel. Add toluene (10 L) and agitate thoroughly. Allow the layers to separate. 9. Phase Separation: Drain the lower aqueous layer. Wash the upper organic (toluene) layer with brine (2 x 2.5 L). 10. Crude Isolation: Transfer the organic layer to a clean flask and concentrate under reduced pressure on a rotary evaporator to remove the toluene. The remaining residue is the crude 2,2-diethylmorpholine.
Purification and Quality Control
For many applications, especially in drug development, high purity is essential. While chromatographic purification is common in labs, it is often impractical and costly at an industrial scale.[5] Fractional vacuum distillation is the preferred method for purifying liquid amines like the target compound.
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a suitable packed column (e.g., Raschig rings or Vigreux) and a vacuum pump protected by a cold trap.
-
Charge: Transfer the crude product (~1.2 - 1.4 kg) to the distillation flask.
-
Distillation: Gradually apply vacuum and begin heating.
-
Collect a forerun fraction (low-boiling impurities).
-
Collect the main product fraction at the expected boiling point. Note: The boiling point will depend on the vacuum level achieved. A precise boiling point for 2,2-diethylmorpholine is not widely published, but it will be higher than that of morpholine (129 °C at atm. pressure).
-
Leave a small amount of high-boiling residue in the flask.
-
-
Yield: The expected yield of pure 2,2-diethylmorpholine is 70-80% (approx. 1.0 to 1.15 kg).
Final Product Specification Sheet
The purified product must be analyzed to ensure it meets the required quality standards.
| Test | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the structure of 2,2-diethylmorpholine | ¹H NMR, ¹³C NMR, GC-MS |
| Purity | ≥ 99.0% | Gas Chromatography (GC) |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
| Residual Solvents | Toluene ≤ 890 ppm | Headspace GC |
References
- Benchchem. (n.d.). The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes.
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592. Available from [Link]
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 849-852. Available from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
- Chemicorp. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Sherry, D., & Gergely, M. (2012). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition, 51(43), 10850-10853. Available from [Link]
-
NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from [Link]
- Bayer AG. (1980). Process for the purification of tertiary amines. EP0007983A1. Google Patents.
- Dissertation. (n.d.). The Study on the Preparation of Morpholine.
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF on ResearchGate. Retrieved from [Link]
- Britton, E. C., & Lange, N. A. (1964). Process for the preparation of morpholines. US3151112A. Google Patents.
-
Le, C., & Nicod, L. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 189-195. Available from [Link]
-
Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from [Link]
- Benchchem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- Moss, P. H., & De Woody, R. (1957). Process of producing morpholine from diethanolamine. US2777846A. Google Patents.
-
Rekka, E. A., & Kourounakis, P. N. (1998). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 5(5), 341-362. Retrieved from [Link]
-
ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine using dehydration diethanolamine? Retrieved from [Link]
- Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
Sources
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- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. The Study on the Preparation of Morpholine - Dissertation [m.dissertationtopic.net]
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- 12. diplomatacomercial.com [diplomatacomercial.com]
Application Note: Strategic Incorporation of 2,2-Diethylmorpholine Scaffolds in Kinase Inhibitor Synthesis
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold that imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its presence in numerous FDA-approved drugs, particularly kinase inhibitors, underscores its significance.[3][4] While simple morpholine and its mono-substituted derivatives are well-explored, this guide delves into the strategic rationale and practical application of the 2,2-diethylmorpholine moiety. We posit that gem-dialkyl substitution at the C2 position offers a compelling, albeit underexplored, strategy to overcome common drug development hurdles such as metabolic instability. This document provides a detailed examination of the underlying medicinal chemistry principles, step-by-step synthetic protocols for the creation and incorporation of this building block into a relevant kinase inhibitor scaffold, and a workflow for its biological evaluation.
Introduction: The Morpholine Advantage and the Case for C2-Gem-Disubstitution
The morpholine ring is a versatile structural unit prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profiles.[2][4] Its weak basicity (pKa ≈ 8.7) and hydrogen bond accepting capability allow it to engage in crucial interactions with biological targets, including the ATP-binding site of kinases.[3][5] In many kinase inhibitors, the morpholine moiety serves as a "solubilizing tail," extending into the solvent-exposed region of the active site.
However, unsubstituted or mono-substituted morpholine rings can be susceptible to oxidative metabolism at the carbon atoms adjacent (alpha) to the ring oxygen and nitrogen. Such metabolic liabilities can lead to rapid clearance and reduced drug efficacy.[6] The introduction of a gem-dialkyl group, such as in 2,2-diethylmorpholine, presents a robust solution. This substitution creates a quaternary carbon center, effectively "shielding" a primary site of metabolism and potentially enhancing the compound's half-life.
This guide explores the strategic advantages of this approach and provides the necessary protocols for researchers to investigate its potential in their own kinase inhibitor discovery programs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,2-Diethylmorpholine Synthesis Yield
Welcome to the technical support center for the synthesis of 2,2-diethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of your target compound. Morpholine and its derivatives are crucial pharmacophores in medicinal chemistry, and understanding the nuances of their synthesis is paramount for successful drug discovery and development programs.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2,2-disubstituted morpholines like 2,2-diethylmorpholine?
A1: While specific literature on 2,2-diethylmorpholine is limited, we can extrapolate from the well-established synthesis of its analogue, 2,2-dimethylmorpholine.[3] Two primary, reliable routes are commonly employed for the synthesis of 2,2-disubstituted morpholines:
-
Route A: Two-Step, One-Pot N-Alkylation and Intramolecular Cyclization. This is a robust and widely used method. It involves the N-alkylation of a suitable amino alcohol with a halo-alcohol, followed by an intramolecular Williamson ether synthesis to form the morpholine ring. For 2,2-diethylmorpholine, the starting materials would be 2-amino-2-ethyl-1-butanol and 2-chloroethanol.[3]
-
Route B: Reaction with an Epoxide. A more atom-economical approach involves the direct reaction of the amino alcohol with an epoxide, such as ethylene oxide. This method can be more direct but may require more stringent control of reaction conditions to avoid polymerization of the epoxide.[3]
Q2: What are the key reaction parameters to control for maximizing the yield of 2,2-diethylmorpholine?
A2: Several factors critically influence the yield:
-
Temperature: The reaction temperature needs to be carefully controlled. For the N-alkylation step in Route A, temperatures are typically in the range of 80-100°C.[3] For the subsequent cyclization, the temperature might need to be adjusted. In related morpholine syntheses, such as from diethanolamine, temperatures can reach up to 200-210°C.[4] Insufficient temperature can lead to incomplete reaction, while excessive heat can promote side reactions and product degradation.[5]
-
Choice of Base and Solvent: In Route A, a strong, non-nucleophilic base is crucial for both the initial deprotonation of the amino alcohol and the final intramolecular cyclization. Sodium hydride (NaH) is a common choice.[3] The solvent should be polar aprotic, such as DMF or DMSO, to facilitate the SN2 reactions.[3]
-
Purity of Starting Materials: The purity of the 2-amino-2-ethyl-1-butanol and 2-chloroethanol (or ethylene oxide) is paramount. Impurities can lead to unwanted side reactions and catalyst poisoning in some synthetic variations.[5][6]
-
Water Removal: In syntheses involving dehydration, such as the cyclization of diethanolamine derivatives, efficient removal of water is essential to drive the reaction equilibrium towards the product.[6] While not the primary route for 2,2-diethylmorpholine, this principle is important in related syntheses.
Q3: What are the expected side products in the synthesis of 2,2-diethylmorpholine?
A3: Based on analogous reactions, several side products can be anticipated:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.[5]
-
N,N-dialkylated Amino Alcohol: The amino group of 2-amino-2-ethyl-1-butanol can react with two molecules of 2-chloroethanol, leading to a dialkylated intermediate that will not cyclize to the desired morpholine.
-
Polymerization Products: Especially when using ethylene oxide, polymerization can be a significant side reaction if the reaction is not properly controlled. High temperatures can also lead to the formation of high-molecular-weight condensation products or "heavies".[5][6]
-
Elimination Products: Under strongly basic conditions, 2-chloroethanol could undergo elimination to form vinyl chloride and other related byproducts.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2,2-diethylmorpholine.
Problem 1: Low or No Yield of 2,2-Diethylmorpholine
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If starting material persists, consider increasing the reaction time or cautiously increasing the temperature in small increments (e.g., 5-10°C). Ensure the stoichiometric ratio of reactants is correct; a slight excess of the alkylating agent can sometimes be beneficial.[5] |
| Ineffective Base | Ensure the base (e.g., sodium hydride) is fresh and has been handled under anhydrous conditions to prevent deactivation. The quantity of the base should be sufficient to deprotonate both the amine and the hydroxyl group for efficient cyclization (typically slightly more than 2 equivalents).[3] |
| Presence of Water | All glassware must be rigorously dried, and anhydrous solvents should be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, which can quench the base and hydrolyze reactants.[5][7] |
| Suboptimal Reaction Temperature | The optimal temperature can be sensitive. If the reaction is sluggish, a modest increase in temperature may be necessary. Conversely, if significant byproduct formation is observed, lowering the temperature might be required. For analogous reactions, a temperature range of 80-100°C for N-alkylation is a good starting point.[3] |
Problem 2: Formation of a Dark, Tarry Reaction Mixture
| Potential Cause | Recommended Solution |
| Excessive Heat | High temperatures can lead to the decomposition and polymerization of starting materials and products.[5] Use a controlled heating source like an oil bath and maintain the recommended reaction temperature. |
| Impurities in Starting Materials | Purify the starting materials (2-amino-2-ethyl-1-butanol and 2-chloroethanol) before use, for example, by distillation. Impurities can catalyze side reactions leading to charring.[5] |
| Air Oxidation | Sensitive intermediates or the final product might be susceptible to air oxidation at elevated temperatures. Maintaining an inert atmosphere throughout the reaction and workup is crucial. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion Formation During Workup | During the aqueous workup, emulsions can form, making phase separation difficult. The addition of brine (saturated NaCl solution) can help to break up emulsions. |
| Co-distillation with Solvent | If the boiling point of the product is close to that of the solvent, co-distillation can occur. Ensure the solvent is thoroughly removed under reduced pressure before attempting distillation of the product. |
| Product is Highly Water-Soluble | Morpholine and its lower-alkylated derivatives can have significant water solubility. During extraction, use a suitable organic solvent (e.g., dichloromethane or chloroform) and perform multiple extractions to maximize recovery. Drying the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate is critical.[8] |
| Formation of Salts | If the reaction mixture is acidic, the morpholine product will be protonated and remain in the aqueous phase. Ensure the solution is made sufficiently basic (pH > 10) before extraction.[8] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Diethylmorpholine via N-Alkylation and Cyclization (Adapted from the synthesis of 2,2-dimethylmorpholine[3])
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-amino-2-ethyl-1-butanol (1.0 eq) to a suitable volume of anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise, allowing for the cessation of hydrogen evolution between additions.
-
N-Alkylation: After stirring for 30 minutes at 0°C, add 2-chloroethanol (1.05 eq) dropwise.
-
Reaction: Slowly warm the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x volume).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway for 2,2-Diethylmorpholine
Caption: Synthetic pathway for 2,2-diethylmorpholine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low synthesis yield.
References
- BenchChem. (n.d.). The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes.
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- Jain, A., & Sahu, S. K. (2024).
-
NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Various approaches for synthesis of morpholine. Retrieved from [Link]
- Jain, A., & Sahu, S. K. (2024).
-
ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
- Nikolova, I., & Danchev, N. (1998). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 5(1), 25-42.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
- Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(5), 1535-1541.
-
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
- BenchChem. (n.d.). Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline.
-
Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Retrieved from [Link]
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2,2-Disubstituted Morpholines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2-disubstituted morpholines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The introduction of a quaternary stereocenter at the C2 position presents unique synthetic challenges, from sluggish cyclization reactions to unexpected side products.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address issues you may encounter during your experiments. We will explore the causality behind experimental choices, provide validated protocols, and ground our recommendations in authoritative literature.
FAQ 1: My intramolecular cyclization to form the 2,2-disubstituted morpholine ring is inefficient. What are the common causes and how can I improve the yield?
This is one of the most common hurdles in 2,2-disubstituted morpholine synthesis. The formation of the C2-quaternary center via intramolecular SN2 cyclization is often kinetically challenging due to steric hindrance. Low yields typically stem from a few core issues: an insufficiently reactive leaving group, suboptimal base/solvent combination, or competing side reactions.
Core Causality Analysis:
-
Steric Hindrance: The Thorpe-Ingold effect can favor cyclization, but severe steric bulk from the geminal substituents can still impede the approach of the internal nucleophile (the nitrogen or oxygen atom).
-
Leaving Group Ability: A poor leaving group (e.g., -OH) will not be displaced efficiently. The reaction requires a leaving group that is readily displaced, such as a halide (I, Br) or a sulfonate ester (OTs, OMs).
-
Base and Solvent Choice: The choice of base is critical. It must be strong enough to deprotonate the nucleophile without promoting elimination side reactions (see FAQ 2). The solvent must dissolve the substrate and facilitate the SN2 mechanism, with polar aprotic solvents generally being preferred.
Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnosing and solving low cyclization yields.
Caption: Logical workflow for troubleshooting low cyclization yields.
Data-Driven Optimization:
The selection of base and solvent can dramatically impact the success of the cyclization. Strong, non-nucleophilic bases are often required. One study on a multicomponent synthesis of 3,3-disubstituted morpholines found that switching to a stronger base was key for success.[1]
| Base | Solvent | Temperature | Common Outcome |
| K₂CO₃ | Acetonitrile (ACN) | 60-80 °C | Moderate yield, suitable for activated substrates. |
| NaH | THF or DMF | 0 °C to RT | Strong, irreversible deprotonation. Excellent for less reactive precursors but requires anhydrous conditions.[1] |
| t-BuOK | t-BuOH or THF | RT to 60 °C | Strong, bulky base. Can favor elimination depending on the substrate. |
| DBU | Toluene | 80-110 °C | Organic base, good for substrates sensitive to inorganic bases. |
Experimental Protocol: Base-Mediated Cyclization of a Halo-Amine Precursor
This protocol is adapted from methodologies involving the cyclization of an intermediate generated from a Ugi reaction or iodoetherification.[1][2]
-
Preparation: Ensure the halo-amine starting material is pure and thoroughly dried. All glassware should be oven or flame-dried, and the reaction should be set up under an inert atmosphere (Nitrogen or Argon).
-
Reagent Setup: In a round-bottom flask, dissolve the halo-amine precursor (1.0 equiv) in anhydrous DMF or THF (to make a 0.1 M solution).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ 2: I'm observing significant side products. What are they and how can I suppress them?
Side product formation is a common issue, often arising from reactions that compete with the desired intramolecular SN2 cyclization. The most frequent culprits are intermolecular reactions and intramolecular elimination.
Common Side Products and Their Origins:
-
Elimination Products (Alkenes): If the leaving group is on a carbon with an adjacent proton, an E2 elimination can compete with the SN2 cyclization, particularly with strong, sterically hindered bases (like t-BuOK). This is less of a concern for neopentyl-type systems where there are no protons on the adjacent carbon.
-
Styrene-type Dehydration Products: In syntheses that proceed via a 2-hydroxy-2-aryl-morpholine intermediate, this hemiaminal can be unstable. Under acidic or thermal stress, it can readily eliminate water to form a stable, conjugated styrene-like byproduct.[3]
-
Intermolecular Dimerization: At high concentrations, the precursor can react with another molecule instead of cyclizing, leading to dimers or oligomers. This is mitigated by using high-dilution conditions.
Mechanistic View: Cyclization vs. Elimination
Caption: Competing SN2 cyclization and E2 elimination pathways.
Strategies for Suppression:
-
To Minimize Elimination:
-
Use a less-hindered base (e.g., NaH, K₂CO₃ instead of t-BuOK).
-
Choose a better leaving group. Iodides are better leaving groups and are also less basic than chlorides, which can slightly disfavor elimination.
-
Run the reaction at the lowest effective temperature.
-
-
To Prevent Dehydration of 2-Hydroxy Intermediates:
-
Avoid harsh acidic conditions during workup and purification.
-
Keep the temperature low during the reaction and purification steps.
-
If the hydroxyl group is not part of the final product, consider protecting it before subsequent steps.
-
-
To Avoid Dimerization:
-
Employ high-dilution conditions (typically ≤0.01 M). A syringe pump for slow addition of the substrate to a solution of the base can be very effective in maintaining pseudo-high dilution.
-
FAQ 3: My organocatalytic halocycloetherification is giving low yield or enantioselectivity. How can I troubleshoot this?
Catalytic asymmetric halocyclization is a powerful, modern method for accessing chiral 2,2-disubstituted morpholines.[4][5] However, its success is highly sensitive to reaction parameters.
Critical Factors for Success:
-
Catalyst Quality: The cinchona alkaloid-derived catalyst must be pure. Impurities can inhibit catalysis or lead to racemic background reactions.
-
Halogen Source: The activity of the N-halosuccinimide (NCS, NBS, NIS) or other halogenating agents like DCDMH can degrade over time. Use a freshly opened bottle or recrystallized material.
-
Anhydrous & Inert Conditions: The reaction is sensitive to moisture, which can consume the halogenating agent and interfere with the catalyst. Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Temperature Control: These reactions are typically run at low temperatures (e.g., -10 °C to -20 °C) to maximize enantioselectivity.[5] Poor temperature control can lead to a significant drop in ee%.
Experimental Protocol: Organocatalytic Enantioselective Chlorocycloetherification
This protocol is based on the work of You and coworkers.[4][5]
-
Setup: To a flame-dried Schlenk tube under Argon, add the alkenol substrate (1.0 equiv, 0.1 mmol) and the cinchona alkaloid-derived catalyst (e.g., (ECin)₂PHAL, 0.005 equiv).
-
Solvent: Add anhydrous CH₂Cl₂ (4 mL).
-
Cooling: Cool the mixture to the specified temperature (e.g., -10 °C) using a cryocooler or an appropriate cooling bath.
-
Reagent Addition: Add the chlorine source (e.g., 1,3-dichloro-5,5-dimethylhydantoin, DCDMH, 1.2 equiv) in one portion.
-
Monitoring: Stir the reaction vigorously at this temperature. Monitor by TLC for the consumption of the starting material.
-
Quench & Workup: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the chlorinated 2,2-disubstituted morpholine.
-
Analysis: Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
If low ee% is observed, verify the catalyst purity and ensure the reaction temperature did not fluctuate. If the yield is low, check the activity of your halogen source and ensure strictly anhydrous conditions were maintained.
FAQ 4: What is the best N-protecting group strategy, and how do I troubleshoot its removal?
The choice of the nitrogen protecting group (PG) is a critical strategic decision that impacts the entire synthesis. An ideal protecting group should be stable to the reaction conditions used for cyclization but easy to remove without affecting the rest of the molecule.[6]
| Protecting Group | Introduction | Stability | Cleavage Conditions | Troubleshooting Notes |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base | Stable to hydrogenation, mild base. | Strong acid (TFA, HCl in dioxane). | Removal can be difficult with sterically hindered substrates. May require elevated temperatures, which can risk side reactions.[2] |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Stable to acidic and mildly basic conditions. | H₂, Pd/C (Hydrogenolysis). | Catalyst poisoning can be an issue. The reaction can be sluggish if the catalyst surface is blocked by the bulky substrate.[7] |
| Bn (Benzyl) | BnBr, base | Robust, stable to acid and base. | H₂, Pd/C (Hydrogenolysis). | Similar issues to Cbz. Sometimes requires harsher conditions (e.g., higher pressure, transfer hydrogenation).[7] |
| Nosyl (Ns) | Ns-Cl, base | Stable to acid. | Thiolates (e.g., thiophenol, K₂CO₃). | Cleavage is orthogonal to many other groups, which is a major advantage.[5] |
Troubleshooting Deprotection:
-
Incomplete Boc Removal: If standard TFA/DCM is not working, try neat TFA or switching to 4M HCl in dioxane. Gentle heating (40 °C) can also help, but monitor carefully for decomposition.
-
Sluggish Hydrogenolysis (Cbz/Bn):
-
Ensure the catalyst (Pd/C) is fresh and active.
-
Use a solvent system that fully dissolves the substrate (e.g., MeOH, EtOH, or EtOAc).
-
Add an acid co-catalyst like acetic acid or HCl if the amine product is inhibiting the catalyst.
-
Increase hydrogen pressure if available.
-
Consider transfer hydrogenation (e.g., using ammonium formate) as an alternative.
-
References
- Fiveable. (n.d.). Morpholine Definition - Organic Chemistry Key Term.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
- Beaudry, C. M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health.
- Rekka, E. A., et al. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
- (2013). Morpholines. Synthesis and Biological Activity.
- BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis.
- (n.d.). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines.
- (n.d.). A Versatile Method for the Preparation of 2,2-Disubstituted Morpholine Analogues.
- Wolfe, J. P., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health.
- Adaligil, E., & Zor, C. (2023). Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health.
- Khan, I., et al. (2020). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
- Penso, M., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. ACS Publications.
- (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- (n.d.).
- Pinter, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central.
- Pinter, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- You, S.-L., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
- Bakulev, V. A., et al. (2023). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. ACS Publications.
- Penso, M., et al. (2005). Synthesis of 2,6-Disubstituted Morpholines Through Regioselective Oxiranes Ring Opening by Tosylamide under PTC Conditions. Semantic Scholar.
- Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- You, S.-L., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D2QO00390B.
Sources
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-diethylmorpholine
Welcome to the technical support center for the synthesis of 2,2-diethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.
I. Introduction to 2,2-diethylmorpholine Synthesis
The synthesis of 2,2-diethylmorpholine typically proceeds through a multi-step process involving the reaction of diethanolamine with diethyl ketone. This reaction is generally understood to proceed via an initial condensation to form an intermediate, which then undergoes cyclization and reduction to yield the final product. A plausible reaction pathway involves the formation of a key oxazolidine intermediate.
This guide will focus on troubleshooting the common side reactions and procedural pitfalls associated with this synthetic route.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of 2,2-diethylmorpholine, providing potential causes and actionable solutions.
Problem 1: Low Yield of 2,2-diethylmorpholine and Presence of Unreacted Starting Materials
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of remaining diethanolamine and/or diethyl ketone.
-
The isolated yield of the final product is significantly lower than expected.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Imine/Enamine Formation | The initial condensation between diethanolamine and diethyl ketone to form the iminium/enamine intermediate is a reversible equilibrium.[1][2] Inefficient removal of water will shift the equilibrium back towards the starting materials. | Optimize Water Removal: Use a Dean-Stark apparatus or a suitable drying agent (e.g., molecular sieves) to effectively remove water from the reaction mixture and drive the equilibrium towards the intermediate. |
| Steric Hindrance | Diethyl ketone is a sterically hindered ketone, which can slow down the initial nucleophilic attack by diethanolamine.[3] | Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature to overcome the activation energy barrier. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Suboptimal pH | Imine formation is typically catalyzed by mild acid.[1] If the reaction medium is too basic or too strongly acidic, the rate of imine formation can be significantly reduced. | Adjust pH: Introduce a catalytic amount of a mild acid (e.g., acetic acid) to the reaction mixture. The optimal pH for imine formation is generally between 4 and 5. |
Problem 2: Formation of a Stable Oxazolidine Intermediate Instead of the Desired Morpholine
Symptoms:
-
The major product isolated has a molecular weight corresponding to the condensation product of diethanolamine and diethyl ketone without the loss of a water molecule.
-
NMR and IR spectra are consistent with a five-membered oxazolidine ring structure.
Background: The reaction of diethanolamine with ketones can lead to the formation of a stable 1,3-oxazolidine intermediate.[4][5][6] This occurs through an intramolecular cyclization of the initial hemiaminal adduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for handling a stable oxazolidine intermediate.
Recommended Actions:
-
Embrace the Intermediate: The formation of the oxazolidine is a productive step. Isolate and purify this intermediate.
-
Reductive Ring Opening: The oxazolidine can be converted to 2,2-diethylmorpholine through reductive ring opening. This can be achieved using a suitable reducing agent. Sodium borohydride (NaBH₄) is a common choice for reducing imines and related compounds.[1][7][8]
Experimental Protocol: Reduction of 2,2-diethyl-3-(2-hydroxyethyl)-1,3-oxazolidine
-
Dissolve the isolated oxazolidine intermediate in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Problem 3: Formation of N-ethyl-2,2-diethylmorpholine (Over-alkylation)
Symptoms:
-
Mass spectrometry indicates a product with a molecular weight 28 amu higher than 2,2-diethylmorpholine.
-
NMR analysis shows signals corresponding to an N-ethyl group.
Potential Cause: Over-alkylation of the secondary amine of the desired product can occur, especially if there are reactive ethylating agents present or if the reaction conditions are too harsh. In the context of this synthesis, this is less common but can occur if there are side reactions generating such agents. A more likely scenario in related syntheses is the use of an ethylating agent in a subsequent step, leading to this byproduct.[9]
Preventative Measures:
-
Control Stoichiometry: If any ethylating agents are used in subsequent modification steps, carefully control the stoichiometry to favor mono-alkylation.
-
Use a Protecting Group: If N-alkylation is a persistent issue in a multi-step synthesis, consider protecting the secondary amine of the morpholine before proceeding with further reactions.
Problem 4: Formation of Diethylaminoethanol (Incomplete Cyclization)
Symptoms:
-
A significant byproduct is identified as N,N-bis(2-hydroxyethyl)ethylamine.
-
This can be a result of the reduction of the intermediate iminium ion before intramolecular cyclization can occur.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Rapid Reduction | If the reducing agent is added too quickly or is too reactive under the reaction conditions, it may reduce the acyclic iminium intermediate before it has a chance to cyclize. | Stepwise Procedure: First, ensure the formation of the cyclic intermediate (oxazolidine) is complete before adding the reducing agent. Monitor this initial step by TLC or GC-MS. |
| Unfavorable Cyclization Kinetics | The intramolecular cyclization may be slow under the chosen reaction conditions. | Promote Cyclization: The cyclization of amino alcohols can be influenced by reaction conditions.[10][11][12] Consider adjusting the solvent or temperature to favor the intramolecular reaction. In some cases, a mild base can facilitate the cyclization step. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction pathway for the synthesis of 2,2-diethylmorpholine from diethanolamine and diethyl ketone?
The most probable pathway involves the initial formation of a hemiaminal from the reaction of the secondary amine of diethanolamine with the carbonyl group of diethyl ketone. This hemiaminal then undergoes intramolecular cyclization to form a stable 2,2-diethyl-3-(2-hydroxyethyl)-1,3-oxazolidine intermediate.[4][5] Subsequent reduction of this intermediate leads to the formation of 2,2-diethylmorpholine.
Reaction Pathway Diagram:
Caption: Plausible reaction pathway for 2,2-diethylmorpholine synthesis.
Q2: What analytical techniques are best for monitoring the reaction progress?
A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. TLC provides a quick and simple way to visualize the disappearance of starting materials and the appearance of products. GC-MS is invaluable for identifying the molecular weights of intermediates and byproducts, helping to distinguish between the desired product, the oxazolidine intermediate, and other potential side products.
Q3: How can I purify the final 2,2-diethylmorpholine product?
Fractional distillation under reduced pressure is a common and effective method for purifying liquid amines like 2,2-diethylmorpholine. If non-volatile impurities are present, column chromatography on silica gel or alumina may be necessary. For acidic impurities, an initial basic wash of the organic extract can be beneficial. In some cases, crystallization of a salt (e.g., hydrochloride or acetate) can be an effective purification strategy.[13]
Q4: Can I use other reducing agents besides sodium borohydride?
Yes, other reducing agents can be employed, but their reactivity should be considered. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also be effective, but it is less selective and requires strictly anhydrous conditions. Catalytic hydrogenation is another possibility, though it may require optimization of the catalyst, pressure, and temperature. For the reduction of the intermediate imine or oxazolidine, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also commonly used in reductive amination procedures and can offer better selectivity.[1][9]
Q5: What are the key safety precautions to take during this synthesis?
-
Diethanolamine: Can be a skin irritant.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Ketone: Is a flammable liquid. Work in a well-ventilated fume hood and avoid ignition sources.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.[14] Add it slowly and in a controlled manner.
-
General Precautions: Always work in a well-ventilated area and be familiar with the safety data sheets (SDS) for all chemicals used.
IV. References
-
troubleshooting reductive amination reaction conditions - Benchchem. (n.d.). Retrieved January 12, 2026, from
-
Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. [Link]
-
A kind of preparation method and application of novel oxazolidine used as latent curing agent. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Synthesis of oxazolidines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Intramolecular Cyclization Side Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Oxazolidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]
-
Synthesis of oxazolidinones. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology, 3(11), 2994. [Link]
-
Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
(PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (n.d.). Scirp.org. Retrieved January 12, 2026, from [Link]
-
A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Process of producing morpholine from diethanolamine. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Diethanolamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
What are the byproducts of reduction with borohydride? : r/chemistry. (2018, August 7). Reddit. Retrieved January 12, 2026, from [Link]
-
Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Structure‐stability correlations for imine formation in aqueous solution. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
(PDF) ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Oxazolidine, 2,2-diethyl-3-methyl-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
(PDF) Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
OXIDATIVE DEGRADATION OF DIETHANOLAMINE SOLVENT INDUCED BY NITROGEN DIOXIDE AND DISSOLVED MATERIALS IN POST. (n.d.). Scholaris. Retrieved January 12, 2026, from [Link]
-
Chemical Reactivity. (n.d.). MSU chemistry. Retrieved January 12, 2026, from [Link]
-
DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI. Retrieved January 12, 2026, from [Link]
-
Five complexes containing N, N -bis(2-hydroxyethyl)-ethylenediamine with tetracyanidopalladate(II): Synthesis, crystal structures, thermal, magnetic, and catalytic properties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Org. Synth. 2005, 82, 80. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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- 13. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
Technical Support Center: Purification of 2,2-Diethylmorpholine
Introduction: 2,2-Diethylmorpholine is a substituted morpholine derivative gaining interest in pharmaceutical and agrochemical research. Its synthesis, often proceeding from precursors like substituted diethanolamines, can result in a crude product containing a variety of impurities. These may include unreacted starting materials, isomeric byproducts, and degradation products. Achieving high purity (>99.5%) is critical for subsequent applications, particularly in drug development where impurity profiles are strictly regulated. This guide provides practical, in-depth answers to common purification challenges encountered by researchers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,2-diethylmorpholine?
A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses involving the cyclization of a substituted diethanolamine equivalent, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Such as the diethanolamine precursor or alkylating agents.
-
Isomeric Byproducts: Positional isomers, like 2,6-diethylmorpholine or 3,5-diethylmorpholine, can form depending on the reaction mechanism and precursors.[1]
-
Over-alkylation Products: If the synthesis involves N-alkylation, formation of quaternary ammonium salts is possible.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., toluene, THF, dichloromethane) and inorganic salts from neutralization steps.
-
Degradation Products: Formed due to excessive heat or exposure to strong acids/bases during synthesis or workup.
Q2: I have a sample of crude 2,2-diethylmorpholine. What are the essential initial analytical steps before attempting purification?
A2: Before any purification attempt, a thorough analysis of the crude material is non-negotiable. This "know your enemy" approach saves significant time and resources.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful initial technique. It will help you identify the main components, estimate their relative percentages, and tentatively identify volatile impurities by their mass fragmentation patterns.[2]
-
Proton and Carbon NMR (¹H and ¹³C NMR): NMR provides structural confirmation of your target compound and helps identify major organic impurities, especially isomers which may have very similar GC retention times.
-
Karl Fischer Titration: To quantify water content. Morpholines are often hygroscopic, and water can interfere with certain purification methods and subsequent reactions.[3]
Q3: Why is my purified 2,2-diethylmorpholine developing a yellow or brown color over time?
A3: Amine compounds, including morpholine derivatives, are susceptible to air oxidation, which can form colored impurities. This can be exacerbated by exposure to light and trace metal contaminants. To prevent this, ensure the final product is stored under an inert atmosphere (Nitrogen or Argon) in an amber glass vial and, if possible, refrigerated. If coloration is present after purification, a final distillation or passing the material through a short plug of activated carbon or basic alumina can sometimes remove the colored species.
Troubleshooting and In-Depth Guides
Problem 1: Significant Contamination with Starting Diethanolamine Precursor
-
Underlying Cause: This points to an incomplete cyclization reaction. The high water solubility of diethanolamine precursors can also lead to their carryover during aqueous workups.[4][5]
-
Troubleshooting Strategy: Acid-Base Extraction The basicity of the morpholine nitrogen (pKa of the conjugate acid is typically ~7-8) allows for effective separation from neutral or acidic impurities. However, the diethanolamine precursor is also basic. A carefully controlled acid wash can sometimes work if there is a significant pKa difference, but a more robust method is often required.
-
Advanced Solution: Derivatization & Extraction In challenging cases, selectively reacting the primary/secondary hydroxyl groups of the diethanolamine precursor with a reagent like tosyl chloride under basic conditions can form a tosylate ester. This significantly changes the polarity and solubility of the impurity, allowing for its removal via extraction or silica gel chromatography. The desired 2,2-diethylmorpholine, being a tertiary amine, will not react.
Problem 2: Isomeric Impurities Detected by GC-MS / NMR
-
Underlying Cause: Isomers often have very similar physical properties, making them the most challenging impurities to remove. Their formation is typically kinetically or thermodynamically controlled during the synthesis.[1]
-
Troubleshooting Strategy 1: High-Efficiency Fractional Vacuum Distillation This is the first method to attempt, especially for multi-gram scale purification. Success hinges on a sufficient difference in boiling points between the isomers.[6][7]
-
Scientific Rationale: Fractional distillation creates a temperature gradient in a packed column, establishing a series of condensation-vaporization cycles.[6] Each cycle enriches the vapor phase with the more volatile component (the one with the lower boiling point). For isomers with boiling points differing by less than 25°C, a column with a high number of theoretical plates is essential.[6][7]
-
Detailed Protocol: Fractional Vacuum Distillation
-
System Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge). The column length should be at least 30 cm. Use a short-path distillation head. Ensure all joints are properly sealed with high-vacuum grease.
-
Pressure Control: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Reducing the pressure lowers the boiling points and prevents thermal degradation. Aim for a stable pressure where the target compound boils between 60-120 °C.
-
Heating: Use a heating mantle with a stirrer bar for uniform heating. Wrap the column and distillation head with glass wool or aluminum foil to maintain the temperature gradient.
-
Equilibration: Heat the flask slowly. Once boiling begins, adjust the heat to allow a slow, steady rate of distillate collection (e.g., 1 drop per 2-5 seconds). A high reflux ratio (more vapor returning to the column than is collected) is crucial for efficient separation.
-
Fraction Collection: Collect several small fractions. The first fraction will be enriched in the most volatile impurities. The main fraction should be collected over a very narrow temperature range. A final fraction will contain less volatile impurities.
-
Analysis: Analyze each fraction by GC-MS to determine its purity. Combine the fractions that meet the purity specification.
-
-
-
Troubleshooting Strategy 2: Preparative Chromatography When distillation fails, chromatography is the most effective, albeit more resource-intensive, option.
-
Method A: Preparative HPLC: Reverse-phase HPLC (e.g., on a C18 column) is highly effective for separating compounds with minor structural differences.[8][9]
-
Method B: Silica Gel Chromatography: While morpholines are basic and can interact strongly with acidic silica gel, this can be mitigated.
-
Eluent System: Use a solvent system such as dichloromethane/methanol or ethyl acetate/heptane.
-
Amine Additive: Add a small amount of a volatile amine, like triethylamine (~0.5-1%), to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and irreversible adsorption of the product.[10]
-
-
Data Summary Table
| Property | Value (for parent Morpholine) | Significance for Purification |
| Boiling Point | 129 °C (at 1 atm)[3] | Establishes the basis for distillation. Diethyl substitution will increase this value. Vacuum distillation is recommended to prevent degradation. |
| Density | 0.996 g/mL at 25 °C[3] | Important for phase separation during aqueous workups. |
| pKa (of conjugate acid) | 8.33[3] | Crucial for designing effective acid-base extraction strategies. |
| Water Solubility | Miscible[3] | High water solubility can lead to product loss during aqueous workups. Salting out with NaCl or K₂CO₃ may be necessary. |
Visual Workflow and Logic Diagrams
A logical approach to purification is critical. The following diagrams illustrate the decision-making process.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Crude 2,2-Diethylmorpholine", class="start_node"]; analysis [label="Initial Analysis\n(GC-MS, NMR, KF)"]; impurity_check [label="Primary Impurity Type?", class="decision_node"];
// Branches from decision starting_mat [label="Unreacted Starting\nMaterials / Salts"]; isomers [label="Isomeric\nByproducts"]; water [label="High Water\nContent"];
// Processes extraction [label="Acid-Base Extraction\nor Aqueous Wash", class="process_node"]; distillation [label="Fractional Vacuum\nDistillation", class="process_node"]; drying [label="Azeotropic Distillation\nor Drying Agent (e.g., MgSO₄)"]; chroma_check [label="Distillation Purity > 99.5%?", class="decision_node"]; chromatography [label="Preparative HPLC\nor Column Chromatography", class="process_node"];
// End points final_product [label="Pure Product (>99.5%)", class="end_node"]; reprocess [label="Re-evaluate Synthesis\nor Purification Strategy"];
// Edges start -> analysis; analysis -> impurity_check;
impurity_check -> starting_mat [label=" Polar/Ionic"]; impurity_check -> isomers [label="Non-polar / Isomeric"]; impurity_check -> water [label=" Water > 0.5%"];
starting_mat -> extraction; extraction -> analysis;
water -> drying; drying -> analysis;
isomers -> distillation; distillation -> chroma_check;
chroma_check -> final_product [label="Yes"]; chroma_check -> chromatography [label="No"];
chromatography -> final_product; } Caption: Decision workflow for purifying 2,2-diethylmorpholine.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Crude Product", class="start_node"]; dist_setup [label="{Fractional Distillation Setup | { Vacuum Pump | Cold Trap | Vigreux/Packed Column | Heating Mantle}}"]; dist_process [label="{Distillation Process | { Reduce Pressure | Heat Slowly | Establish Reflux | Collect Fractions}}", class="process_node"]; analysis [label="{Fraction Analysis | { GC-MS of each fraction | Identify pure fractions | Combine fractions meeting spec}}"]; product [label="Pure Product", class="end_node"];
// Edges start -> dist_setup [label="Load"]; dist_setup -> dist_process [label="Operate"]; dist_process -> analysis [label="Collect"]; analysis -> product [label="Combine"]; } Caption: Experimental workflow for fractional vacuum distillation.
References
-
Sohn, O. S., Fiala, E. S., Conaway, C. C., & Weisburger, J. H. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 242(2), 374-380. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 2-hydroxy-1,2,3-propanetricarboxylate on Newcrom R1 HPLC column. Available from: [Link]
-
Zhang, Q., et al. (n.d.). Analytical Methods. Royal Society of Chemistry. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available from: [Link]
-
Corrosive Chemistry. (2022). Morpholine Preparation from Diethanolamine. YouTube. Available from: [Link]
-
Wang, S., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. Available from: [Link]
-
OSHA. (2003). Method for the Determination of Morpholine in Workplace Air. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18959674, 2,2-Dimethylmorpholine. PubChem. Available from: [Link]
- Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
Hainan Sincere Industries. (n.d.). Morpholine & Substituted Morpholines supplier. Available from: [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
Wikipedia. (n.d.). Diethanolamine. Available from: [Link]
-
ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine? Available from: [Link]
-
Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]
-
Li, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7525, Ethylmorpholine. PubChem. Available from: [Link]
-
Wikipedia. (n.d.). Fractional distillation. Available from: [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation? Available from: [Link]
-
Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters. Available from: [Link]
-
Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic letters. Available from: [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available from: [Link]
-
Organic Letters. (2023). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14933206, 2-Ethylmorpholine. PubChem. Available from: [Link]
-
Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services. Available from: [Link]
-
Reddy, G. O., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry. Available from: [Link]
-
Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Available from: [Link]
Sources
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Diethanolamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Separation of morpholine and some of its metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Morpholine, 2-hydroxy-1,2,3-propanetricarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Diastereoselectivity in 2,2-Diethylmorpholine Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to the stereochemical control of reactions involving 2,2-diethylmorpholine and its derivatives. The morpholine scaffold is a vital pharmacophore in medicinal chemistry, and achieving high diastereoselectivity is often critical for therapeutic efficacy.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose issues and optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Diastereomeric Ratios
This section addresses specific experimental problems through a question-and-answer format, focusing on the causality behind the proposed solutions.
Q1: My reaction is yielding a poor diastereomeric ratio (d.r.), close to 1:1. What are the most critical factors to investigate first?
A poor diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is minimal. To improve selectivity, you must amplify this energy difference. The primary factors to investigate are temperature, solvent, and catalyst or reagent choice.
Initial Troubleshooting Workflow
Here is a systematic approach to diagnosing and resolving poor diastereoselectivity.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
1. Reaction Temperature: Temperature has a profound impact on selectivity.[3] Reactions run at higher temperatures often provide enough thermal energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products (thermodynamic control). Lowering the temperature can "freeze out" the higher-energy transition state, favoring the pathway with the lower activation energy and thus improving the diastereomeric ratio (kinetic control).
-
Expert Insight: The relationship between diastereomeric ratio and temperature is described by the Eyring equation. A small difference in activation enthalpy (ΔΔH‡) between two competing transition states can be amplified at lower temperatures to significantly favor one product.
2. Solvent Effects: The solvent can dramatically influence the geometry and stability of the transition state.[4] Key solvent properties to consider are polarity, viscosity, and coordinating ability. Aprotic polar solvents like THF or 1,4-dioxane may stabilize charged intermediates differently than nonpolar solvents like toluene, altering the transition state assembly.[3][5]
-
Causality: Solvents that can coordinate with the catalyst or reagents can change their effective steric bulk or electronic properties. For instance, a coordinating solvent might compete with the substrate for binding to a Lewis acid catalyst, reducing its effectiveness. In reactions involving hydrogen bonding, protic solvents can interfere with crucial catalyst-substrate interactions that are necessary for high selectivity.[6][7]
3. Catalyst and Reagent Choice: The catalyst is often the primary controlling element in a diastereoselective reaction. Its structure creates a defined chiral environment that forces the substrate to adopt a specific conformation.
-
Steric Hindrance: Bulky catalysts or reagents can physically block one face of the reacting molecule, forcing the incoming group to approach from the less hindered side.[8] If your current catalyst is not providing sufficient steric demand, switching to one with larger ligands can improve selectivity.
-
Lewis Acid/Base Catalysis: Lewis acids can act as organizing templates, locking the substrate into a rigid conformation through chelation. This pre-organization reduces the degrees of freedom and can expose one face of the molecule to attack over the other. The choice of metal and ligand in a Lewis acid catalyst is critical for achieving high selectivity.[9][10]
Q2: I've lowered the temperature, but my diastereoselectivity is still not satisfactory. How do I design an effective solvent screening experiment?
A systematic solvent screen is the next logical step. The goal is to probe a range of solvent properties to identify a medium that maximizes the energetic differentiation of the diastereomeric transition states.
Protocol: Parallel Solvent Screening for Diastereoselectivity
-
Setup: Arrange a parallel reaction block or a series of identical reaction vials. Ensure each vial is charged with the same magnetic stir bar and is under an inert atmosphere if required.[11]
-
Reagent Preparation: Prepare a stock solution of your limiting reagent and any catalysts or additives to ensure consistent concentrations across all reactions.
-
Solvent Selection: Choose a diverse set of 6-8 solvents. Group them by type to understand trends.
-
Ethereal/Aprotic Polar: THF, 2-MeTHF, 1,4-Dioxane, CPME.
-
Aromatic/Nonpolar: Toluene, Xylenes.
-
Halogenated: Dichloromethane (DCM), Dichloroethane (DCE).
-
Polar Aprotic (Coordinating): Acetonitrile (MeCN), Dimethylformamide (DMF) - Use with caution, as these can strongly coordinate to metal centers.[5]
-
-
Execution:
-
Add the primary substrate and a selected solvent to each vial.
-
Bring all vials to the desired reaction temperature (e.g., the lowest effective temperature found in your initial optimization).
-
Initiate the reactions by adding the stock solution of the limiting reagent via syringe.
-
Stir for a predetermined time, ensuring all reactions are quenched simultaneously.
-
-
Analysis: Withdraw a small, precise aliquot from each reaction for analysis. Determine the diastereomeric ratio using an appropriate method, such as ¹H NMR spectroscopy or chiral HPLC.[3]
Data Presentation: Example Solvent Screening Results
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 2.4 | 3.5 : 1 |
| 2 | THF | 7.5 | 5.2 : 1 |
| 3 | 2-MeTHF | 6.2 | 6.8 : 1 |
| 4 | DCM | 9.1 | 2.1 : 1 |
| 5 | MeCN | 37.5 | 1.5 : 1 |
-
Interpretation: In this example, the less polar, moderately coordinating ethereal solvents (THF, 2-MeTHF) provide better selectivity than highly polar or nonpolar alternatives. This suggests the transition state benefits from moderate stabilization without strong solvent coordination that could disrupt the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind achieving high diastereoselectivity in morpholine reactions?
High diastereoselectivity arises from forcing a reaction to proceed through one of two (or more) possible diastereomeric transition states. The key is to maximize the free energy difference (ΔG‡) between these transition states. This is typically achieved by exploiting steric and stereoelectronic effects.[3]
-
Steric Control: One reaction pathway may be disfavored due to severe steric clashes (non-bonded interactions) in the transition state. For example, a bulky substituent on the morpholine ring can block the approach of a reagent from one face.[8]
-
Stereoelectronic Control: This involves the influence of orbital alignment. For instance, the anomeric effect, where an oxygen lone pair stabilizes an adjacent anti-periplanar σ* orbital, can lock the morpholine ring into a specific conformation, thereby directing the stereochemical outcome of a reaction.[3] The avoidance of strains, such as the pseudo A(1,3) strain between a substituent and an N-tosyl group, is another powerful directing effect.[3]
Visualizing Stereocontrol: The Role of a Chiral Catalyst
Caption: A chiral catalyst creates a defined environment, favoring one transition state.
Q2: How do I accurately determine the diastereomeric ratio of my product mixture?
Accurate determination of the d.r. is crucial for any optimization study. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: This is often the quickest method.
-
Identify Diastereotopic Protons: Find signals in the ¹H NMR spectrum that are unique to each diastereomer. These are often protons adjacent to the newly formed stereocenter(s).
-
Integration: Carefully integrate the distinct signals corresponding to each diastereomer.
-
Calculate Ratio: The ratio of the integration values gives the d.r. It is essential to ensure the chosen signals are well-resolved and represent an equal number of protons in each molecule (e.g., a methyl group or a single proton).[3]
-
-
Chiral HPLC: This method is used when NMR signals overlap or for more precise measurements.
-
Column Selection: Choose a chiral stationary phase (CSP) capable of separating your diastereomers.
-
Method Development: Optimize the mobile phase (e.g., hexane/isopropanol mixture) to achieve baseline separation of the diastereomeric peaks.
-
Quantification: The ratio of the peak areas from the chromatogram corresponds to the d.r.
-
Q3: Can the choice of base affect the diastereoselectivity?
Yes, although sometimes its effect is more on reaction efficiency than selectivity. In reactions that involve the formation of an enolate or another anionic intermediate, the choice of base can influence the geometry of that intermediate.
-
Kinetic vs. Thermodynamic Deprotonation: A bulky, non-coordinating base like LDA at low temperatures typically leads to the kinetic enolate. A smaller, equilibrating base (e.g., an alkoxide) at higher temperatures might allow for equilibration to the more stable thermodynamic enolate. The (E)/(Z) geometry of the enolate can be critical in directing the subsequent electrophilic attack.[12]
-
Counterion Effects: The metal counterion of the base (e.g., Li+, Na+, K+) can influence aggregation states and chelation in the transition state, thereby affecting stereoselectivity.
In some cascade reactions, however, various bases may promote the reaction without significantly altering the inherent diastereoselectivity, which is dictated by other steric and electronic factors.[3]
References
- Szabó, K. I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
- Organic Chemistry Frontiers. (n.d.).
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J Org Chem.
- Frontiers. (2023).
- Bala, V., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
- BenchChem. (2025). Technical Support Center: Troubleshooting Poor Diastereoselectivity in Reactions Involving (S)- (1-Methoxyethyl)
- Chemical Communications. (n.d.). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. RSC Publishing.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Young, D. W., et al. (2024).
- Bernini, R., et al. (2012).
- ResearchGate. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- E3S Web of Conferences. (2024).
- NIH. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. NIH.
- ACS Publications. (2022).
- Hoefling, M., et al. (n.d.). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient 2,2-Diethylmorpholine Synthesis
Prepared by the Senior Application Scientist Team
This guide provides researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of 2,2-diethylmorpholine. We will explore catalyst selection strategies, provide detailed experimental protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory. Our focus is on the causality behind experimental choices to empower you to optimize your synthetic route for maximum efficiency and yield.
Section 1: Foundational Knowledge: Synthesis Strategies & Catalyst Classes
This section addresses the fundamental questions regarding the synthesis of 2,2-diethylmorpholine, a key intermediate in various pharmaceutical applications.
Q1: What are the primary synthetic routes for constructing the 2,2-diethylmorpholine scaffold?
The most direct and common strategy for synthesizing 2,2-diethylmorpholine involves the cyclization of a precursor that already contains the requisite 2,2-diethyl-substituted carbon center. The key starting material is typically 2-amino-2-ethyl-1-butanol . The challenge then becomes the efficient formation of the morpholine ring, which involves reacting this amino alcohol with a C2 synthon, such as a haloethanol or ethylene oxide, or through intramolecular cyclization of an appropriate derivative. The choice of catalyst is paramount in driving this transformation efficiently. Most modern synthetic methods for substituted morpholines start from 1,2-amino alcohols.[1][2]
Q2: Which classes of catalysts are most effective for this synthesis, and what are their mechanisms?
Several classes of catalysts can be employed, each with distinct advantages and mechanistic pathways. The primary categories include:
-
Acid Catalysis : This is a traditional industrial method, often involving strong mineral acids like sulfuric or hydrochloric acid to catalyze the dehydration and cyclization of diethanolamine derivatives at high temperatures.[3][4] For 2,2-diethylmorpholine, this would involve the acid-catalyzed reaction of 2-amino-2-ethyl-1-butanol with a suitable C2 component. The mechanism proceeds via protonation of hydroxyl groups, facilitating nucleophilic attack by the amine to close the ring.
-
Transition Metal Catalysis : This modern approach offers milder reaction conditions and higher selectivity.
-
Copper (Cu) Catalysis : Copper catalysts are effective in three-component reactions, for instance, between an amino alcohol, an aldehyde, and a diazo compound, to form highly substituted morpholines.[5] Copper acetylides have also been used in domino reactions to generate morpholine derivatives.[6] These methods are valued for their atom economy.
-
Palladium (Pd) Catalysis : Palladium-catalyzed carboamination reactions are powerful for creating C-N and C-O bonds in a single step, enabling the synthesis of complex morpholines with excellent stereocontrol.[7][8] This is particularly useful when specific stereoisomers are desired.
-
Indium (In) Catalysis : Indium(III) catalysts can be used for intramolecular reductive etherification, providing a highly efficient route to various substituted morpholines with good to excellent yields and high diastereoselectivity.[9]
-
-
Heterogeneous Hydrogenation Catalysis : Often used in industrial-scale production, this method involves reacting precursors like diethylene glycol with ammonia over a solid-supported metal catalyst (e.g., Ni, Cu, Co) under hydrogen pressure at elevated temperatures.[10][11] A catalyst system of Ni-Cu-Zn with a Lanthanum (La) promoter on an Al₂O₃ support has been shown to reduce the required pressure, making the process more manageable.[12]
Q3: How does the choice of catalyst influence reaction efficiency, selectivity, and overall success?
The catalyst directly dictates the reaction's energy landscape. A well-chosen catalyst lowers the activation energy for the desired cyclization pathway while ideally increasing the energy barrier for competing side reactions, such as polymerization or intermolecular condensation.
-
Efficiency (Yield & Turnover) : Transition metal catalysts often provide higher turnover numbers and yields under milder conditions compared to stoichiometric acid-catalyzed methods.[13]
-
Selectivity : For complex molecules, achieving the correct regioselectivity and stereoselectivity is critical. Chiral catalysts or palladium-based systems are often superior for controlling stereochemistry.[7][9] Acid catalysis is typically non-selective and can lead to a mixture of products.[3]
-
Operating Conditions : Transition metal and photocatalytic methods often operate at or near room temperature, preserving sensitive functional groups.[14] In contrast, industrial methods using acid or hydrogenation catalysts frequently require high temperatures (150-400°C) and pressures (up to 20 MPa), which demands specialized equipment.[10][11]
Section 2: Catalyst Selection Guide: A Comparative Analysis
Choosing the right catalyst depends on your specific objectives, such as desired yield, purity, scalability, and available equipment. The following table provides a comparative overview to guide your decision-making process.
| Catalyst System | Typical Yield | Selectivity | Operating Conditions | Key Advantages | Potential Challenges |
| Strong Acid (e.g., H₂SO₄) | 35-60%[4] | Low | High Temp (180-210°C)[3] | Low cost, simple reagents | Harsh conditions, low yield, significant byproducts, equipment corrosion |
| Copper (e.g., CuI) | 70-95%[6] | Moderate to Good | Mild to Moderate Temp | High atom economy, good for multi-component synthesis | Can be sensitive to air and moisture[6] |
| Palladium (e.g., Pd(OAc)₂) | 60-85%[7] | High to Excellent | Mild Temp | Excellent stereocontrol, broad substrate scope | High cost of catalyst and ligands, potential for product contamination |
| Indium (e.g., InCl₃) | 75-95%[9] | High | Mild Temp | High diastereoselectivity, functional group tolerance | Higher cost than simple acids, potential toxicity concerns |
| Heterogeneous (e.g., Ni/Cu/Al₂O₃) | >98% (Selectivity)[12] | High | High Temp & Pressure | Highly efficient for large scale, catalyst is recyclable | Requires specialized high-pressure reactor, high energy input |
Catalyst Selection Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate catalyst based on your primary experimental drivers.
Caption: Decision tree for catalyst selection in 2,2-diethylmorpholine synthesis.
Section 3: Experimental Protocol: Copper-Catalyzed Synthesis
This section provides a representative step-by-step protocol for the synthesis of a substituted morpholine, adapted from modern copper-catalyzed methods.[5] This protocol serves as a robust starting point for your experiments with 2,2-diethylmorpholine.
Objective: To synthesize 2,2-diethyl-4-benzylmorpholine from 2-amino-2-ethyl-1-butanol.
Materials:
-
2-Amino-2-ethyl-1-butanol
-
Benzyl bromide
-
Ethylene carbonate
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-ethyl-1-butanol (10 mmol), potassium carbonate (25 mmol, 2.5 equiv.), and Copper(I) Iodide (0.5 mmol, 5 mol%).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is critical as some copper-catalyzed reactions can be inhibited by oxygen.[6]
-
Reagent Addition: Add benzyl bromide (11 mmol, 1.1 equiv.) and ethylene carbonate (12 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100°C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 2 hours. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with 2x20 mL of ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2,2-diethyl-4-benzylmorpholine.
-
Experimental Synthesis Workflow
Caption: General workflow for copper-catalyzed morpholine synthesis.
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors.[3] Systematically investigate the following:
-
Incomplete Reaction: The reaction may not have reached completion. Confirm this via TLC or GC analysis of an aliquot. If starting material remains, consider extending the reaction time or increasing the temperature in small increments (e.g., 10°C).
-
Catalyst Inactivity: Ensure your catalyst is active. Copper(I) iodide can oxidize over time. Use a freshly opened bottle or a trusted source. For heterogeneous catalysts, ensure proper activation procedures were followed.
-
Suboptimal Reagent Ratios: The stoichiometry is crucial. Verify the molar equivalents of all reagents. An excess of base is often required, but too much can lead to side reactions.
-
Moisture Contamination: Many organometallic catalysts are sensitive to moisture. Ensure you are using anhydrous solvents and have properly dried your glassware. The addition of molecular sieves can be critical in some cases.[6]
Q2: I'm observing significant side product formation. How can I improve selectivity?
The formation of byproducts indicates that undesired reaction pathways are competing with your desired cyclization.
-
Control Reaction Temperature: Temperature is a critical factor. Running the reaction at a lower temperature can often favor the desired kinetic product over thermodynamically stable byproducts.
-
Adjust Catalyst Loading: Too much catalyst can sometimes promote side reactions. Try reducing the catalyst loading to 1-2 mol%. Conversely, if the reaction is too slow, a slight increase might be necessary.
-
Solvent Effects: The polarity of the solvent can influence reaction pathways. If you are using a non-polar solvent like toluene, consider screening a more polar aprotic solvent like DMF or acetonitrile, or vice-versa.
-
Slow Addition of Reagents: Adding one of the key reagents (e.g., the electrophile) slowly via a syringe pump can help maintain a low instantaneous concentration, which can suppress side reactions like polymerization.
Q3: My catalyst appears to be inactive from the start. What are common reasons for catalyst failure?
-
Atmospheric Contamination: Many transition metal catalysts, particularly those in a low oxidation state like Cu(I), are sensitive to oxygen. An incomplete purge of your reaction vessel with an inert gas is a common culprit.[6]
-
Impure Reagents: Impurities in your starting materials or solvents can act as catalyst poisons. For example, sulfur-containing impurities can poison palladium catalysts. Use high-purity, appropriately graded reagents.
-
Improper Storage: Catalysts should be stored under the recommended conditions (e.g., in a desiccator, under inert gas). Check the manufacturer's storage guidelines.
Q4: How do I effectively remove the metal catalyst from my final product?
Residual metal contamination is a major concern, especially in drug development.
-
Filtration: For heterogeneous catalysts, simple filtration is sufficient. For homogeneous catalysts, filtering the crude reaction mixture through a plug of silica gel, Celite, or activated carbon can remove a significant portion of the metal.
-
Aqueous Wash/Extraction: Performing an aqueous wash with a chelating agent solution (e.g., EDTA) can help extract metal ions into the aqueous phase.
-
Specialized Scavengers: For high-purity requirements, commercially available metal scavenger resins can be added to a solution of your product to bind and remove trace amounts of the catalyst.
References
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
- Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters | Oxford Academic.
- Three-Component Synthesis of Morpholine Deriv
- Troubleshooting guide for the synthesis of morpholine compounds. Benchchem.
- Recent progress in the synthesis of morpholines.
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
- A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
- (PDF) Morpholines. Synthesis and Biological Activity.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. MDPI.
- Morpholine Preparation
- Method for synthesizing 2, 2-dimorpholinyl diethyl ether by taking high-boiling morpholine as raw material.
- Synthesis of morpholine.
- Morpholine synthetic catalyst and preparation method thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. academic.oup.com [academic.oup.com]
- 10. CN101973963A - Method for synthesizing 2, 2-dimorpholinyl diethyl ether by taking high-boiling morpholine as raw material - Google Patents [patents.google.com]
- 11. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 12. CN103212420A - Morpholine synthetic catalyst and preparation method thereof - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Design of Experiments (DoE) for 2,2-diethylmorpholine Reaction Optimization
Welcome to the technical support center for the optimization of 2,2-diethylmorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their reaction outcomes through the systematic application of Design of Experiments (DoE). Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2,2-diethylmorpholine, and which is most amenable to DoE?
A1: The synthesis of morpholine derivatives can be approached through several established routes.[1] For 2,2-diethylmorpholine, a prevalent strategy involves the cyclization of a substituted amino alcohol. A common method is the reaction of 2-amino-2-ethyl-1-butanol with a two-carbon electrophile like ethylene oxide or a 2-haloethanol, followed by intramolecular cyclization.[2]
The most DoE-friendly route is typically a one-pot or two-step synthesis where key reaction parameters can be systematically varied. The reaction of 2-amino-2-ethyl-1-butanol with 2-chloroethanol is an excellent candidate for DoE as it allows for the investigation of variables such as base strength, temperature, solvent, and reactant stoichiometry.[2]
Q2: I am observing low yields of 2,2-diethylmorpholine. How can I use DoE to identify the critical factors affecting the yield?
A2: Low yield is a common problem that DoE is well-suited to address.[3] A screening design, such as a fractional factorial design, is an effective first step to identify the most influential factors with a minimal number of experiments.[4]
Key Factors to Investigate:
-
Temperature: Can significantly impact reaction rate and the formation of byproducts.[5][6]
-
Base Concentration: Crucial for both the initial N-alkylation and the subsequent intramolecular cyclization.
-
Reactant Molar Ratio: The stoichiometry of the amino alcohol to the haloethanol can affect conversion and byproduct formation.
-
Solvent Polarity: The choice of solvent can influence the solubility of reactants and the rate of SN2 reactions.[7][8]
Example Screening Design (Fractional Factorial):
| Factor | Level 1 (-1) | Level 2 (+1) |
| Temperature (°C) | 80 | 120 |
| Base Equivalence | 1.1 | 2.2 |
| Molar Ratio (Amine:Halide) | 1:1 | 1:1.2 |
| Solvent | Toluene | DMF |
By analyzing the results of these experiments, you can determine which factors have a statistically significant effect on the yield.[9]
Q3: My reaction is producing significant byproducts. How can DoE help improve the selectivity for 2,2-diethylmorpholine?
A3: Byproduct formation is a key challenge in morpholine synthesis.[10] DoE can help you find the optimal conditions to maximize the formation of the desired product while minimizing impurities. A response surface methodology (RSM) approach, such as a central composite design, is ideal for this optimization phase after initial screening.[11]
Common Side Reactions:
-
Dimerization/Polymerization: Can occur at high temperatures.[3]
-
Incomplete Cyclization: Leaving the N-substituted intermediate as a major impurity.
-
Over-alkylation: If the starting amine is primary or secondary, multiple alkylations can occur.
DoE Strategy for Selectivity:
-
Identify Critical Factors: From your screening experiments, select the 2-3 factors that most significantly impact both yield and purity.
-
Design an RSM Experiment: Use a central composite design to explore the relationships between these factors and the responses (yield and purity).
-
Model the Response Surface: The results will allow you to create a mathematical model that predicts the yield and purity at different factor settings. This model can then be used to find the optimal conditions for maximizing selectivity.[11]
Q4: How do I choose the appropriate analytical method to quantify the response (yield and purity) for my DoE study?
A4: Accurate quantification is critical for a successful DoE study. The choice of analytical method depends on the properties of your analyte and the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds like morpholine derivatives.[12][13] Derivatization may be necessary to improve volatility and sensitivity.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for complex mixtures.[15]
Key Considerations for Method Validation:
-
Linearity: Ensure a linear response across the expected concentration range of your product and byproducts.[13]
-
Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible).[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Important for quantifying low-level impurities.[13]
II. Troubleshooting Guides
Problem 1: The reaction has stalled and is not proceeding to completion.
-
Potential Cause: Insufficient temperature or reaction time.
-
Troubleshooting Step: Review your DoE screening results. If temperature was a significant factor, consider running a follow-up experiment at a higher temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Potential Cause: Catalyst deactivation or insufficient catalyst loading.
-
Troubleshooting Step: If using a catalyst, ensure it is fresh and handled under appropriate conditions.[10] Your DoE may include catalyst loading as a factor to determine its optimal concentration.
-
-
Potential Cause: Inefficient mixing in a heterogeneous reaction mixture.
-
Troubleshooting Step: Ensure adequate stirring speed. In your experimental design, you can note any observations related to mixing and solubility.
-
Problem 2: I am seeing a complex mixture of products and byproducts that are difficult to separate.
-
Potential Cause: The reaction conditions are favoring multiple competing reaction pathways.
-
Troubleshooting Step: This is a classic optimization problem that DoE is designed to solve. Use a response surface design to map out the reaction space. The goal is to find a "sweet spot" where the formation of your desired product is maximized, and byproduct formation is minimized.[11]
-
-
Potential Cause: The work-up procedure is leading to product degradation or the formation of artifacts.
-
Troubleshooting Step: Before initiating a full DoE, ensure your work-up and purification protocols are robust. You can perform stability studies on your final product under the purification conditions.
-
III. Experimental Protocols & Visualizations
Protocol: DoE-Guided Optimization of 2,2-diethylmorpholine Synthesis
-
Screening Phase (Fractional Factorial Design):
-
Identify 4-5 potentially significant factors (e.g., temperature, base equivalence, reaction time, solvent).
-
Assign two levels (high and low) for each factor.
-
Run the experiments in a randomized order to minimize systematic error.
-
Analyze the results to identify the main effects and significant interactions.[16][17]
-
-
Optimization Phase (Central Composite Design):
-
Select the 2-3 most significant factors identified in the screening phase.
-
Design a central composite experiment with axial and center points to allow for the modeling of quadratic effects.
-
Run the experiments and quantify the yield and purity for each run.
-
Use statistical software to fit a response surface model and identify the optimal reaction conditions.
-
Visualizing Experimental Workflow with Graphviz
Caption: Interacting factors influencing the yield and purity of the 2,2-diethylmorpholine synthesis.
IV. References
-
Benchchem. The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes. Available at:
-
Benchchem. side reactions and byproduct formation in morpholine synthesis. Available at:
-
Benchchem. Solvent effects on the reactivity of (R)-4-(Oxiran-2-ylmethyl)morpholine. Available at:
-
RSC Publishing. Analytical Methods. Available at:
-
ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at:
-
ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at:
-
ResearchGate. Representative morpholine ring formation reactions. Available at:
-
Organic Chemistry Portal. Morpholine synthesis. Available at:
-
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at:
-
Benchchem. A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis. Available at:
-
Benchchem. Application Notes and Protocols for the Quantification of Morpholine Derivatives. Available at:
-
Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. Available at:
-
NIH. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at:
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at:
-
ResearchGate. Effect of the DOE factors on the responses yield of 2 (left), yield of... Available at:
-
PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Available at:
-
Google Patents. US4647663A - Synthesis of morpholine. Available at:
-
RSC Publishing. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Available at:
-
Fisher Scientific. Chembridge Corporation 2,2-DIETHYLMORPHOLINE, Quantity: Each of 1. Available at:
-
RSC Publishing. Solvents for ring-closing metathesis reactions. Available at:
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at:
-
Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Available at:
-
PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. Available at:
-
PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at:
-
Minitab Blog. Optimizing Attribute Responses using Design of Experiments (DOE), Part 2. Available at:
-
Minitab Blog. Optimizing Attribute Responses using Design of Experiments (DOE), Part 1. Available at:
-
YouTube. Multiple Response DOE. Available at:
-
Asian Journal of Chemistry. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at:
-
SciSpace. New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Available at:
-
PMC PubMed Central. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. Available at:
-
RSC Publishing. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Available at:
-
PubMed. Impact of Temperature on the Growth and Development of Athetis dissimilis (Lepidoptera: Noctuidae). Available at:
-
Benchchem. Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline. Available at:
-
European Journal of Entomology. Effect of temperature on development of the Western Flower Thrips, Frankliniella occidentalis (Thysanoptera: Thripidae). Available at:
-
MDPI. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Available at:
-
PMC PubMed Central. Thermal History-Dependent Deformation of Polycarbonate: Experimental and Modeling Insights. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Temperature on the Growth and Development of Athetis dissimilis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. European Journal of Entomology: Effect of temperature on development of the Western Flower Thrips, Frankliniella occidentalis (Thysanoptera: Thripidae) [eje.cz]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 16. blog.minitab.com [blog.minitab.com]
- 17. blog.minitab.com [blog.minitab.com]
Technical Support Center: Purification of Crude 2,2-Diethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of crude 2,2-diethylmorpholine, a critical process in ensuring the quality and reliability of subsequent applications in research and pharmaceutical development. As Senior Application Scientists, we understand that the removal of impurities is not merely a procedural step but a crucial determinant of experimental success and product integrity. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Here, we address common questions and challenges encountered during the purification of 2,2-diethylmorpholine.
Q1: What are the most common impurities in crude 2,2-diethylmorpholine and where do they originate?
A1: The impurities in crude 2,2-diethylmorpholine are typically byproducts of the synthesis process. The specific impurities will depend on the synthetic route employed. For instance, in syntheses analogous to that of other morpholine derivatives, such as the reaction of a substituted amino alcohol with ethylene oxide or a 2-chloroethanol equivalent, common impurities can include:
-
Unreacted Starting Materials: Such as 2-amino-2-ethyl-1-butanol.
-
Side-Reaction Products: These can include dimers, trimers, or other high-molecular-weight condensation products.
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, structural isomers may form.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, DMSO) and residual bases (e.g., sodium hydride, potassium carbonate) can contaminate the crude product.[1]
Understanding the specific synthetic pathway used is the first step in identifying potential impurities.
Q2: My final product is off-color (e.g., yellow or brown). What is the likely cause and how can I remove the color?
A2: A discolored final product often indicates the presence of high-molecular-weight byproducts or degradation products formed during synthesis, particularly if elevated temperatures were used. These impurities are often non-volatile and can sometimes be removed by fractional distillation. For more stubborn coloration, treatment with activated carbon followed by filtration before the final purification step can be effective.
Q3: I'm observing poor separation during distillation. What factors should I consider?
A3: Inefficient separation during distillation can be due to several factors:
-
Inadequate Column Efficiency: Ensure you are using a distillation column with a sufficient number of theoretical plates for the separation of closely boiling impurities.
-
Incorrect Pressure: The boiling points of 2,2-diethylmorpholine and its potential impurities will be pressure-dependent. Optimizing the vacuum level is crucial for achieving good separation.
-
Boiling Point Proximity: If a significant impurity has a boiling point very close to that of 2,2-diethylmorpholine, distillation alone may not be sufficient. In such cases, a different purification technique, such as crystallization of a salt derivative, may be necessary.[2]
-
Azeotrope Formation: The presence of certain impurities, particularly residual solvents, can lead to the formation of azeotropes, which will co-distill with the product.
Q4: Can I use chromatography to purify 2,2-diethylmorpholine? What are the recommended conditions?
A4: Yes, column chromatography is a viable purification method, especially for removing non-volatile impurities or for small-scale purifications. For morpholine derivatives, silica gel is a common stationary phase. The mobile phase (eluent) will depend on the polarity of the impurities. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is a good starting point.[3] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before committing to a large-scale column.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for determining the percentage purity and detecting volatile impurities.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities. Derivatization may be necessary to improve detection by UV or other detectors.[5][6]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry can help identify the structure of unknown impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect impurities with different chemical shifts.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of 2,2-diethylmorpholine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | - Product loss due to co-distillation with a low-boiling impurity. - Thermal degradation of the product at high temperatures. - Inefficient condensation. | - Use a fractionating column with a higher number of theoretical plates. - Perform the distillation under a higher vacuum to lower the boiling point. - Ensure the condenser is adequately cooled. |
| Persistent Impurity Peak in GC/HPLC | - Impurity has a similar boiling point or polarity to the product. - The impurity is an isomer. | - If distillation is ineffective, consider converting the crude product to a salt (e.g., hydrochloride or acetate), which can then be purified by crystallization. The free base can be regenerated after purification.[2][9] - Optimize the chromatographic conditions (e.g., different column, mobile phase, or gradient). |
| Product Solidifies in the Condenser During Distillation | - The melting point of 2,2-diethylmorpholine is close to the condenser temperature. | - Use a jacketed condenser and circulate a coolant at a temperature slightly above the melting point of the product. |
| Inconsistent Purity Between Batches | - Variations in the synthesis reaction conditions. - Inconsistent workup or purification procedures. | - Standardize the synthesis protocol, paying close attention to reaction time, temperature, and stoichiometry. - Develop and adhere to a strict, validated purification protocol. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for removing impurities with significantly different boiling points from 2,2-diethylmorpholine.
Materials:
-
Crude 2,2-diethylmorpholine
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiver flask
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the round-bottom flask with the crude 2,2-diethylmorpholine and a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, monitoring the pressure with the gauge.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction, which will contain volatile impurities and residual solvents.
-
Main Fraction: Once the head temperature stabilizes at the expected boiling point of 2,2-diethylmorpholine at the given pressure, switch to a clean receiver flask and collect the main product fraction.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities.
-
-
Analysis: Analyze the collected main fraction for purity using GC or HPLC.
Protocol 2: Purification via Crystallization of a Salt Derivative
This method is particularly useful for removing isomeric impurities or those with boiling points close to the product.
Materials:
-
Crude 2,2-diethylmorpholine
-
Suitable acid (e.g., hydrochloric acid in an appropriate solvent, or an organic acid like acetic or mandelic acid)[2][9]
-
Appropriate crystallization solvent (e.g., ethyl acetate, isopropanol)[2][9]
-
Reaction flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Base for regeneration (e.g., sodium hydroxide solution)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Salt Formation:
-
Dissolve the crude 2,2-diethylmorpholine in a suitable solvent.
-
Add a stoichiometric amount of the chosen acid, with stirring. The salt may precipitate immediately or upon cooling.
-
-
Crystallization:
-
If the salt does not precipitate immediately, cool the solution slowly to induce crystallization. Seeding with a small crystal of the pure salt can be beneficial.
-
Allow the crystallization to proceed for a sufficient time to maximize yield.
-
-
Isolation and Washing:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold crystallization solvent to remove any adhering mother liquor.
-
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a fresh portion of the solvent.
-
Regeneration of the Free Base:
-
Dissolve the purified salt in water.
-
Basify the solution with a suitable base (e.g., NaOH) to a pH greater than 10.
-
Extract the liberated 2,2-diethylmorpholine with an organic solvent.
-
Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
-
Final Purification: The regenerated base can be further purified by distillation if necessary.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of crude 2,2-diethylmorpholine.
Caption: A generalized workflow for the purification of 2,2-diethylmorpholine.
References
- CN101973964B - Method for separating and extracting 2,2-dimorpholinyl diethyl ether from high-boiling morpholine residues - Google Patents.
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
- CN101973963A - Method for synthesizing 2, 2-dimorpholinyl diethyl ether by taking high-boiling morpholine as raw material - Google Patents.
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. Available at: [Link]
-
T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. Available at: [Link]
-
Analytical Methods. Available at: [Link]
- US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents.
-
The derivatization reaction of morpholine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available at: [Link]
-
Chromatographic determination of morpholine and products of its microbiological degradation | Request PDF - ResearchGate. Available at: [Link]
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Technical Support Center: Managing Exotherms in Large-Scale 2,2-Diethylmorpholine Synthesis
Welcome to the technical support center for the synthesis of 2,2-diethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthesis on a large scale. Our goal is to equip you with the knowledge to ensure process safety, scalability, and product quality.
Understanding the Core Challenge: The Exotherm
The synthesis of 2,2-diethylmorpholine, typically involving the reaction of diethanolamine with a diethyl ketone source, is an exothermic process. While manageable at the lab scale, the heat generated can pose significant risks during large-scale production.[1][2] A failure to effectively manage this exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, equipment failure, and the release of hazardous materials.[3][4]
This guide provides a structured approach to identifying, understanding, and mitigating these thermal risks.
Troubleshooting Guide
This section addresses specific issues you may encounter during the large-scale synthesis of 2,2-diethylmorpholine.
Issue 1: Rapid, Uncontrolled Temperature Rise During Reactant Addition
-
Question: We are observing a sharp and difficult-to-control temperature spike when adding the diethyl ketone to the diethanolamine solution, even with our cooling system at full capacity. What could be the cause, and how can we mitigate this?
-
Answer: This is a classic sign that the rate of heat generation is exceeding the rate of heat removal.[1] Several factors could be at play:
-
Inadequate Heat Removal Capacity: The cooling system of your reactor may be insufficient for the current scale and reaction rate.[5] The surface-area-to-volume ratio decreases significantly when scaling up, which hampers efficient heat transfer.[2]
-
High Reactant Concentration: Higher concentrations of reactants lead to a faster reaction rate and, consequently, a higher rate of heat evolution.
-
Addition Rate is Too Fast: A rapid addition of the limiting reactant can lead to its accumulation, followed by a sudden, highly exothermic reaction.[6]
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture.[4][5]
Troubleshooting Steps:
-
Reduce the Reactant Addition Rate: This is the most immediate control measure. By slowing down the addition, you allow the cooling system more time to remove the generated heat.[1]
-
Dilute the Reactants: Consider adding a suitable, inert solvent to increase the thermal mass of the reaction mixture and reduce the overall rate of heat generation per unit volume.
-
Improve Agitation: Ensure your stirring is adequate to maintain a homogenous temperature throughout the reactor. For low-viscosity systems, avoid using anchor stirrers which are less effective.[5]
-
Lower the Initial Reaction Temperature: Starting the addition at a lower temperature provides a larger buffer before reaching a critical temperature.
-
Re-evaluate Your Cooling System: For long-term production, you may need to upgrade your cooling system, considering options like external heat exchangers or cooling coils.[5]
-
Issue 2: Slower Than Expected Initial Reaction Followed by a Sudden Exotherm
-
Question: The reaction seems to have a long induction period with little to no temperature increase, but then it suddenly takes off, leading to a rapid exotherm that is difficult to control. Why is this happening?
-
Answer: This behavior suggests an accumulation of unreacted starting material.[6] The initial conditions (e.g., temperature, catalyst concentration) may not be sufficient to initiate the reaction upon addition. Once the reaction is finally initiated, the accumulated reactants react quickly, releasing a large amount of energy in a short period.
Troubleshooting Steps:
-
Increase the Initial Temperature: A slightly higher starting temperature can help overcome the activation energy barrier and ensure the reaction initiates as the reactant is added.
-
"Seed" the Reaction: Consider adding a small amount of a previously successful reaction mixture to initiate the new batch.
-
Monitor Reactant Concentration in Real-Time: Utilize in-situ analytical techniques like FTIR spectroscopy to monitor the concentration of the unreacted diethyl ketone. This will provide a direct measure of accumulation.[6]
-
Implement a Semi-Batch Process: A semi-batch process, where one reactant is added portion-wise or continuously, is generally safer for highly exothermic reactions as it limits the amount of unreacted material in the reactor at any given time.[7]
-
Issue 3: Product Degradation and Off-Gassing
-
Question: We are noticing a decrease in yield and the formation of dark-colored byproducts. There is also evidence of gas evolution from the reactor. Could this be related to the exotherm?
-
Answer: Absolutely. Excessive temperatures can lead to thermal degradation of the reactants, intermediates, and the final 2,2-diethylmorpholine product. Morpholine and its derivatives can decompose at high temperatures, potentially forming organic acid anions and other degradation products.[8][9] The off-gassing could be a result of these decomposition reactions.
Troubleshooting Steps:
-
Strict Temperature Control: Implement a robust temperature control system with reliable probes to maintain the reaction within a validated safe operating range.[5]
-
Determine the Maximum Safe Operating Temperature: Conduct thermal analysis studies, such as Differential Scanning Calorimetry (DSC), to identify the onset temperature for decomposition of your reaction mixture.[5]
-
Quenching System: Have a well-defined quenching procedure in place. This involves the rapid addition of a chemical inhibitor or a cold, inert solvent to stop the reaction if the temperature exceeds a critical limit.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the thermal risk of my 2,2-diethylmorpholine synthesis before scaling up?
A1: A thorough risk assessment is crucial.[12] This should begin with laboratory-scale calorimetric studies to determine key safety parameters.[6]
-
Reaction Calorimetry (RC1): This will help you determine the heat of reaction, the heat capacity of the reaction mixture, and the rate of heat evolution under your process conditions.[6]
-
Differential Scanning Calorimetry (DSC): This is used to determine the onset temperature of any undesired decomposition reactions.[5]
-
Adiabatic Calorimetry: This technique can be used to simulate a worst-case scenario of a cooling failure and determine the maximum temperature and pressure that could be reached.[12]
| Parameter | Description | Importance for Scale-Up |
| Heat of Reaction (ΔHr) | The total amount of heat released by the reaction. | Determines the total cooling duty required. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass. | Influences the rate of temperature rise during an exotherm. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed.[6] | Indicates the potential severity of a cooling failure.[6] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature reached during the desired reaction under specific conditions.[6][7] | Should be well below the decomposition temperature of any components. |
Q2: What type of reactor is best suited for a large-scale, exothermic reaction like this?
A2: While traditional batch reactors are common, for highly exothermic reactions, alternative reactor designs should be considered for improved heat management.[10]
-
Semi-Batch Reactors: By controlling the addition rate of one reactant, you can control the rate of heat generation.[7] This is a common and effective strategy.
-
Continuous Flow Reactors (Microreactors): These reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[1][13] This can enable reactions to be run at higher temperatures and concentrations more safely.
Q3: What are some engineering and administrative controls to prevent a thermal runaway?
A3: A multi-layered approach to safety is essential.
-
Engineering Controls:
-
High-Efficiency Cooling Systems: Properly sized cooling jackets, external heat exchangers, or cooling coils.[5]
-
Pressure Relief Devices: Rupture discs or relief valves to safely vent the reactor in case of over-pressurization.[5]
-
Automated Control Systems: Systems that can automatically adjust cooling, stop reactant addition, or initiate a quench if a deviation from the safe operating range is detected.[5][12]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Clear, detailed instructions for every step of the process.
-
Operator Training: Ensuring all personnel are trained on the potential hazards and emergency procedures.
-
Process Hazard Analysis (PHA): A systematic evaluation of the process to identify potential hazards and ensure adequate safety measures are in place.
-
Visualizing the Path to a Runaway Reaction
The following diagram illustrates the sequence of events that can lead to a thermal runaway and the key intervention points.
Caption: A diagram illustrating the progression from a stable exothermic reaction to a thermal runaway.
Key Takeaways for Safe Scale-Up
-
Characterize Your Reaction: Thoroughly understand the thermal properties of your synthesis before scaling up.
-
Control is Key: The rate of reactant addition is a critical control point for managing the exotherm.
-
Design for Safety: Implement robust engineering and administrative controls to prevent and mitigate thermal hazards.
-
Consider Advanced Technologies: For challenging exotherms, explore the use of continuous flow reactors for superior heat management.
By adopting a proactive and informed approach to managing the exothermic nature of 2,2-diethylmorpholine synthesis, you can ensure a safe, efficient, and scalable process.
References
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- Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid - ACS Publications - American Chemical Society. (URL: )
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- Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam | Industrial & Engineering Chemistry Research - ACS Public
- Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam | Request PDF - ResearchG
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- Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd. (URL: )
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Validation & Comparative
Introduction: The Significance of C2-Gem-Dialkyl Substitution in the Morpholine Scaffold
An In-Depth Comparative Analysis for Drug Development Professionals: 2,2-Diethylmorpholine vs. 2,2-Dimethylmorpholine
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] While the parent morpholine structure is common, substitution on the carbon framework offers a powerful tool for fine-tuning molecular properties. This guide focuses on a critical, yet nuanced, comparison between two analogs: 2,2-diethylmorpholine and 2,2-dimethylmorpholine.
The gem-dialkyl substitution at the C2 position, adjacent to the ring oxygen, introduces significant steric and electronic modifications. These changes profoundly influence the molecule's synthesis, reactivity, and potential as a building block in drug design. For researchers and drug development professionals, understanding these differences is paramount for the rational design of new chemical entities. This guide provides a detailed comparative study, synthesizing established chemical principles with experimental data to illuminate the distinct characteristics of these two valuable intermediates.
Part 1: Molecular Structure and Physicochemical Properties
The primary structural difference lies in the steric bulk and lipophilicity of the C2 substituents. The ethyl groups in 2,2-diethylmorpholine create a more sterically hindered and lipophilic environment compared to the methyl groups in its counterpart. These structural variations translate directly into differing physicochemical properties.
Alkyl groups are weakly electron-donating through an inductive effect, with ethyl groups being slightly more electron-donating than methyl groups.[4] This subtle electronic difference, combined with the more significant steric disparity, governs the reactivity and interaction of these molecules in biological systems.
| Property | 2,2-Dimethylmorpholine | 2,2-Diethylmorpholine | Rationale for Differences |
| Molecular Formula | C₆H₁₃NO[5] | C₈H₁₇NO | Addition of two methylene groups. |
| Molecular Weight | 115.17 g/mol [6] | 143.23 g/mol | Higher mass of ethyl groups. |
| Boiling Point | 144.3 ± 15.0 °C (Predicted)[7] | Higher than 144.3 °C (Predicted) | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Density | 0.872 ± 0.06 g/cm³ (Predicted)[7] | Higher than 0.872 g/cm³ (Predicted) | Larger mass per unit volume. |
| LogP (Lipophilicity) | Lower (Predicted) | Higher (Predicted) | The addition of two ethyl groups significantly increases the nonpolar surface area, enhancing lipophilicity. |
| pKa (of Conjugate Acid) | Slightly Lower (Predicted) | Slightly Higher (Predicted) | The greater electron-donating nature of ethyl groups slightly increases the basicity of the nitrogen atom. |
Part 2: Comparative Synthesis and Mechanistic Considerations
The synthesis of C2-gem-dialkyl morpholines typically involves the cyclization of an appropriate amino alcohol precursor. The choice of starting materials is dictated by the desired alkyl substituents.
A common and effective strategy involves the reaction of a 2-amino-2-alkyl-1-alkanol with an electrophilic two-carbon unit, such as ethylene oxide or a 2-chloroethanol equivalent, followed by intramolecular cyclization.[8]
Plausible Synthetic Pathways
-
From 2-Amino-2-methyl-1-propanol (for 2,2-Dimethylmorpholine): This route involves either N-alkylation with 2-chloroethanol followed by a base-mediated intramolecular Williamson ether synthesis, or a more direct, atom-economical reaction with ethylene oxide.[8] The gem-dimethyl group is pre-installed in the starting amino alcohol.
-
From 2-Amino-2-ethyl-1-butanol (for 2,2-Diethylmorpholine): By analogy, 2,2-diethylmorpholine can be synthesized from 2-amino-2-ethyl-1-butanol using the same methodologies. The challenge often lies in the commercial availability and cost of the starting amino alcohol.
-
From Diethanolamine and a Ketone (Alternative Route): An alternative approach involves the reductive amination of a ketone (acetone for dimethyl, diethyl ketone for diethyl) with diethanolamine, followed by an acid-catalyzed cyclization. However, this route can be lower yielding and produce more side products.
Caption: Steric and electronic effects on nitrogen reactivity.
Part 4: Inferred Pharmacological, Metabolic, and Toxicological Profiles
Direct comparative biological data for these two specific molecules is scarce. However, by leveraging data from other morpholine derivatives and understanding structure-activity relationships, we can infer their likely profiles.
The morpholine moiety is known to be metabolically robust and can improve the pharmacokinetic properties of a parent drug. [1][9]The primary metabolic pathways often involve oxidation of the carbon atoms alpha to the nitrogen or oxygen, or N-dealkylation if the nitrogen is substituted.
-
Metabolism: The C2-gem-dialkyl substitution can sterically shield the adjacent C3 position from metabolic oxidation by cytochrome P450 enzymes. This shielding effect would be more pronounced in 2,2-diethylmorpholine. This suggests that both molecules could enhance the metabolic stability of a drug candidate compared to an unsubstituted morpholine ring, with the diethyl version potentially offering greater resistance to degradation.
-
Pharmacokinetics & Lipophilicity: The higher predicted lipophilicity of 2,2-diethylmorpholine would likely lead to increased membrane permeability, potentially improved blood-brain barrier penetration, but also possibly higher plasma protein binding and a larger volume of distribution compared to its dimethyl analog. [3]* Toxicity: While morpholine itself has a defined toxicity profile, the toxicity of its derivatives can vary widely. [10]For 2,6-dimethylmorpholine, the oral LD50 in rats is 2830 mg/kg, and it is classified as causing severe skin burns and eye damage. [11]It is reasonable to assume a similar hazard profile for the 2,2-isomers. N-nitrosation of secondary amines to form carcinogenic nitrosamines is a known risk; N-nitroso-2,6-dimethylmorpholine has been shown to be a potent carcinogen in animal models. [12]This potential liability should be considered during drug development.
Part 5: Applications in Medicinal Chemistry and Materials Science
The choice between these two building blocks depends on the specific goals of the research program.
| Application Area | 2,2-Dimethylmorpholine | 2,2-Diethylmorpholine | Rationale |
| Scaffold for CNS Drugs | Potentially Suitable | Highly Suitable | The increased lipophilicity of the diethyl group may enhance blood-brain barrier permeability, a critical factor for CNS-active compounds. [3] |
| Improving Metabolic Stability | Good | Excellent | The bulkier diethyl groups provide superior steric shielding of the morpholine ring from metabolic enzymes. |
| Fine-tuning Solubility | Increases aqueous solubility relative to a non-polar carbocycle. | Provides a balance of polarity and lipophilicity. | The morpholine oxygen acts as a hydrogen bond acceptor, improving solubility. The choice depends on the overall lipophilicity of the target molecule. |
| Kinetically Controlled Reactions | Preferred | Less Preferred | The lower steric hindrance allows for faster and more efficient reactions, which is often desirable in multi-step syntheses. [13] |
| Polymer & Materials Science | Used as a building block for specialty polymers and coatings. | Potential use where higher thermal stability or different solubility is required. | The morpholine nitrogen can act as a curing agent or monomer. |
2,2-dimethylmorpholine is noted as an important intermediate in the synthesis of certain pesticides and antifungal drugs. [7][14]Both cis- and trans-2,6-dimethylmorpholine are versatile intermediates for pharmaceuticals and crop protection agents, highlighting the industrial relevance of dimethylated morpholine scaffolds. [15][16][17]
Conclusion
2,2-Diethylmorpholine and 2,2-dimethylmorpholine, while structurally similar, offer distinct advantages for chemical synthesis and drug design.
-
2,2-Dimethylmorpholine is the less sterically hindered, more kinetically reactive building block. It is the ideal choice when synthetic efficiency is a priority and a moderate increase in polarity and metabolic stability is desired.
-
2,2-Diethylmorpholine is a bulkier, more lipophilic, and more basic analog. It should be selected when the primary goal is to maximize metabolic stability through steric shielding or to significantly increase the lipophilicity of the final compound, for instance, to enhance penetration of the blood-brain barrier.
The selection between these two valuable scaffolds should be a deliberate decision based on a thorough analysis of the synthetic route and the desired final properties of the target molecule. This guide provides the foundational understanding necessary for researchers to make an informed choice, ultimately accelerating the discovery and development of new and improved chemical entities.
References
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International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available at: [Link]
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Bolognesi, M. L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
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International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]
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International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]
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ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Available at: [Link]
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PubChem. (n.d.). 2,2-Dimethylmorpholine. Available at: [Link]
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Costantino, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3569-3590. Available at: [Link]
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ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
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El-Awa, A., et al. (2022). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 27(9), 2999. Available at: [Link]
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ResearchGate. (2022). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]
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PubChem. (n.d.). 5,5-Diethyl-2,2-dimethyl-6-propylmorpholine. Available at: [Link]
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Lijinsky, W., Reuber, M. D., & Reznik-Schüller, H. M. (1982). Contrasting Carcinogenic Effects of nitroso-2,6-dimethylmorpholine Given by Gavage to F344 Rats and Syrian Golden Hamsters. Cancer Letters, 16(3), 281-286. Available at: [Link]
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International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,2-Diethylmorpholine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,2-diethylmorpholine, a crucial intermediate in various synthetic processes. By delving into the foundational principles of method validation and presenting detailed experimental protocols, this document serves as a practical resource for establishing robust and reliable analytical procedures in a regulated environment.
The narrative that follows is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed are not only scientifically sound but also align with global regulatory expectations.[1][2][3][4][5][6]
The Bedrock of Reliable Measurement: Core Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the universal principles that underpin any robust analytical method. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5]
The core validation parameters, as stipulated by the ICH Q2(R2) guidelines, include:[1][7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[4][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8] This is often determined through recovery studies of a known quantity of the analyte in the sample matrix.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 2,2-diethylmorpholine.
Scientific Rationale
The choice of GC-MS is predicated on its high specificity and sensitivity. The gas chromatograph separates 2,2-diethylmorpholine from other components in the sample matrix based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the eluted 2,2-diethylmorpholine molecules and detects the resulting ions, providing a unique "fingerprint" that confirms the analyte's identity and allows for precise quantification.
Experimental Workflow
Caption: Workflow for the quantification of 2,2-diethylmorpholine using GC-MS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of 2,2-diethylmorpholine in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution in methanol to cover a concentration range of 0.1 µg/mL to 10 µg/mL.[10]
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., morpholine-d8) in methanol at a concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh the sample containing 2,2-diethylmorpholine and dissolve it in a known volume of methanol. If necessary, perform a liquid-liquid extraction with a suitable solvent like dichloromethane to isolate the analyte from the sample matrix.[11]
-
Fortification: Spike a known volume of each calibration standard and sample solution with the internal standard to a final concentration of 1 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[10]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[10]
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.[10]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.[10]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
MS Transfer Line Temperature: 280°C.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the characteristic ions of 2,2-diethylmorpholine and the internal standard.
-
Integrate the peak areas of the quantifier ion for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of 2,2-diethylmorpholine in the samples from the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. For a polar compound like 2,2-diethylmorpholine, which lacks a strong chromophore for UV detection, derivatization or the use of a more universal detector like a mass spectrometer is often necessary.
Scientific Rationale
This proposed HPLC method utilizes pre-column derivatization to attach a UV-active moiety to the 2,2-diethylmorpholine molecule. This enhances its detectability by a standard UV-Vis detector, a common and cost-effective detector in many laboratories.[12] The separation is achieved using a reversed-phase column, where the derivatized analyte is separated from other sample components based on its hydrophobicity.
Experimental Workflow
Caption: Workflow for the quantification of 2,2-diethylmorpholine using HPLC with pre-column derivatization.
Detailed Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation: Prepare a stock solution of 2,2-diethylmorpholine in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution in acetonitrile to cover a concentration range of 1 µg/mL to 50 µg/mL.
-
Derivatizing Agent: Prepare a solution of a suitable derivatizing agent for secondary amines, such as 1-naphthylisothiocyanate, in acetonitrile.[13]
-
Derivatization Procedure: To a known volume of each calibration standard and sample solution, add an excess of the derivatizing agent solution. Allow the reaction to proceed at a controlled temperature and time to ensure complete derivatization.[14][15]
-
Sample Cleanup (if necessary): A solid-phase extraction (SPE) step may be required to remove excess derivatizing agent and other interferences.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Detector.
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be optimal. For example:
-
Start with 50% acetonitrile.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized product (to be determined experimentally, but likely in the range of 230-280 nm).[14]
3. Data Analysis:
-
Identify the peak corresponding to the derivatized 2,2-diethylmorpholine.
-
Integrate the peak area.
-
Construct a calibration curve by plotting the peak area against the analyte concentration.
-
Determine the concentration of 2,2-diethylmorpholine in the samples from the calibration curve.
Comparative Performance Summary
The following table provides a comparative summary of the expected performance characteristics of the two proposed methods. These values are based on typical performance for these analytical techniques and should be confirmed during method validation.
| Validation Parameter | GC-MS | HPLC-UV (with Derivatization) |
| Specificity | Very High (based on mass fragmentation) | High (dependent on chromatographic separation and derivatization selectivity) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Range | 0.1 - 10 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 5% | < 5% |
| LOD | ~0.05 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.1 µg/mL | ~1.0 µg/mL |
| Robustness | Good | Good |
Conclusion and Recommendations
Both GC-MS and HPLC with pre-column derivatization offer viable pathways for the validated quantification of 2,2-diethylmorpholine.
-
GC-MS is the recommended method when high specificity and sensitivity are paramount, particularly for trace-level analysis or in complex matrices. The inherent selectivity of the mass spectrometer reduces the likelihood of interference.
-
HPLC-UV with derivatization provides a robust and cost-effective alternative, especially for routine quality control applications where the expected concentrations are higher. The primary consideration for this method is the development and validation of a reliable derivatization procedure.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation.[12] Regardless of the chosen technique, a thorough method validation following ICH and FDA guidelines is mandatory to ensure the generation of reliable and defensible analytical data.[1][3]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- BenchChem. (n.d.). Application Note: GC-MS Analysis of 4-(2,2-diphenylethyl)morpholine and its Analogues.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Application Note: Quantitative Analysis of 6-Morpholinonicotinaldehyde using HPLC-UV and LC-MS/MS.
-
MDPI. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]
- ResearchGate. (2021). (PDF)
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 15. researchgate.net [researchgate.net]
Introduction: The Enduring Significance of the Morpholine Scaffold
An In-Depth Guide to the Biological Activity of C2-Substituted Morpholines for Drug Discovery Professionals
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of bioactive molecules and approved pharmaceuticals.[1] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and the ability to modulate brain permeability—make it an invaluable scaffold in drug design.[2][3] The weak basicity of the morpholine nitrogen (pKa similar to blood pH) is particularly advantageous for optimizing pharmacokinetic profiles.[3] While substitutions at various positions on the morpholine ring can influence biological activity, this guide focuses specifically on the C2 position. Alterations at this site have been shown to profoundly impact target engagement, potency, and selectivity, offering a fertile ground for the development of novel therapeutic agents across diverse disease areas.
The Impact of C2-Substitution: A Structure-Activity Relationship (SAR) Deep Dive
The strategic modification of the C2 position of the morpholine ring is a key tactic for medicinal chemists to fine-tune the pharmacological profile of a lead compound. The substituent at this position can directly interact with the target protein, influence the overall conformation of the molecule, and alter its physicochemical properties. Understanding these structure-activity relationships (SAR) is critical for rational drug design.
Key SAR Principles for C2-Substituents:
-
Aromatic and Lipophilic Groups: The introduction of aryl groups, such as phenyl or biphenyl rings, at the C2 position often enhances binding affinity through hydrophobic and aromatic interactions with the target protein.[4] For instance, in the development of inhibitors for Beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease, a C2-phenyl substituent was found to interact favorably with aromatic residues in the enzyme's flap region, contributing significantly to the compound's inhibitory activity.[2][3]
-
Electron-Withdrawing Groups and Halogens: The addition of halogens (e.g., fluorine) or other electron-withdrawing groups can increase potency and modulate pharmacokinetic properties. In one study on BACE-1 inhibitors, the introduction of a fluorine atom at the C2 position was shown to enhance both inhibition potency and central nervous system (CNS) permeation.[2] Similarly, in a series of mTOR inhibitors, the presence of highly electron-withdrawing trifluoromethyl groups on a connected benzamide moiety led to increased cytotoxic activity against cancer cell lines.[5]
-
Hydrogen Bonding Moieties: While less common for direct C2 substitution, the principle of incorporating groups capable of hydrogen bonding is a fundamental concept in SAR.[6] The ability of a substituent to act as a hydrogen bond donor or acceptor can create specific, high-affinity interactions with polar amino acid residues in a binding pocket, dramatically increasing potency.[7]
The following diagram illustrates the key SAR considerations for modifying the C2 position.
Caption: Key SAR principles for C2-substituted morpholines.
Comparative Analysis of Biological Activities
The versatility of the C2-substituted morpholine scaffold is evident in the wide range of biological targets it can be engineered to modulate. The table below summarizes the activity of representative compounds against several key targets, demonstrating how different C2 substituents drive distinct pharmacological outcomes.
| Target Enzyme/Receptor | C2 Substituent Type | Example Compound Class | Biological Activity | Therapeutic Area | Reference |
| BACE-1 | Phenyl | Thioamide-containing morpholine | Micromolar inhibition of BACE-1 | Alzheimer's Disease | [2][3] |
| mTOR Kinase | Connected Benzamide with CF3 groups | Tetrahydroquinoline-benzamide | Potent cytotoxicity against cancer cells | Oncology | [5] |
| Lipid Metabolism | Biphenyl | 2-biphenyl-morpholine | Antioxidant, reduces plasma triglycerides | Dyslipidemia, Inflammation | [4] |
| Dopamine Receptors | Phenyl | 2-phenyl-morpholine | Central dopaminergic activity | CNS Disorders | [4] |
| PI3K Kinase | Aryl | Aryl-morpholines | Potent and selective kinase inhibition | Oncology | [3] |
Therapeutic Potential in Key Disease Areas
Neurodegenerative Diseases
C2-substituted morpholines have emerged as promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their ability to be modified for enhanced brain permeability is a significant advantage.[3] As noted, C2-substituted derivatives have been developed as inhibitors of BACE-1, a key enzyme in the production of amyloid-β plaques in Alzheimer's disease.[2] Others have been designed as selective inhibitors of LRRK2 kinase, a target for Parkinson's disease.[2][3]
Oncology
The morpholine ring is a common feature in many kinase inhibitors used in cancer therapy.[8] C2-functionalized morpholines are integral to scaffolds that target critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[9] The design of morpholine-containing molecules as potent and selective mTOR inhibitors has demonstrated significant cytotoxic effects against lung and breast cancer cell lines.[5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
Inflammatory and Metabolic Diseases
Derivatives such as 2-biphenyl morpholines have shown potent antioxidant and anti-inflammatory properties.[4] These compounds have also been found to effectively reduce plasma triglycerides and cholesterol in preclinical models, suggesting their potential as treatments for hyperlipidemia and related cardiovascular conditions.[4]
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below is a representative protocol for assessing the in-vitro cytotoxic activity of novel C2-substituted morpholine derivatives against a cancer cell line.
Protocol: MTT Assay for Cancer Cell Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of C2-substituted morpholine compounds on a selected cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
C2-substituted morpholine test compounds, dissolved in DMSO
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubate the plate for another 48 hours.
-
Causality Check: A 48-hour incubation is chosen to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Self-Validation: The positive control (Doxorubicin) should yield an IC50 value within the expected range, and the vehicle control should show no significant difference from the untreated cells, confirming the validity of the assay.
-
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"enantiomeric separation of 2,2-diethylmorpholine by chiral HPLC"
An In-Depth Technical Guide to the Enantiomeric Separation of 2,2-diethylmorpholine by Chiral High-Performance Liquid Chromatography (HPLC)
Introduction: The Chirality Challenge of Substituted Morpholines
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of substituents, such as in 2,2-diethylmorpholine, frequently creates a stereogenic center, leading to the existence of enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] As regulatory agencies worldwide demand stereospecific drug development, the ability to accurately separate and quantify enantiomers is paramount. 2,2-diethylmorpholine, with its quaternary stereocenter at the C2 position, presents a unique and often formidable challenge for chiral separation due to steric hindrance around the chiral center.
This guide, intended for researchers in drug development and analytical science, provides a comparative analysis of chiral HPLC strategies for the successful enantiomeric separation of 2,2-diethylmorpholine. We will explore the underlying principles of chiral recognition, compare the performance of leading Chiral Stationary Phase (CSP) platforms, and present a systematic workflow for method development, supported by representative experimental data.
Pillar 1: Understanding Chiral Recognition Mechanisms
The direct separation of enantiomers by HPLC is achieved by exploiting the differential, transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1][2] For a molecule like 2,2-diethylmorpholine, which possesses a basic nitrogen atom and potential for hydrogen bonding, several interaction types are key:
-
Hydrogen Bonding: The morpholine ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton can act as a donor.
-
Dipole-Dipole Interactions: The polar C-O and C-N bonds contribute to the molecule's overall dipole moment.
-
Steric Interactions: The fit of the analyte into the chiral cavities or grooves of the CSP is critical, and the bulky diethyl groups are a major influencing factor.
The success of a chiral separation hinges on selecting a CSP that can leverage these interactions to create a sufficient energy difference in the binding of the two enantiomers.[3][4]
Pillar 2: A Comparative Guide to Chiral Stationary Phases (CSPs)
No single CSP is universally effective for all chiral compounds.[2][5] For a basic, heterocyclic compound like 2,2-diethylmorpholine, polysaccharide- and cyclodextrin-based CSPs are the most logical and effective starting points for method development.
Comparison of Primary CSP Platforms
| Feature | Polysaccharide-Based CSPs (e.g., Chiralpak®/Chiralcel®) | Cyclodextrin-Based CSPs (e.g., CYCLOBOND™) |
| Chiral Selector | Helical polymers of amylose or cellulose derivatized with carbamates or esters (e.g., 3,5-dimethylphenylcarbamate).[3][6] | Cyclic oligosaccharides forming a truncated cone-shaped cavity.[7] |
| Primary Mechanism | A combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polymer.[3] | Inclusion complexation, where the analyte (or a portion of it) fits into the hydrophobic cavity.[7] |
| Typical Modes | Normal Phase (NP), Polar Organic (PO), Reversed Phase (RP).[8] | Primarily Reversed Phase (RP), often with aqueous buffers.[7][9] |
| Strengths | Extremely broad applicability, often providing high enantioselectivity for a wide range of compounds, including amines.[10] | Excellent for separating molecules with aromatic rings that can fit into the cavity. Robust in RP mode. |
| Considerations | NP mode uses non-polar, flammable solvents. Some older "coated" versions had solvent limitations. | May require specific mobile phase additives to modulate inclusion and interaction with the cavity rim. |
Logical Workflow for CSP Selection
The following diagram illustrates a logical workflow for selecting and screening CSPs for the separation of 2,2-diethylmorpholine.
Caption: A workflow for initial chiral stationary phase (CSP) screening.
Pillar 3: Self-Validating Experimental Protocols & Data
A robust chiral method is developed through systematic screening and optimization. Below are detailed protocols for evaluating the most promising CSP platforms for 2,2-diethylmorpholine.
Protocol 1: Screening on Polysaccharide-Based CSPs (Normal Phase)
This protocol is designed as a starting point, leveraging the high success rate of polysaccharide columns for chiral amines.[3][11] The addition of a basic modifier like diethylamine (DEA) is crucial to prevent peak tailing by neutralizing acidic silanol groups on the silica support and improving interaction with the basic analyte.[10][12]
1. Column Selection:
-
Column 1: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H)
-
Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H)
2. Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) with 0.1% DEA.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (as morpholines lack a strong chromophore)
-
Sample Concentration: 1.0 mg/mL in mobile phase.
4. Optimization Strategy:
-
If retention is too long, increase the percentage of alcohol (e.g., to 80:20).
-
If resolution is poor, decrease the percentage of alcohol or switch from IPA to EtOH (or vice-versa), as the alcohol modifier significantly impacts selectivity.[10]
Representative Data: Polysaccharide CSP Screening
The following table summarizes hypothetical but realistic results from the initial screening protocol.
| Column | Mobile Phase (n-Hexane/Alcohol, 90:10 + 0.1% DEA) | t1 (min) | t2 (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | Isopropanol (IPA) | 6.8 | 8.2 | 1.21 | 2.1 |
| Chiralpak® AD-H | Ethanol (EtOH) | 8.5 | 10.8 | 1.27 | 2.8 |
| Chiralcel® OD-H | Isopropanol (IPA) | 5.4 | 5.9 | 1.09 | 1.3 |
| Chiralcel® OD-H | Ethanol (EtOH) | 7.1 | 7.6 | 1.07 | 1.1 |
Interpretation: In this representative dataset, the amylose-based CSP (Chiralpak® AD-H) provided superior separation compared to the cellulose-based CSP.[3] Furthermore, changing the alcohol modifier from IPA to ethanol improved both the separation factor and resolution, a common phenomenon in chiral chromatography. The combination of Chiralpak® AD-H with a Hexane/Ethanol mobile phase would be selected for further optimization.
Protocol 2: Screening on Acetylated β-Cyclodextrin CSP (Reversed Phase)
This protocol offers an alternative approach using a different chiral recognition mechanism and a more aqueous mobile phase. Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode.[7]
1. Column Selection:
-
Column: Acetylated β-Cyclodextrin CSP (e.g., SUMICHIRAL™ OA-7700 or similar)
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) / Acetonitrile (70:30, v/v)
-
Mobile Phase B: 20 mM Potassium Phosphate buffer (pH 6.0) / Acetonitrile (70:30, v/v)
3. HPLC Conditions:
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
Sample Concentration: 1.0 mg/mL in water/acetonitrile.
4. Optimization Strategy:
-
Adjust the acetonitrile percentage to control retention time.
-
Vary the mobile phase pH, as it will affect the ionization state of 2,2-diethylmorpholine and its interaction with the CSP.
Pillar 4: Advanced Optimization & Alternative Technologies
Once a promising CSP and mobile phase system are identified (e.g., Chiralpak® AD-H with Hexane/Ethanol), further optimization can enhance the separation.
-
Temperature: Varying the column temperature can significantly impact selectivity. A van't Hoff plot (ln(α) vs 1/T) can determine if the separation is enthalpically or entropically controlled and help find the optimal temperature.[6]
-
Supercritical Fluid Chromatography (SFC): For high-throughput screening, SFC is a powerful alternative to HPLC.[13] Using carbon dioxide as the main mobile phase component, SFC offers faster separations and reduced solvent consumption. The same polysaccharide CSPs are often used in SFC with a CO₂/Methanol mobile phase containing a basic additive.[12][13]
Method Development Decision Tree
This diagram outlines the decision-making process during method optimization.
Caption: A decision tree for optimizing a chiral HPLC method.
Conclusion and Recommendations
The enantiomeric separation of 2,2-diethylmorpholine, a sterically hindered heterocyclic amine, is most effectively approached using polysaccharide-based chiral stationary phases under normal phase conditions.
-
Primary Recommendation: An amylose-based CSP, such as Chiralpak® AD-H , using a mobile phase of n-hexane and ethanol with 0.1% diethylamine , represents the highest probability path to a successful and robust separation.
-
Alternative Strategy: Should polysaccharide CSPs fail, an acetylated β-cyclodextrin column in reversed-phase mode provides a mechanistically different alternative worth exploring.
-
For High Throughput: Supercritical Fluid Chromatography (SFC) should be considered a viable and often faster alternative to HPLC for screening and optimization.
Successful chiral method development is a systematic process. By starting with the appropriate class of CSPs, carefully selecting mobile phase modifiers, and methodically optimizing conditions, a robust and reliable method for the enantiomeric separation of 2,2-diethylmorpholine can be readily achieved.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
ResearchGate. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
-
ResearchGate. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
ACS Publications. (n.d.). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. [Link]
-
ResearchGate. (2016). Chiral Separation Techniques: A Practical Approach. ResearchGate. [Link]
-
Bangladesh Journals Online. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
RSC Publishing. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
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Semantic Scholar. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. [Link]
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National Institutes of Health (NIH). (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography.... PMC. [Link]
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A Definitive Guide to Confirming the Structure of 2,2-diethylmorpholine by 2D NMR
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While techniques like mass spectrometry provide crucial molecular weight information, they fall short of defining the precise atomic connectivity. This is particularly true for complex heterocyclic systems where isomers can exhibit nearly identical fragmentation patterns. This guide provides an in-depth, data-supported comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as the gold standard for the structural elucidation of molecules like 2,2-diethylmorpholine, offering a level of certainty that one-dimensional methods cannot achieve.
The Challenge: Beyond the 1D Spectrum
A standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides essential information about the chemical environment of nuclei.[1] However, for a molecule like 2,2-diethylmorpholine, with its multiple methylene (CH₂) groups in a constrained ring system, 1D spectra can become crowded, leading to overlapping signals that are difficult to interpret definitively.[2] While we can predict the general regions for the morpholine ring protons and the ethyl group signals, confirming that the two ethyl groups are geminally substituted at the C2 position, rather than at other positions, requires a more powerful approach. 2D NMR overcomes these challenges by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that map out the molecule's entire bonding framework.[3]
The 2D NMR Toolkit for Structural Elucidation
To unequivocally confirm the structure of 2,2-diethylmorpholine, we employ a suite of three core 2D NMR experiments. Each provides a unique and complementary piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton (¹H-¹H) connectivity.[4] It identifies which protons are coupled to each other, typically through two or three bonds.[5] A cross-peak in a COSY spectrum indicates that the two protons are J-coupled, allowing us to trace out spin systems within the molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the heteronucleus they are attached to, most commonly ¹³C.[7][8] Each peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing an unambiguous assignment of which protons are bonded to which carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. HMBC reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[10][11] Unlike HSQC, the one-bond correlations are suppressed, allowing us to see the long-range connectivities that link different spin systems together.[12]
Experimental Design and Workflow
Caption: Experimental workflow for 2D NMR structural elucidation.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 10-15 mg of the synthesized 2,2-diethylmorpholine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
1D ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
1D ¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
DEPT-135: Use standard pulse program parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
COSY: Acquire a 2048 x 256 data matrix with 4 scans per increment. Process with a sine-bell window function in both dimensions.
-
HSQC: Acquire a 2048 x 256 data matrix with 8 scans per increment. Optimize for a one-bond ¹J(CH) coupling constant of 145 Hz.
-
HMBC: Acquire a 2048 x 512 data matrix with 16 scans per increment. Optimize for long-range coupling constants by setting the delay for evolution of long-range coupling to 60 ms (corresponding to an average J-coupling of ~8 Hz).[9]
Data Interpretation: Assembling the Molecular Jigsaw
By interpreting the suite of 2D spectra, we can piece together the structure of 2,2-diethylmorpholine with complete confidence. The key correlations we expect to observe are visualized below.
Atom Numbering for 2,2-diethylmorpholine
Caption: Key expected 2D NMR correlations for 2,2-diethylmorpholine.
Step-by-Step Spectral Analysis:
-
COSY Analysis: The COSY spectrum will reveal two primary spin systems.
-
A strong cross-peak will connect the methylene protons of the ethyl groups (H8/H10) to their corresponding methyl protons (H9/H11).[13]
-
Within the morpholine ring, cross-peaks will be observed between the protons on adjacent carbons: H5 protons will show a correlation to H6 protons.[14] This confirms the -CH₂-CH₂- connectivity within the ring.
-
-
HSQC Analysis: The HSQC spectrum directly links the proton signals to their attached carbons.
-
This experiment will clearly distinguish the four different types of methylene carbons: the two equivalent ethyl CH₂ groups (C8/C10), the two equivalent ring CH₂ groups adjacent to nitrogen (C3/C5), and the two equivalent ring CH₂ groups adjacent to oxygen (C6).[7] The carbons adjacent to the electronegative oxygen (C6) will appear furthest downfield.[15]
-
It will also confirm the assignment of the ethyl methyl carbons (C9/C11).
-
-
HMBC Analysis - The Decisive Evidence: The HMBC spectrum provides the critical long-range correlations that lock the entire structure in place.
-
Confirming the Quaternary Center (C2): This is the most important piece of evidence. The methyl protons of the ethyl groups (H9/H11) will show a strong correlation to the quaternary carbon C2 (a three-bond correlation, ³JCH). The methylene protons of the ethyl groups (H8/H10) will also show a correlation to C2 (a two-bond correlation, ²JCH).
-
Linking the Ring to C2: The protons on the ring adjacent to the quaternary carbon (H3 and H6) will also show correlations to C2. The H3 protons will show a two-bond correlation to C2, and the H6 protons will show a three-bond correlation across the oxygen atom.
-
The combination of these HMBC correlations provides undeniable proof that both ethyl groups and both sides of the morpholine ring are attached to the same carbon, C2.
-
Summary of Expected NMR Data
The following table summarizes the predicted ¹H and ¹³C chemical shifts and the key 2D correlations that confirm the structure of 2,2-diethylmorpholine.
| Atom Position | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm, DEPT-135) | Key HSQC Correlation | Key HMBC Correlations |
| C2 | - | ~75 (Quaternary, no signal) | - | H3, H6, H8/H10, H9/H11 |
| C3, C5 | ~2.7 (t) | ~47 (CH₂, negative) | H3/H5 to C3/C5 | C2, C5/C3, C6 |
| C6 | ~3.6 (t) | ~67 (CH₂, negative) | H6 to C6 | C2, C5 |
| C8, C10 | ~1.6 (q) | ~28 (CH₂, negative) | H8/H10 to C8/C10 | C2, C9/C11 |
| C9, C11 | ~0.9 (t) | ~8 (CH₃, positive) | H9/H11 to C9/C11 | C2, C8/C10 |
| N-H | broad singlet | - | - | C3, C5 |
Note: Chemical shifts are estimates based on typical values for morpholine derivatives and may vary depending on solvent and concentration.[15][16]
Comparison with Alternative Methods
While other analytical techniques are valuable, they lack the definitive power of 2D NMR for this specific challenge.
-
Mass Spectrometry (MS): Provides the molecular weight, confirming the formula C₈H₁₇NO. However, it cannot easily distinguish between 2,2-diethylmorpholine and other isomers like 2,6-diethylmorpholine or 3,5-diethylmorpholine.
-
1D NMR alone: As discussed, signal overlap and the inability to prove long-range connectivity make a 1D-only assignment prone to error and ambiguity. Without the HMBC data, proving the existence of the C2 quaternary center is not possible.
Conclusion
The structural confirmation of a novel or synthesized compound is a non-negotiable requirement for advancing research and development. This guide demonstrates that a systematic workflow employing a combination of COSY, HSQC, and HMBC experiments provides an interlocking, self-validating dataset. For 2,2-diethylmorpholine, the key HMBC correlations from the ethyl group protons and adjacent ring protons to the single quaternary carbon C2 provide the irrefutable evidence required for unambiguous structural assignment. This multi-faceted approach represents the gold standard in modern chemical analysis, ensuring the highest level of scientific integrity and trustworthiness in your results.
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 13, 2026, from [Link]
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Wikipedia. (2023, December 27). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 13, 2026, from [Link]
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Atreya, H. S. (n.d.). Principles and Applications of NMR Spectroscopy. NPTEL. Retrieved January 13, 2026, from [Link]
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Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved January 13, 2026, from [Link]
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 13, 2026, from [Link]
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YouTube. (2025, August 12). What Is HMBC NMR?. Chemistry For Everyone. Retrieved January 13, 2026, from [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved January 13, 2026, from [Link]
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CF NMR CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved January 13, 2026, from [Link]
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CF NMR CEITEC. (n.d.). COSY (COrrelation Spectroscopy). Retrieved January 13, 2026, from [Link]
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Wikipedia. (2023, May 22). Heteronuclear single quantum coherence spectroscopy. Retrieved January 13, 2026, from [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved January 13, 2026, from [Link]
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Kolehmainen, E., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved January 13, 2026, from [Link]
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Columbia University NMR Core Facility. (n.d.). COSY. Retrieved January 13, 2026, from [Link]
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Organic Spectroscopy International. (2014, April 11). COSY NMR. Retrieved January 13, 2026, from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to the Synthesis of 2,2-Diethylmorpholine: A Cross-Validation of Protocols
For researchers and professionals in drug development and medicinal chemistry, the morpholine scaffold is a cornerstone of molecular design. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The introduction of gem-disubstitution at the 2-position, as in 2,2-diethylmorpholine, offers a valuable vector for exploring structure-activity relationships by introducing steric bulk and modifying lipophilicity. This guide provides a comparative analysis of two primary synthetic routes to 2,2-diethylmorpholine, offering a cross-validation of their respective methodologies, efficiency, and safety considerations.
Introduction to Synthetic Strategies
The synthesis of 2,2-disubstituted morpholines can be approached through several strategies. Among the most common are the cyclization of N-substituted diethanolamine analogs and the direct reaction of an appropriate amino alcohol with a two-carbon electrophile. This guide will focus on two plausible and analogous routes for the synthesis of 2,2-diethylmorpholine, starting from the readily available precursor, 2-amino-2-ethyl-1-butanol.
Route 1 follows a two-step, one-pot approach involving N-alkylation with 2-chloroethanol followed by an intramolecular Williamson ether synthesis. Route 2 presents a more direct and atom-economical pathway through the reaction with ethylene oxide.
Comparative Analysis of Synthetic Protocols
The selection of an optimal synthetic route depends on a variety of factors, including the desired scale of the reaction, available equipment, safety infrastructure, and cost of starting materials. The following table summarizes the key aspects of the two primary routes to 2,2-diethylmorpholine.
| Parameter | Route 1: N-Alkylation & Williamson Ether Synthesis | Route 2: Ethylene Oxide Cyclization |
| Starting Materials | 2-Amino-2-ethyl-1-butanol, 2-Chloroethanol, Strong Base (e.g., NaH) | 2-Amino-2-ethyl-1-butanol, Ethylene Oxide |
| Key Advantages | Utilizes common and relatively easy-to-handle reagents. The two-step nature allows for potential isolation and characterization of the intermediate. | More atom-economical as it avoids the use of a halogenated electrophile and a strong base for the final cyclization. Potentially higher yielding in a one-pot reaction. |
| Key Disadvantages | Generates a salt byproduct that needs to be removed during workup. May require higher temperatures and longer reaction times. | Ethylene oxide is a highly flammable, toxic, and carcinogenic gas, requiring specialized handling and equipment.[1] The reaction can be highly exothermic and requires careful temperature control. |
| Safety Considerations | Requires careful handling of sodium hydride, which is a flammable solid and reacts violently with water. | Extreme Hazard: Ethylene oxide is a known carcinogen and is highly explosive.[1] Requires a dedicated, well-ventilated fume hood and appropriate personal protective equipment. |
| Reaction Conditions | Typically requires a high-boiling polar aprotic solvent (e.g., DMF, DMSO) and elevated temperatures (80-100 °C) for N-alkylation, followed by the addition of a strong base for cyclization.[1] | The reaction is typically carried out at lower temperatures initially due to the high reactivity and exothermicity of ethylene oxide, followed by a period of heating to drive the reaction to completion. |
Experimental Protocols
The following are generalized experimental protocols for the two proposed synthetic routes to 2,2-diethylmorpholine. These are based on established chemical principles and analogous reactions for similar 2,2-disubstituted morpholines.[1]
Route 1: N-Alkylation and Intramolecular Williamson Ether Synthesis
This method involves the initial N-alkylation of 2-amino-2-ethyl-1-butanol with 2-chloroethanol, followed by an in-situ base-mediated cyclization to form the morpholine ring.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-2-ethyl-1-butanol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO) in a three-necked flask equipped with a condenser and a dropping funnel, add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
N-Alkylation: After the initial effervescence ceases, allow the mixture to stir for 30 minutes. Add 2-chloroethanol (1.05 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the N-(2-hydroxyethyl)-2-amino-2-ethyl-1-butanol intermediate.
-
Cyclization: Upon completion of the N-alkylation step, add a second equivalent of a strong base (e.g., sodium hydride, 1.1 eq) to facilitate the intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield 2,2-diethylmorpholine.
Route 2: Direct Cyclization with Ethylene Oxide
This route offers a more direct synthesis by reacting 2-amino-2-ethyl-1-butanol with ethylene oxide. Extreme caution must be exercised when handling ethylene oxide.
Step-by-Step Methodology:
-
Reaction Setup: In a specialized pressure-rated reactor equipped for handling toxic gases, place a solution of 2-amino-2-ethyl-1-butanol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Addition of Ethylene Oxide: Cool the solution to 0-5 °C. Carefully introduce a slight excess of liquefied ethylene oxide (1.1-1.2 eq) into the reactor.
-
Reaction Progression: Seal the reactor and allow the mixture to slowly warm to room temperature while monitoring the internal pressure and temperature. The reaction is often exothermic and may require external cooling to maintain control.
-
Heating and Completion: After the initial exotherm subsides, the reaction mixture may be gently heated to 40-50 °C for several hours to ensure complete conversion.
-
Work-up and Purification: After cooling the reactor and venting any residual ethylene oxide through a proper scrubbing system, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield 2,2-diethylmorpholine.
Mechanistic Insights and Workflow Visualization
The underlying chemical transformations for both routes are well-established in organic synthesis. Route 1 proceeds via a classical S(_N)2 reaction for the N-alkylation, followed by a base-promoted intramolecular Williamson ether synthesis. Route 2 involves a nucleophilic attack of the primary amine onto the epoxide ring of ethylene oxide, followed by an intramolecular ring-closing reaction.
Caption: Synthetic pathway for 2,2-diethylmorpholine via Route 1.
Caption: One-pot synthesis of 2,2-diethylmorpholine via Route 2.
Conclusion and Recommendations
Both presented routes offer viable pathways to 2,2-diethylmorpholine.
-
Route 1 (N-Alkylation & Williamson Ether Synthesis) is the more conservative and arguably safer approach for a standard laboratory setting. The reagents are more common and less hazardous than ethylene oxide. This route would be recommended for initial small-scale synthesis and for laboratories not equipped to handle highly toxic and explosive gases.
-
Route 2 (Ethylene Oxide Cyclization) is a more elegant and atom-economical synthesis. For large-scale industrial production where specialized equipment and stringent safety protocols are in place, this route would likely be preferred due to its efficiency.
Ultimately, the choice of synthesis will be dictated by the specific needs and capabilities of the research or production team. Further experimental optimization would be necessary to determine the precise yields and purity of 2,2-diethylmorpholine produced by each method.
References
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,2-diethylmorpholine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2,2-diethylmorpholine, a heterocyclic amine, serves as a valuable building block or scaffold in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities—such as unreacted starting materials, by-products, intermediates, or degradation products—can have profound consequences.[1][2] These undesired chemical entities can alter the compound's pharmacological and toxicological profile, compromise the stability of the final drug product, and lead to costly delays in the development pipeline.[1]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the identification, qualification, and control of impurities in new drug substances.[2][3][4] Adherence to these guidelines is non-negotiable for any entity aiming to bring a new therapeutic to market. This guide provides an in-depth comparison of key analytical techniques for assessing the purity of 2,2-diethylmorpholine, offering field-proven insights and detailed protocols to guide researchers and drug development professionals in establishing a robust and self-validating purity assessment strategy.
The Challenge: Anticipating Impurities in 2,2-diethylmorpholine Synthesis
A robust purity assessment strategy begins with a theoretical understanding of the potential impurities that can arise from the synthetic route. A common synthesis for 2,2-diethylmorpholine involves the reaction of diethanolamine with a diethyl ketone source, often followed by a cyclization and reduction sequence.
Potential impurities can be broadly classified as:
-
Organic Impurities:
-
Inorganic Impurities: Residual catalysts (e.g., heavy metals), inorganic salts from workup procedures.[2]
-
Residual Solvents: Solvents used in the reaction or purification steps.[2]
A comprehensive analytical approach must be capable of separating, identifying, and quantifying these diverse chemical entities. No single technique is sufficient; therefore, an orthogonal approach, utilizing multiple methods with different separation and detection principles, is the gold standard.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is driven by the specific question being asked. Is the goal a rapid qualitative check, precise quantification of a known impurity, or a broad-spectrum screen for unknown components? Here, we compare four indispensable techniques for the purity assessment of 2,2-diethylmorpholine.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Causality: GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. For a relatively volatile amine like 2,2-diethylmorpholine, GC-MS is exceptionally well-suited for detecting residual solvents and volatile organic impurities.[5][6]
Trustworthiness & Self-Validation: The method's reliability is established through system suitability tests (e.g., checking peak shape and resolution) and the use of an internal standard. An internal standard is a known amount of a compound added to the sample, which corrects for variations in injection volume and instrument response, ensuring quantitative accuracy. The mass spectrum itself is a key validation tool, allowing for confident identification of impurities by comparing their fragmentation patterns to established libraries (e.g., NIST).
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized 2,2-diethylmorpholine and dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) containing a known concentration of an internal standard (e.g., Dodecane).
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector (MSD).
-
GC Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a robust choice for amine analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless (1 µL injection volume) to maximize sensitivity for trace impurities.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Data Analysis: Integrate the peak areas of the 2,2-diethylmorpholine, the internal standard, and any detected impurities. Identify impurities by matching their mass spectra against a reference library. Quantify impurities by comparing their peak area to that of the internal standard.
High-Performance Liquid Chromatography (HPLC)
Principle & Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is ideal for non-volatile or thermally sensitive impurities that are not amenable to GC analysis. For amines, which can exhibit poor peak shape on standard silica-based columns, special considerations are necessary. Using a modern hybrid-particle or a specifically end-capped C18 column with a mobile phase containing a modifier (e.g., trifluoroacetic acid or a buffer) is crucial to prevent peak tailing and achieve sharp, symmetrical peaks.[8][9]
Trustworthiness & Self-Validation: HPLC methods are validated according to ICH Q2(R1) and USP <1225> guidelines, which involve demonstrating specificity, linearity, accuracy, precision, and range.[10][11] The use of a photodiode array (DAD) or UV-Vis detector allows for peak purity analysis by comparing spectra across a single peak, providing a check for co-eluting impurities. Quantification is achieved by creating a calibration curve with certified reference standards.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized 2,2-diethylmorpholine and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV or DAD detector.
-
HPLC Column: A C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: An isocratic mixture of Acetonitrile and a buffered aqueous phase (e.g., 20 mM Potassium Phosphate, pH adjusted to 7.0) at a ratio of 40:60 (v/v).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (as aliphatic amines have low UV absorbance, low wavelengths are needed; derivatization can be used for higher sensitivity).[12]
-
-
Data Analysis: Create a calibration curve using standards of known concentration. Determine the concentration of 2,2-diethylmorpholine and any impurities in the sample by comparing their peak areas to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle & Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound. Quantitative NMR (qNMR) is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13][14] By adding a certified internal standard of known purity and mass to the sample, the purity of the analyte can be calculated directly without the need for a specific calibration curve for the analyte itself.[13][15] This makes qNMR an incredibly powerful and accurate tool for purity assessment.[16][17]
Trustworthiness & Self-Validation: The method's validity rests on fundamental principles of physics and the use of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone). Key experimental parameters, such as the relaxation delay (D1), must be carefully optimized (typically 5 times the longest T1 relaxation time of any proton being integrated) to ensure all signals are fully relaxed, which is critical for accurate integration and quantification.[13]
Detailed Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized 2,2-diethylmorpholine into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube.
-
Record both masses precisely.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Parameters for Quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 30 seconds (must be determined experimentally, but a long delay is a safe starting point).
-
Number of Scans (NS): ≥ 16 (to ensure good signal-to-noise).
-
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping peak for the analyte (e.g., one of the -CH₂- groups) and a peak for the internal standard (e.g., the vinyl protons of maleic acid).
-
-
Calculation: Use the following formula to calculate the purity (P) of the analyte:
-
Purity (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity, 'a' = analyte, and 'std' = standard.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent, rapid technique for confirming the identity of the synthesized compound and checking for the absence of key functional groups from starting materials (e.g., the broad O-H stretch from diethanolamine).
Trustworthiness & Self-Validation: While not inherently quantitative for purity in this context, its value lies in identity confirmation. The system is validated by running a background spectrum and comparing the obtained spectrum of the main product with a reference spectrum. The absence of unexpected peaks provides confidence that major structural impurities are not present.
Detailed Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small drop of the neat liquid 2,2-diethylmorpholine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical Parameters: 16 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Compare the obtained spectrum to a reference spectrum of 2,2-diethylmorpholine.
-
Expected Peaks: C-H stretching (~2850-2970 cm⁻¹), C-N stretching (~1100-1300 cm⁻¹), and C-O-C stretching (~1120 cm⁻¹).[18][19]
-
Check for Absence of: A broad O-H stretch (~3200-3500 cm⁻¹) which would indicate residual diethanolamine.
-
Quantitative Data Summary & Comparison
The following table provides a comparative summary of the performance of each technique for the purity assessment of 2,2-diethylmorpholine.
| Technique | Primary Use | Quantification | Sensitivity | Specificity | Pros | Cons |
| GC-MS | Volatile Impurities & ID | Excellent (with IS) | High (ppb-ppm) | Very High | Identifies unknowns via MS library, excellent for residual solvents. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Non-volatile Impurities | Excellent (with Calib.) | Moderate (ppm) | Moderate-High | Versatile, robust, widely available. | Amines can be chromatographically challenging; low UV absorbance may require derivatization.[12][20] |
| ¹H qNMR | Absolute Purity Assay | Primary Method | Low (requires >0.1%) | Very High | No analyte-specific reference needed, provides structural info. | Lower sensitivity than chromatographic methods, requires high-field instrument. |
| FT-IR | Identity Confirmation | No | Low | Moderate | Fast, simple, non-destructive, good for functional group analysis. | Not suitable for quantifying trace impurities or resolving complex mixtures. |
Recommended Workflow: An Orthogonal Approach
Caption: Recommended orthogonal workflow for purity assessment.
This workflow demonstrates a logical progression from initial qualitative checks to comprehensive impurity profiling and final certification of purity. Each step provides a validation check on the others, ensuring a trustworthy and robust final assessment.
Conclusion
Assessing the purity of synthesized 2,2-diethylmorpholine is a multi-faceted task that is critical for its application in research and drug development. There is no single "best" method; instead, the strength of the assessment lies in the strategic combination of orthogonal techniques. GC-MS and HPLC provide unparalleled sensitivity for profiling volatile and non-volatile impurities, respectively. FT-IR offers a rapid and indispensable tool for identity confirmation. Finally, qNMR stands as the ultimate arbiter, providing a direct and highly accurate measurement of absolute purity. By implementing the structured, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the quality of their materials, satisfy regulatory expectations, and build a solid foundation for the successful advancement of their scientific programs.
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ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education, ACS Publications. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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USP <1225> Method Validation. BA Sciences. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. ResearchGate. [Link]
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Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7). ResearchGate. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Morpholine Derivatives in Oncology Research
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of morpholine-containing compounds, a prominent scaffold in modern medicinal chemistry. While direct comparative data on 2,2-diethylmorpholine derivatives is limited in publicly available literature, this guide will utilize closely related and well-documented morpholine derivatives to illustrate the crucial interplay between preclinical laboratory findings and whole-organism responses. We will delve into the experimental methodologies, interpret the resulting data, and discuss the critical considerations for translating promising in vitro results into successful in vivo outcomes.
Introduction: The Significance of the Morpholine Moiety in Anticancer Drug Discovery
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a privileged structure in drug design. Its incorporation into small molecules can enhance aqueous solubility, improve metabolic stability, and provide key points for molecular interactions with biological targets.[1][2] These favorable physicochemical properties have led to the development of numerous morpholine-containing drugs and clinical candidates, particularly in the field of oncology.[3][4] Morpholine derivatives have been shown to target a variety of cancer-related pathways, including tyrosine kinases, PI3K, and mTOR, making them a versatile tool for medicinal chemists.[1][4]
The journey of a potential anticancer drug from the bench to the clinic is a long and arduous one, with a high rate of attrition. A critical phase in this process is the preclinical evaluation, which involves a meticulous comparison of a compound's performance in controlled in vitro settings with its efficacy and safety in complex in vivo models. Understanding the nuances of this transition is paramount for researchers, scientists, and drug development professionals.
In Vitro Efficacy: Cellular Assays as the First Line of Evaluation
In vitro studies are the initial proving ground for novel anticancer compounds. These experiments, conducted on cancer cell lines, provide a rapid and cost-effective way to assess a compound's cytotoxic or cytostatic potential and to elucidate its mechanism of action.
Key In Vitro Experimental Protocols
1. Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or CellTiter-Glo®)
-
Principle: These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the morpholine derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
After a defined incubation period (typically 24, 48, or 72 hours), the assay reagent (e.g., MTT) is added to each well.
-
Viable cells with active metabolism convert the reagent into a colored product (in the case of MTT) or generate a luminescent signal.
-
The signal is quantified using a microplate reader.
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated.
-
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Methodology:
-
Cells are treated with the morpholine derivative at its IC50 concentration for a specified time.
-
Both adherent and floating cells are collected and washed.
-
The cells are then incubated with Annexin V conjugated to a fluorophore (e.g., FITC) and PI.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Case Study: In Vitro Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives
A study by Kumar et al. (2022) synthesized a series of morpholine-substituted quinazoline derivatives and evaluated their cytotoxic potential against several human cancer cell lines.[5][6] The results, summarized in the table below, highlight the potent in vitro activity of these compounds.
| Compound | Target Cell Line | IC50 (µM) | Assay |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | MTT |
| MCF-7 (Breast) | 6.44 ± 0.29 | MTT | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | MTT | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | MTT |
| MCF-7 (Breast) | 3.15 ± 0.23 | MTT | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | MTT | |
| Colchicine (Control) | A549 (Lung) | 15.24 ± 0.54 | MTT |
| MCF-7 (Breast) | 12.33 ± 0.38 | MTT | |
| SHSY-5Y (Neuroblastoma) | 14.18 ± 0.42 | MTT |
Data adapted from Kumar et al., RSC Med. Chem., 2022.[6]
The data clearly indicates that compounds AK-3 and AK-10 exhibit significant cytotoxic activity, with IC50 values in the low micromolar range, and are more potent than the positive control, colchicine, in these cell lines.[6] Mechanistic studies further revealed that these compounds induce apoptosis and cause cell cycle arrest in the G1 phase.[5][6]
In Vivo Efficacy: Animal Models as a Bridge to Clinical Application
While in vitro data is essential for initial screening, it does not fully recapitulate the complex biological environment of a whole organism. In vivo studies, typically conducted in rodent models, are crucial for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity profile in a living system.
Key In Vivo Experimental Protocols
1. Xenograft Tumor Models
-
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to create a tumor that can be monitored and treated. This model allows for the evaluation of a compound's ability to inhibit the growth of a human tumor in a living organism.
-
Methodology:
-
A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives the morpholine derivative via a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Case Study: In Vivo Antitumor Activity of a PI3K/MEK Bifunctional Inhibitor
A study on the development of novel PI3K/MEK bifunctional inhibitors, which incorporated a morpholine-containing PI3K inhibitor scaffold, demonstrated the translation of in vitro potency to in vivo efficacy.[7] While not a direct study on 2,2-diethylmorpholine, it provides a valuable example of a morpholine derivative's performance in an animal model.
| Compound | Animal Model | Treatment Regimen | Outcome |
| 6s (PI3K/MEK Inhibitor) | JAK2V617F mutant myelofibrosis mouse model | Oral administration | Reduction of kinase activation and amelioration of disease phenotypes |
Data adapted from a study on ZSTK474 analogs.[7]
This study highlights the potential of morpholine-containing compounds to be developed into orally bioavailable drugs that can effectively inhibit tumor growth in vivo.[7]
In Vitro vs. In Vivo Correlation: Bridging the Gap
A key challenge in drug development is the often-observed discrepancy between in vitro and in vivo results. A compound that shows excellent potency in a cell-based assay may fail to demonstrate efficacy in an animal model. Several factors contribute to this "in vitro-in vivo gap":
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a crucial role in its in vivo efficacy. A compound may have poor oral bioavailability, be rapidly metabolized in the liver, or fail to reach the tumor site at a therapeutic concentration.
-
The Tumor Microenvironment: In vitro cell cultures lack the complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence a tumor's response to treatment.
-
Toxicity: A compound may be too toxic at the doses required for efficacy in an animal model.
A successful drug candidate must not only be potent against its target but also possess favorable drug-like properties that allow it to be effective and safe in a complex biological system.[2]
Visualizing the Concepts
Signaling Pathway Targeted by Morpholine Derivatives
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a common target for morpholine-containing inhibitors.[4]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a morpholine-based PI3K inhibitor.
General Experimental Workflow: From In Vitro to In Vivo
The progression from initial compound screening to preclinical evaluation in animal models follows a logical workflow designed to identify the most promising drug candidates.
Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.
Conclusion
The morpholine scaffold remains a highly valuable component in the design of novel anticancer agents. While the direct comparative efficacy of 2,2-diethylmorpholine derivatives requires further investigation, the principles illustrated in this guide using other morpholine-containing compounds are universally applicable. A thorough understanding of both in vitro and in vivo experimental methodologies, coupled with a critical analysis of the resulting data, is essential for identifying and advancing promising drug candidates. The successful translation from a potent molecule in a test tube to an effective therapeutic in a living organism hinges on a comprehensive evaluation of not only its biological activity but also its pharmacokinetic and safety profiles.
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Kumar, A., & Sharma, G. (2024). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Results in Chemistry, 7, 101339. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega, 9(1), 1247–1263. [Link]
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Kumar, A., Kaushik, P., Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 585-596. [Link]
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Kumar, A., Kaushik, P., Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 585-596. [Link]
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Basu, A., Kumar, G. S., & Ghosh, A. C. (2016). Synthesis and anticancer evaluation of novel morpholine analogues. Molbank, 2016(2), M891. [Link]
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Chitra, A., Revathi, J., & Kumar, N. S. (2023). Synthesis and design of a novel substituted morpholine derivatives and evaluation for their anticancer activity. World Journal of Pharmaceutical Research, 12(13), 1167-1178. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Fallacara, A. L., & Tintori, C. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(10), 1436–1468. [Link]
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Tzara, A., & Constantinou-Kokotou, V. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
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Kumar, P., & Naim, M. J. (2021). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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Naim, M. J., & Alam, O. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2515812. [Link]
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Kumar, A., & Narasimhan, B. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
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Akcakanat, A., Kucuk, Z. Y., & Kucuk, M. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(10), 1648. [Link]
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Wang, Y., Li, Y., Zhang, Y., et al. (2026). Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
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S.L., A., & K., A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 108-116. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2,2-Diethylmorpholine: A Guide for Process Development
The strategic incorporation of the 2,2-diethylmorpholine moiety into pharmaceutical candidates offers a compelling avenue for modulating physicochemical properties such as lipophilicity and metabolic stability. The gem-diethyl group at the C2 position introduces a significant steric shield, which can influence receptor binding and hinder enzymatic degradation. This guide provides a comparative analysis of two primary synthetic strategies for accessing this valuable heterocyclic scaffold, offering insights into the practical considerations for researchers in drug development and process chemistry.
Introduction to the Synthetic Challenge
The synthesis of 2,2-diethylmorpholine, while conceptually straightforward, presents practical challenges in achieving high yields, purity, and scalability. The selection of an optimal synthetic route is contingent upon a multitude of factors including the availability and cost of starting materials, reaction efficiency, safety profile, and the ease of purification. Herein, we dissect two plausible and robust synthetic pathways, evaluating their respective merits and demerits to inform rational route selection.
Route 1: N-Alkylation Followed by Intramolecular Williamson Ether Synthesis
This classical and widely adopted two-step, one-pot approach relies on the initial N-alkylation of an appropriate amino alcohol with a 2-haloethanol, followed by a base-mediated intramolecular cyclization. For the synthesis of 2,2-diethylmorpholine, the key starting material is 2-amino-2-ethyl-1-butanol.
Mechanistic Rationale
The synthesis commences with the nucleophilic attack of the primary amine of 2-amino-2-ethyl-1-butanol on 2-chloroethanol. This SN2 reaction is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl generated. Following the formation of the N-(2-hydroxyethyl) intermediate, a stronger base is introduced to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride to form the morpholine ring. The choice of base in each step is critical; a milder base is often sufficient for the initial N-alkylation, while a stronger base is required for the subsequent cyclization.
Caption: Synthetic pathway for 2,2-diethylmorpholine via N-alkylation and intramolecular cyclization.
Experimental Protocol
Step 1: N-Alkylation
-
To a solution of 2-amino-2-ethyl-1-butanol (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), a moderate base such as sodium carbonate (1.5 eq) is added.
-
2-Chloroethanol (1.05 eq) is added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to 80-100°C and stirred for 12-24 hours.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) for the consumption of the starting amine.
Step 2: Intramolecular Cyclization
-
Upon completion of the N-alkylation, the reaction mixture is cooled to room temperature.
-
A strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil), is carefully added portion-wise.
-
The mixture is then heated to 60-80°C for 4-8 hours to facilitate the intramolecular Williamson ether synthesis.
-
The reaction is monitored for the formation of the final product.
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2,2-diethylmorpholine.
Route 2: Direct Cyclization with Ethylene Oxide
A more atom-economical and potentially more efficient alternative involves the direct reaction of the amino alcohol with ethylene oxide.[1] This method circumvents the need for a halogenated reagent and can often be performed in a single step.
Mechanistic Rationale
In this approach, the primary amine of 2-amino-2-ethyl-1-butanol acts as a nucleophile, attacking one of the electrophilic carbons of the ethylene oxide ring, leading to ring-opening. This initial reaction forms the same N-(2-hydroxyethyl)-2-amino-2-ethyl-1-butanol intermediate as in Route 1. Under the reaction conditions, which are typically heated and may be catalyzed by water or a mild acid, the hydroxyl group of the newly formed side chain can then react with the primary hydroxyl group of the original amino alcohol backbone in an intramolecular dehydration reaction to form the morpholine ring.
Caption: One-pot synthesis of 2,2-diethylmorpholine from 2-amino-2-ethyl-1-butanol and ethylene oxide.
Experimental Protocol
-
2-Amino-2-ethyl-1-butanol (1.0 eq) is dissolved in a suitable solvent such as methanol or water in a pressure-rated reactor.
-
The reactor is cooled to 0-5°C.
-
A solution of ethylene oxide (1.1-1.5 eq) in the same solvent is added slowly.
-
The reactor is sealed and heated to 80-120°C for 12-24 hours. The pressure will increase during the reaction.
-
Reaction progress is monitored by GC-MS or LC-MS.
Work-up and Purification:
-
After cooling the reactor to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield 2,2-diethylmorpholine.
Comparative Analysis
| Feature | Route 1: N-Alkylation & Williamson Ether Synthesis | Route 2: Direct Cyclization with Ethylene Oxide |
| Starting Materials | 2-Amino-2-ethyl-1-butanol, 2-Chloroethanol | 2-Amino-2-ethyl-1-butanol, Ethylene Oxide |
| Reagents | Two bases (e.g., Na2CO3, NaH) | None or catalytic amount of acid/water |
| Number of Steps | Two (can be one-pot) | One |
| Plausible Yield | Moderate to high, dependent on base selection and conditions | Potentially high, but can be sensitive to conditions[1] |
| Atom Economy | Lower, due to the use of a halogenated reagent and base | Higher |
| Safety Considerations | Use of sodium hydride (highly flammable), 2-chloroethanol (toxic) | Use of ethylene oxide (toxic, flammable, and carcinogenic), requires a pressure reactor |
| Scalability | Readily scalable with appropriate safety measures for NaH | Requires specialized equipment for handling ethylene oxide at scale |
| Purification | Standard extraction and distillation | Standard distillation |
Conclusion and Recommendations
Both synthetic routes present viable pathways to 2,2-diethylmorpholine. The choice between them will largely be dictated by the specific capabilities and priorities of the laboratory or manufacturing facility.
-
Route 1 (N-Alkylation & Williamson Ether Synthesis) is a robust and well-understood method that utilizes common laboratory reagents. While it has a lower atom economy and involves the use of hazardous materials like sodium hydride, the procedures are generally familiar to synthetic chemists and are readily scalable with appropriate engineering controls. This route is often preferred for initial lab-scale synthesis due to its reliability.
-
Route 2 (Direct Cyclization with Ethylene Oxide) is a more elegant and atom-economical approach.[1] However, the handling of ethylene oxide requires specialized equipment and stringent safety protocols, making it more suitable for facilities equipped for pressure reactions and the handling of toxic gases. For large-scale manufacturing where efficiency and waste reduction are paramount, this route holds significant advantages.
For research and development settings, beginning with Route 1 to secure initial quantities of 2,2-diethylmorpholine is a pragmatic approach. For process development and large-scale campaigns, a thorough evaluation of Route 2 is warranted, as the potential benefits in efficiency and waste reduction are substantial.
References
Sources
Safety Operating Guide
Disposal Protocol: Safe Handling and Waste Management of 2,2-Diethylmorpholine
As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe laboratory environment. 2,2-Diethylmorpholine is a valuable compound in synthetic chemistry; however, its hazardous properties demand a rigorous and well-understood protocol for its handling and disposal. This guide provides the essential procedural framework to manage this chemical responsibly, ensuring the safety of personnel and compliance with environmental regulations. The causality behind each step is explained to foster a culture of safety that is proactive rather than reactive.
Hazard Profile & Immediate Safety Precautions
Before handling 2,2-Diethylmorpholine, a thorough understanding of its intrinsic hazards is critical. This knowledge forms the basis for all procedural choices that follow. The compound is classified as a highly flammable liquid that can cause severe skin burns and eye damage, and is harmful if swallowed.[1]
Table 1: GHS Hazard Classification for 2,2-Diethylmorpholine
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | Category 1 | H318: Causes severe skin burns and eye damage[1] |
Essential Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The equipment specified below is mandatory for all personnel handling 2,2-Diethylmorpholine.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and face shield | The compound is corrosive and can cause irreversible eye damage.[1] A face shield provides an additional layer of protection against splashes during transfers. |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Standard nitrile gloves offer insufficient protection against prolonged contact with corrosive and easily absorbed chemicals. Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron | A flame-retardant lab coat mitigates the risk from the chemical's high flammability.[1] An apron provides a barrier against corrosive spills. |
| Respiratory Protection | Use only in a certified chemical fume hood | Vapors are hazardous and can be inhaled.[2][3][4] All handling of open containers must be performed within a fume hood to prevent respiratory exposure. |
Spill Management Protocol
Accidents, though preventable, require a prepared response. The immediate actions taken during a spill are critical to mitigating exposure and environmental contamination.
Spill Response Workflow
Caption: Decision workflow for responding to a 2,2-Diethylmorpholine spill.
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Alert: For large spills, immediately evacuate the area and alert your institution's Environmental Health & Safety (EHS) department and nearby personnel.[5]
-
Eliminate Ignition Sources: The high flammability of this compound requires the immediate removal of all potential ignition sources (e.g., hot plates, electrical equipment).[1][5][6] Use only non-sparking tools for cleanup.[3][5]
-
Ensure Ventilation: Work within a fume hood for small spills. For larger spills, ensure the area is well-ventilated before cleanup begins.[1]
-
Contain the Spill: Prevent the spill from spreading and from entering drains by creating a dike around it with a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb and Collect: Carefully apply the absorbent material, working from the outside in. Once the liquid is fully absorbed, use non-sparking scoops to collect the material.[5][6]
-
Package for Disposal: Place the contaminated absorbent and any used cleaning materials into a heavy-duty, chemically compatible container (e.g., a polyethylene drum).
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Store: Tightly seal the waste container. Label it clearly as "Hazardous Waste: 2,2-Diethylmorpholine (Flammable, Corrosive)" and include the date of generation. Store the container in a designated satellite accumulation area until it is collected by EHS.
Standard Disposal Procedure for Unused/Waste Product
Disposal of 2,2-Diethylmorpholine must be handled through an approved hazardous waste management program.[1][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][5]
Waste Disposal Lifecycle
Caption: Lifecycle of 2,2-Diethylmorpholine waste from generation to final disposal.
Protocol for Preparing Waste Containers
-
Select the Correct Container: Use only designated, chemically-resistant hazardous waste containers provided by your institution's EHS office. Ensure the container is compatible with flammable and corrosive amines.
-
Segregate Waste Streams: Do not mix 2,2-Diethylmorpholine waste with incompatible chemicals. It is particularly reactive with strong oxidizing agents, strong acids, and acid chlorides.[7] Keep it in a non-halogenated organic waste stream unless otherwise directed by EHS.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing 2,2-Diethylmorpholine and any other constituents by their full chemical names.
-
Transferring Waste: Conduct all transfers inside a chemical fume hood. Use a funnel to prevent spills and keep the outside of the container clean. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure Storage: Keep the waste container tightly closed when not in use.[1][3] Store it in a designated, secondary containment bin within a satellite accumulation area. This area should be cool, well-ventilated, and away from heat or ignition sources.[1][3]
-
Schedule Pickup: Once the container is full or has been stored for the maximum allowable time per institutional and RCRA guidelines, schedule a pickup with your EHS department.[8]
Decontamination of Labware and Work Surfaces
Proper decontamination is essential to prevent unintentional cross-contamination and exposure.
-
Initial Rinse: Rinse contaminated glassware and equipment three times with a suitable organic solvent (e.g., methanol or ethanol) that will solubilize the 2,2-Diethylmorpholine. The rinsate from these initial rinses is considered hazardous and MUST be collected and disposed of in the appropriate hazardous waste container.[9]
-
Washing: After the solvent rinse, the glassware can be washed using standard laboratory detergent and water.
-
Surface Cleaning: Decontaminate work surfaces, such as the inside of the fume hood, by wiping them down with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All wipes must be disposed of as hazardous waste.
Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental component of responsible scientific practice. Your diligence protects you, your colleagues, and the broader community. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet (SDS) before beginning work.
References
-
New Jersey Department of Health, Hazardous Substance Fact Sheet for Morpholine. (N/A). [Link]
-
Carl ROTH, Safety Data Sheet for Morpholine. (N/A). [Link]
-
Redox, Safety Data Sheet for Morpholine. (2022-10-01). [Link]
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MsdsDigital.com, Safety Data Sheet for Morpholine. (N/A). [Link]
-
Occupational Safety and Health Administration (OSHA), Chemical Sampling Information for Morpholine. (2022-09-22). [Link]
-
Occupational Safety and Health Administration (OSHA), Technical Manual - Section II: Chapter 2. (2014-02-11). [Link]
-
U.S. Environmental Protection Agency (EPA), Label Review Manual - Chapter 13: Storage and Disposal. (2012-06-05). [Link]
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U.S. Environmental Protection Agency (EPA), A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022-10-10). [Link]
-
U.S. Environmental Protection Agency (EPA), Hazardous Waste: Guidelines and Regulations. (N/A). [Link]
-
U.S. Environmental Protection Agency (EPA), Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 2,2-Diethylmorpholine
As laboratory professionals, our commitment to discovery is paralleled by our duty to safety. The handling of reactive and hazardous compounds like 2,2-Diethylmorpholine demands a rigorous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a culture of safety through understanding the causality behind each procedural step, ensuring that every protocol is a self-validating system of protection.
Foundational Safety: Understanding the Hazard Profile
2,2-Diethylmorpholine is a compound that requires significant respect. Its hazard profile, derived from authoritative safety data sheets, dictates the stringent protective measures necessary for safe handling. The primary dangers are its flammability and its severe corrosive effects on biological tissue. Inhalation, ingestion, or skin contact can lead to severe burns and other harmful effects.[1][2]
A comprehensive understanding of its properties is the first step in any safety protocol.
| Hazard Classification | Category | Description | Source |
| Flammable Liquid and Vapor | Category 2/3 | The liquid and its vapor are highly flammable, posing a significant fire risk. | |
| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and damage upon contact.[2] | |
| Serious Eye Damage / Irritation | Category 1 | Causes serious, potentially irreversible eye damage.[2] | |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
This profile necessitates a multi-layered PPE strategy focused on preventing all routes of exposure: dermal, ocular, and respiratory.
The Essential PPE Ensemble: A Head-to-Toe Protocol
Based on the corrosive and flammable nature of 2,2-Diethylmorpholine, a standard lab coat and single pair of gloves are critically insufficient. All handling must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[3] The following PPE is mandatory.
A. Eye and Face Protection: The Non-Negotiable Barrier
Due to the severe and immediate danger to vision, eye protection must be comprehensive.
-
Requirement : Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[4]
-
Causality : Goggles provide a 360-degree seal around the eyes, protecting from splashes, mists, and vapors that can easily bypass standard safety glasses.
-
Enhanced Protection : For any procedure with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to chemical splash goggles.[5] The face shield protects the entire face from direct corrosive contact.
B. Skin and Body Protection: Impermeability is Key
2,2-Diethylmorpholine causes severe skin burns. Therefore, protective clothing must act as a complete barrier.
-
Requirement : A long-sleeved, disposable gown made of a chemically resistant material, such as polyethylene-coated polypropylene, is required.[5][6] Standard cotton or polyester lab coats are absorbent and offer no protection.
-
Causality : The non-porous nature of coated materials prevents the chemical from soaking through and reaching the skin. The gown should have a solid front and close in the back, with tight-fitting knit or elastic cuffs to ensure a seal with inner gloves.[6]
-
Footwear : Never wear open-toed shoes, sandals, or fabric sneakers in the lab. Leather shoes should also be avoided as they can absorb and retain chemical spills.[4] Opt for closed-toe, chemical-resistant footwear or shoe covers over standard shoes.[4][6]
C. Hand Protection: The Double-Gloving Imperative
Hands are the most likely part of the body to come into direct contact with chemicals.
-
Requirement : Double-gloving is mandatory. Wear two pairs of powder-free nitrile gloves.[5][7]
-
Causality : The outer glove bears the brunt of any contamination. The inner glove provides a secondary layer of protection against tears, punctures, or permeation. This system allows for the safe removal of the contaminated outer glove without compromising the barrier to the skin. Change the outer glove immediately if you suspect contamination.
D. Respiratory Protection: Engineering Controls First
-
Primary Control : All work with 2,2-Diethylmorpholine must be performed inside a properly functioning chemical fume hood.[3] This is the primary method for controlling inhalation hazards.
-
Secondary Control : If engineering controls are insufficient or in the event of a large spill where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. A full-face respirator also provides integrated eye and face protection.[5] All respirator use must be part of a comprehensive institutional respiratory protection program, including fit testing and training.[7]
Procedural Discipline: Donning, Doffing, and Disposal Workflow
The order of donning and, more critically, doffing PPE is designed to minimize cross-contamination. The following workflow illustrates the correct sequence.
Caption: PPE workflow for handling 2,2-Diethylmorpholine.
Step-by-Step Disposal Plan:
-
Segregation : All disposable PPE used while handling 2,2-Diethylmorpholine is considered hazardous waste.
-
Outer Gloves : After completing work, peel off the outer gloves first, turning them inside out, and dispose of them in a designated hazardous waste container.
-
Gown and Shoe Covers : Remove your gown by rolling it away from your body and turning it inside out to contain any surface contamination. Dispose of it and your shoe covers in the same hazardous waste container.[7]
-
Eye/Face Protection : Remove the face shield and goggles by handling the head strap, not the front surface. Place them in a designated area for decontamination according to your institution's protocols.[4]
-
Inner Gloves : As the final step before washing your hands, remove the inner gloves and dispose of them in the hazardous waste container.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
Emergency Response: When PPE is Breached
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact : Immediately remove all contaminated clothing.[2] Drench the affected skin with running water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Spill Management : Evacuate the immediate area. Wear the full PPE ensemble, including respiratory protection if necessary, to clean the spill. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[2] Ensure the area is well-ventilated.
By adhering to these detailed protocols, founded on a clear understanding of the chemical's risks, you create a robust safety system that protects you, your colleagues, and the integrity of your research.
References
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available from: [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019). Available from: [Link]
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Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). PPE and Decontamination | Substance Use. (2024). Available from: [Link]
-
Shanghai Canbi Pharma Ltd. Safety Data Sheet for (2S)-2-METHYLMORPHOLINE. (2014). Available from: [Link]
-
Pediatric Oncology Group of Ontario (POGO). Personal Protective Equipment. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Ethylmorpholine. Available from: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Available from: [Link]
-
International Labour Organization. International Chemical Safety Cards (ICSC) for MORPHOLINE. (2021). Available from: [Link]
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- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. canbipharm.com [canbipharm.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. PPE and Decontamination | Substance Use | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
